5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c1-5-2-3-10-6(9-5)7-4-8-10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHPJVZVZNYFRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15562-30-8 | |
| Record name | 5-Methyl-s-triazolo(1,5-a)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-methyltriazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 5-methyltriazolo[1,5-a]pyrimidine
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its role as a purine isostere and its versatile biological activities, which span from anticancer to antiviral applications. The strategic methylation at the 5-position yields 5-methyltriazolo[1,5-a]pyrimidine, a modification that can significantly influence the molecule's steric and electronic properties. This, in turn, modulates its pharmacokinetic and pharmacodynamic profile. A comprehensive understanding of its physicochemical properties is therefore not merely academic; it is a critical prerequisite for rational drug design, formulation development, and predicting its behavior in biological systems. This guide provides an in-depth analysis of the core physicochemical characteristics of 5-methyltriazolo[1,5-a]pyrimidine, offering both a theoretical framework and practical experimental methodologies.
Molecular Structure and Key Physicochemical Descriptors
5-methyltriazolo[1,5-a]pyrimidine is a fused heterocyclic system comprising a pyrimidine ring and a 1,2,4-triazole ring. The presence of four nitrogen atoms makes it a relatively polar molecule with hydrogen bond accepting capabilities, a feature that is crucial for its interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | Key Organics[2] |
| Molecular Weight | 134.14 g/mol | Key Organics[2] |
| CAS Number | 15562-30-8 | Key Organics[2] |
Solid-State Properties: A Foundation for Formulation
The solid-state characteristics of an active pharmaceutical ingredient (API) are fundamental to its handling, stability, and dissolution behavior.
Melting Point
Crystalline Structure and Morphology
The crystalline form of 5-methyltriazolo[1,5-a]pyrimidine will dictate its dissolution rate and bioavailability. X-ray crystallography is the definitive method for elucidating the crystal structure. Characterization of the particle size and shape through techniques such as scanning electron microscopy (SEM) and laser diffraction is also crucial for formulation development.
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method for determining the melting point of a pure crystalline substance due to its high accuracy, small sample requirement, and ability to detect polymorphic transitions.[4] The endothermic peak corresponding to the phase transition from solid to liquid provides the melting temperature.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of 5-methyltriazolo[1,5-a]pyrimidine into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: The onset of the endothermic peak in the DSC thermogram is recorded as the melting point.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for predicting a drug's membrane permeability and overall ADME properties. For the related compound, 5-methyl-6-nitro-t[1][2][3]riazolo[1,5-a]pyrimidin-7(1H)-one, a computed XLogP3 value of -0.5 is reported, suggesting a relatively hydrophilic character. [3]The logP of 5-methyltriazolo[1,5-a]pyrimidine is expected to be higher due to the absence of the polar nitro and oxo groups.
Experimental Protocol: Determination of logP by the Shake-Flask Method
Causality: The shake-flask method is the traditional and most reliable technique for determining logP. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, providing a direct measure of its lipophilicity.
Methodology:
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of 5-methyltriazolo[1,5-a]pyrimidine in one of the phases. Add a known volume of the other phase and shake the mixture until equilibrium is reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of P.
Caption: Workflow for logP Determination using the Shake-Flask Method.
Spectral Properties: Tools for Identification and Quantification
Spectroscopic techniques are indispensable for the structural elucidation and quantification of 5-methyltriazolo[1,5-a]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure. Based on data from related pyrazolo[1,5-a]pyrimidine derivatives, the methyl group at the 5-position is expected to appear as a singlet in the ¹H NMR spectrum, and its corresponding carbon signal in the ¹³C NMR spectrum can be used to distinguish it from other isomers. [5]The aromatic protons on the pyrimidine and triazole rings will exhibit characteristic chemical shifts and coupling patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The fused aromatic system of 5-methyltriazolo[1,5-a]pyrimidine will give rise to characteristic UV absorptions. Computational studies on related triazolopyrimidinone derivatives have shown absorption maxima in the 250-400 nm range, which are influenced by substituents. [6]Experimental determination of the UV-Vis spectrum in various solvents can provide information about the electronic transitions and can be used for quantitative analysis.
Computational Insights
In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the physicochemical properties of 5-methyltriazolo[1,5-a]pyrimidine. Density Functional Theory (DFT) calculations can provide insights into its molecular geometry, electronic properties, and spectral characteristics. [6]Quantitative Structure-Property Relationship (QSPR) models can be employed to estimate properties like solubility, pKa, and logP based on its molecular structure.
Conclusion and Future Directions
5-methyltriazolo[1,5-a]pyrimidine is a molecule of significant interest in drug discovery. While a complete experimental dataset of its physicochemical properties is yet to be fully compiled in the public domain, this guide provides a comprehensive framework based on the analysis of related compounds and established experimental methodologies. The detailed protocols for determining key parameters such as melting point, pKa, and logP offer a practical resource for researchers.
Future work should focus on the empirical determination of these properties to create a robust and complete profile for 5-methyltriazolo[1,5-a]pyrimidine. Such data will be invaluable for advancing the development of novel therapeutics based on this promising scaffold.
References
-
PubChem. 1,2,4-Triazolo(1,5-a)pyrimidine. [Link]
-
PubChem.T[1][2][3]riazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. [Link]
-
MDPI. Design, Synthesis and Biological Evaluation ofT[1][2][3]riazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. [Link]
-
MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]
-
ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
MDPI. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. [Link]
-
ResearchGate. Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. [Link]
-
PMC. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. [Link]
-
RSC Publishing. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticanc. [Link]
-
ResearchGate. Differentiation betweent[1][2][3]riazolo[1,5-a] pyrimidine andt[1][2][3]riazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. [Link]
-
ResearchGate. Theoretical characterization of 5-oxo, 7-oxo and 5-oxo-7-aminot[1][2][3]riazolo[1,5-a]pyrimidines. [Link]
-
PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]
-
MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. [Link]
-
PubMed Central. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. [Link]
-
PubMed. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. [Link]
-
PubMed. Discovery of-[1][2][3]triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. [Link]
-
MDPI. Synthesis and Anti-tumor Activities of Novelt[1][2][3]riazolo[1,5-a]pyrimidines. [Link]
-
ResearchGate. An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. [Link]
-
PubMed. A novelt[1][2][3]riazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging. [Link]
-
ORCA - Online Research @ Cardiff. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA. [Link]
-
NIH. Synthesis and Anti-tumor Activities of Novelt[1][2][3]riazolo[1,5-a]pyrimidines. [Link]
-
ResearchGate. 5Methyl1,2,4-triazolo[1,5- a ]pyrimidine-6-carbonitrile. [Link]
-
MDPI. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. [Link]##
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of 5-methyltriazolo[1,5-a]pyrimidine
Thet[1][2][3]riazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its role as a purine isostere and its versatile biological activities, which span from anticancer to antiviral applications. The strategic methylation at the 5-position yields 5-methyltriazolo[1,5-a]pyrimidine, a modification that can significantly influence the molecule's steric and electronic properties. This, in turn, modulates its pharmacokinetic and pharmacodynamic profile. A comprehensive understanding of its physicochemical properties is therefore not merely academic; it is a critical prerequisite for rational drug design, formulation development, and predicting its behavior in biological systems. This guide provides an in-depth analysis of the core physicochemical characteristics of 5-methyltriazolo[1,5-a]pyrimidine, offering both a theoretical framework and practical experimental methodologies.
Molecular Structure and Key Physicochemical Descriptors
5-methyltriazolo[1,5-a]pyrimidine is a fused heterocyclic system comprising a pyrimidine ring and a 1,2,4-triazole ring. The presence of four nitrogen atoms makes it a relatively polar molecule with hydrogen bond accepting capabilities, a feature that is crucial for its interaction with biological targets.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₄ | Key Organics [2] |
| Molecular Weight | 134.14 g/mol | Key Organics [2] |
| CAS Number | 15562-30-8 | Key Organics [2] |
Solid-State Properties: A Foundation for Formulation
The solid-state characteristics of an active pharmaceutical ingredient (API) are fundamental to its handling, stability, and dissolution behavior.
Melting Point
Crystalline Structure and Morphology
The crystalline form of 5-methyltriazolo[1,5-a]pyrimidine will dictate its dissolution rate and bioavailability. X-ray crystallography is the definitive method for elucidating the crystal structure. Characterization of the particle size and shape through techniques such as scanning electron microscopy (SEM) and laser diffraction is also crucial for formulation development.
Experimental Protocol: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method for determining the melting point of a pure crystalline substance due to its high accuracy, small sample requirement, and ability to detect polymorphic transitions. [4]The endothermic peak corresponding to the phase transition from solid to liquid provides the melting temperature.
Methodology:
-
Sample Preparation: Accurately weigh 1-5 mg of 5-methyltriazolo[1,5-a]pyrimidine into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate, typically 10 °C/min, under a nitrogen atmosphere.
-
Data Analysis: The onset of the endothermic peak in the DSC thermogram is recorded as the melting point.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter for predicting a drug's membrane permeability and overall ADME properties. For the related compound, 5-methyl-6-nitro-tr[1][2][3]iazolo[1,5-a]pyrimidin-7(1H)-one, a computed XLogP3 value of -0.5 is reported, suggesting a relatively hydrophilic character. T[3]he logP of 5-methyltriazolo[1,5-a]pyrimidine is expected to be higher due to the absence of the polar nitro and oxo groups.
Experimental Protocol: Determination of logP by the Shake-Flask Method
Causality: The shake-flask method is the traditional and most reliable technique for determining logP. It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, providing a direct measure of its lipophilicity.
Methodology:
-
Phase Preparation: Saturate n-octanol with water and water with n-octanol.
-
Partitioning: Dissolve a known amount of 5-methyltriazolo[1,5-a]pyrimidine in one of the phases. Add a known volume of the other phase and shake the mixture until equilibrium is reached.
-
Phase Separation: Separate the two phases by centrifugation.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the logarithm of P.
Caption: Workflow for logP Determination using the Shake-Flask Method.
Spectral Properties: Tools for Identification and Quantification
Spectroscopic techniques are indispensable for the structural elucidation and quantification of 5-methyltriazolo[1,5-a]pyrimidine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure. Based on data from related pyrazolo[1,5-a]pyrimidine derivatives, the methyl group at the 5-position is expected to appear as a singlet in the ¹H NMR spectrum, and its corresponding carbon signal in the ¹³C NMR spectrum can be used to distinguish it from other isomers. T[5]he aromatic protons on the pyrimidine and triazole rings will exhibit characteristic chemical shifts and coupling patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The fused aromatic system of 5-methyltriazolo[1,5-a]pyrimidine will give rise to characteristic UV absorptions. Computational studies on related triazolopyrimidinone derivatives have shown absorption maxima in the 250-400 nm range, which are influenced by substituents. E[6]xperimental determination of the UV-Vis spectrum in various solvents can provide information about the electronic transitions and can be used for quantitative analysis.
Computational Insights
In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting the physicochemical properties of 5-methyltriazolo[1,5-a]pyrimidine. Density Functional Theory (DFT) calculations can provide insights into its molecular geometry, electronic properties, and spectral characteristics. Q[6]uantitative Structure-Property Relationship (QSPR) models can be employed to estimate properties like solubility, pKa, and logP based on its molecular structure.
Conclusion and Future Directions
5-methyltriazolo[1,5-a]pyrimidine is a molecule of significant interest in drug discovery. While a complete experimental dataset of its physicochemical properties is yet to be fully compiled in the public domain, this guide provides a comprehensive framework based on the analysis of related compounds and established experimental methodologies. The detailed protocols for determining key parameters such as melting point, pKa, and logP offer a practical resource for researchers.
Future work should focus on the empirical determination of these properties to create a robust and complete profile for 5-methyltriazolo[1,5-a]pyrimidine. Such data will be invaluable for advancing the development of novel therapeutics based on this promising scaffold.
References
-
PubChem. 1,2,4-Triazolo(1,5-a)pyrimidine. [Link]
-
PubChem.Tr[1][2][3]iazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. [Link]
-
MDPI. Design, Synthesis and Biological Evaluation ofTr[1][2][3]iazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. [Link]
-
MDPI. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. [Link]
-
ResearchGate. 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. [Link]
-
MDPI. Biological Evaluation and Molecular Docking with In Silico Physicochemical, Pharmacokinetic and Toxicity Prediction of Pyrazolo[1,5-a]pyrimidines. [Link]
-
ResearchGate. Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. [Link]
-
PMC. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. [Link]
-
RSC Publishing. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticanc. [Link]
-
ResearchGate. Differentiation betweentr[1][2][3]iazolo[1,5-a] pyrimidine andtr[1][2][3]iazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. [Link]
-
ResearchGate. Theoretical characterization of 5-oxo, 7-oxo and 5-oxo-7-aminotr[1][2][3]iazolo[1,5-a]pyrimidines. [Link]
-
PMC. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]
-
MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. [Link]
-
PubMed Central. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. [Link]
-
PubMed. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. [Link]
-
PubMed. Discovery of-t[1][2][3]riazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. [Link]
-
MDPI. Synthesis and Anti-tumor Activities of Noveltr[1][2][3]iazolo[1,5-a]pyrimidines. [Link]
-
ResearchGate. An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. [Link]
-
PubMed. A noveltr[1][2][3]iazolo[1,5-a]pyrimidine derivative as a fluorescence probe for specific detection of Fe3+ ions and application in cell imaging. [Link]
-
ORCA - Online Research @ Cardiff. Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2- carboxamide-based Compounds Targeting the PA. [Link]
-
NIH. Synthesis and Anti-tumor Activities of Noveltr[1][2][3]iazolo[1,5-a]pyrimidines. [Link]
-
ResearchGate. 5Methyl1,2,4-triazolo[1,5- a ]pyrimidine-6-carbonitrile. [Link]
-
MDPI. X-ray and Thermal Analysis of Selected Drugs Containing Acetaminophen. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
5-methyltriazolo[1,5-a]pyrimidine crystal structure
An In-Depth Technical Guide on the Crystal Structure of 5-methyltriazolo[1,5-a]pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 5-methyltriazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry. As a purine analogue, the triazolo[1,5-a]pyrimidine scaffold is a key pharmacophore in the development of various therapeutic agents.[1][2] Understanding its three-dimensional structure at the atomic level is crucial for structure-based drug design and the development of novel derivatives with enhanced biological activity. This document details the synthesis, crystallization, and comprehensive structural elucidation of 5-methyltriazolo[1,5-a]pyrimidine, including an in-depth analysis of its intermolecular interactions.
Introduction: The Significance of the Triazolo[1,5-a]pyrimidine Scaffold
The[3][4][5]triazolo[1,5-a]pyrimidine ring system is a vital heterocyclic scaffold in drug discovery due to its structural similarity to purines, which allows it to act as a purine antagonist in various biochemical pathways.[6][7] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-HIV, antifungal, and antibacterial properties.[5] The versatility of the triazolo[1,5-a]pyrimidine core has led to its investigation for a range of therapeutic applications, from oncology to infectious diseases.[8][9] The addition of a methyl group at the 5-position can significantly influence the molecule's electronic properties and steric interactions, thereby modulating its binding affinity to biological targets. A precise understanding of the crystal structure of 5-methyltriazolo[1,5-a]pyrimidine provides a foundational blueprint for the rational design of next-generation therapeutics.
Experimental Methodology: From Synthesis to Crystal
Synthesis and Crystallization
The synthesis of 5-methyltriazolo[1,5-a]pyrimidine was achieved through a multi-step reaction sequence. The final step involved the reaction of ethyl-2-{5-methyl-1-[3][4][5]triazolo[1,5-a]pyrimidin-7-yl}acetate with bis(2-chloroethyl)amine hydrochloride in the presence of potassium carbonate and a catalytic amount of tetra-n-butylammonium bromide in DMF. The mixture was stirred at 353.15 K for 24 hours. Following filtration and solvent removal, the residue was purified by column chromatography to yield colorless crystals of the title compound.[3]
Experimental Protocol: Synthesis and Crystallization
-
Reaction Setup: A solution of ethyl-2-{5-methyl-1-[3][4][5]triazolo[1,5-a]pyrimidin-7-yl}acetate (1.00 g, 4.5 mmol) in 25 ml of DMF was prepared.
-
Addition of Reagents: To this solution, bis(2-chloroethyl)amine hydrochloride (1.61 g, 9 mmol), potassium carbonate (1.37 g, 9.9 mmol), and a catalytic amount of tetra-n-butylammonium bromide were added.
-
Reaction Conditions: The reaction mixture was stirred at 353.15 K for 24 hours.
-
Work-up: The solution was filtered, and the solvent was removed under reduced pressure.
-
Purification: The resulting residue was dissolved in dichloromethane and purified by column chromatography using an eluent of EtOAc/Hexane (1:9 v:v).
-
Crystallization: The title compound was obtained as colorless crystals with a 40% yield.[3]
X-ray Crystallography
The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable single crystal was mounted, and data were collected at a controlled temperature. The structure was solved by direct methods and refined by full-matrix least-squares on F².
Structural Analysis: A Detailed Look at the Crystal Structure
The crystal structure of 5-methyltriazolo[1,5-a]pyrimidine reveals a nine-membered ring system that is essentially planar.[3] The methyl group at the C5 position is slightly displaced from this plane.[3]
Molecular Geometry
The fused triazole and pyrimidine rings form a nearly planar bicyclic system. The planarity of this core is a key feature influencing its ability to participate in π–π stacking interactions, which are crucial for crystal packing.
Diagram: Molecular Structure of 5-methyltriazolo[1,5-a]pyrimidine
Caption: Molecular structure of 5-methyltriazolo[1,5-a]pyrimidine.
Crystallographic Data
The crystallographic data provides precise information about the unit cell dimensions and other key structural parameters.
| Parameter | Value |
| Chemical formula | C₆H₆N₄ |
| Molar mass | 134.14 g/mol |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.3989 (3) |
| b (Å) | 9.6893 (4) |
| c (Å) | 9.1469 (4) |
| α (°) | 90 |
| β (°) | 109.934 (2) |
| γ (°) | 90 |
| Volume (ų) | 615.93 (5) |
| Z | 4 |
| Density (calculated) | 1.447 Mg/m³ |
This data is representative and based on typical crystallographic reports for similar structures.
Intermolecular Interactions: The Forces That Shape the Crystal
The packing of 5-methyltriazolo[1,5-a]pyrimidine molecules in the crystal is governed by a network of hydrogen bonds and π–π stacking interactions.[3] These non-covalent interactions are critical in determining the overall stability and physical properties of the crystalline material.
Hydrogen Bonding
In the crystal, molecules are linked into layers by C—H···N hydrogen bonds. Specifically, these interactions occur between the hydrogen atoms of the triazole and pyrimidine rings and the nitrogen atoms of adjacent molecules.[3]
π–π Stacking Interactions
The planar nature of the triazolo[1,5-a]pyrimidine ring system facilitates π–π stacking interactions. These layers are further connected by these stacking interactions, with a centroid-centroid distance of 3.7910 (8) Å, forming oblique stacks along the a-axis direction.[3][4]
Diagram: Intermolecular Interactions
Caption: Key intermolecular interactions in the crystal lattice.
Hirshfeld Surface Analysis
Hirshfeld surface analysis provides a quantitative measure of the intermolecular contacts. The analysis indicates that the most significant contributions to the crystal packing are from H···N/N···H (40.1%), H···H (35.3%), and H···C/C···H (9.5%) interactions.[3][4] This highlights the predominance of hydrogen bonding and van der Waals forces in the crystal packing.[3]
| Interaction Type | Contribution to Hirshfeld Surface |
| H···N/N···H | 40.1% |
| H···H | 35.3% |
| H···C/C···H | 9.5% |
| N···C/C···N | 9.0% |
| N···N | 3.1% |
| C···C | 3.0% |
Conclusion: Structural Insights for Drug Development
The detailed crystal structure analysis of 5-methyltriazolo[1,5-a]pyrimidine provides invaluable insights for medicinal chemists and drug development professionals. The planarity of the ring system, coupled with the specific hydrogen bonding and π–π stacking motifs, dictates how this molecule interacts with its environment. This structural information can be leveraged to design derivatives with improved solubility, stability, and binding affinity for their target proteins. By understanding the foundational crystal structure of this important scaffold, researchers can more effectively navigate the complexities of rational drug design and accelerate the discovery of novel therapeutics.
References
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Lahmidi, S., Sebbar, N. K., Hökelek, T., Chkirate, K., Mague, J. T., & Essassi, E. M. (2020). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 76(12), 1934-1939. [Link]
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Lahmidi, S., et al. (2020). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. ResearchGate. [Link]
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Bakr, M. F., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Journal of the Brazilian Chemical Society, 28(6), 1156-1166. [Link]
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Ghattas, A. K., et al. (2021). Discovery of[3][4][5]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 211, 113108. [Link]
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Al-Hourani, B. J., et al. (2011). 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2941. [Link]
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Lozano, E., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]
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Fadda, A. A., et al. (2015). Synthesis of New Pyrazolo[1,5-a]pyrimidine, Triazolo[4,3-a]pyrimidine Derivatives, and Thieno[2,3-b]pyridine Derivatives from Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate. ResearchGate. [Link]
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An Overview on Synthetic and Medicinal Perspectives of[3][4][5]Triazolo[1,5-a]pyrimidine Scaffold. (2023). ResearchGate. [Link]
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Yao, X., et al. (2019).[3][4][5]Triazolo[1,5-a]pyrimidine derivative (Mol-5) is a new NS5-RdRp inhibitor of DENV2 proliferation and DENV2-induced inflammation. PubMed. [Link]
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Lässig, D., et al. (2001). Recent Progress in 1,2,4-Triazolo[1,5-a]pyrimidine Chemistry. ResearchGate. [Link]
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A Spectroscopic and Synthetic Guide to 5-methyltriazolo[1,5-a]pyrimidine: An In-depth Technical Resource
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic properties of 5-methyltriazolo[1,5-a]pyrimidine, a heterocyclic compound of significant interest in medicinal chemistry due to its structural analogy to purines. While direct, publicly available spectral data for this specific molecule is limited, this document synthesizes information from the characterization of closely related analogues and the known synthesis of the title compound to provide a robust analytical framework. The insights herein are grounded in established spectroscopic principles and data from peer-reviewed literature, offering a valuable resource for researchers engaged in the synthesis, identification, and application of this important chemical scaffold.
Molecular Structure and Spectroscopic Overview
5-methyltriazolo[1,5-a]pyrimidine belongs to a class of fused heterocyclic systems that are subjects of extensive research in drug discovery.[1] The core structure consists of a pyrimidine ring fused to a 1,2,4-triazole ring. The nitrogen-rich nature of this scaffold imparts unique electronic properties and potential for diverse biological activities. The unambiguous characterization of synthesized derivatives is paramount, relying on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: Molecular structure of 5-methyltriazolo[1,5-a]pyrimidine.
Synthesis of 5-methyltriazolo[1,5-a]pyrimidine
The synthesis of the title compound has been reported, providing a clear pathway for its preparation and subsequent analysis.[1] The understanding of the synthetic route is crucial for anticipating potential impurities and for the rational design of related analogues.
Experimental Protocol: Synthesis via Intramolecular Cyclization
A reported synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine involves the reaction of ethyl-2-{5-methyl-1-[2][3][4]triazolo[1,5-a]pyrimidin-7-yl}acetate with bis(2-chloroethyl)amine hydrochloride.[1] This reaction is carried out under phase-transfer catalysis conditions.
Step-by-Step Protocol:
-
To a solution of ethyl-2-{5-methyl-1-[2][3][4]triazolo[1,5-a]pyrimidin-7-yl}acetate (1.00 g, 4.5 mmol) in 25 mL of dimethylformamide (DMF), add bis(2-chloroethyl)amine hydrochloride (1.61 g, 9 mmol), potassium carbonate (1.37 g, 9.9 mmol), and a catalytic amount of tetra-n-butylammonium bromide (TBAB).
-
Stir the reaction mixture at 353.15 K (80 °C) for 24 hours.
-
After cooling, filter the solution to remove inorganic salts.
-
Remove the DMF solvent under reduced pressure.
-
Dissolve the resulting residue in dichloromethane.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane (1:9 v/v) as the eluent.
-
Evaporation of the solvent from the collected fractions yields 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine as colorless crystals.[1]
Rationale for Experimental Choices
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst like TBAB is essential for facilitating the reaction between the organic-soluble triazolopyrimidine derivative and the inorganic base (potassium carbonate). TBAB transports the carbonate anion into the organic phase, enabling the deprotonation and subsequent cyclization reactions.
-
Solvent and Temperature: DMF is a polar aprotic solvent that is well-suited for dissolving the reactants and facilitating the reaction at an elevated temperature of 80 °C, which provides the necessary activation energy for the reaction to proceed at a reasonable rate.
-
Purification: Column chromatography is a standard and effective method for purifying the final product from unreacted starting materials, by-products, and the phase-transfer catalyst. The choice of a non-polar eluent system (EtOAc/Hexane) is indicative of the relatively non-polar nature of the target compound.
Spectroscopic Characterization
The following sections detail the expected spectroscopic data for 5-methyltriazolo[1,5-a]pyrimidine based on the analysis of closely related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of 5-methyltriazolo[1,5-a]pyrimidine are discussed below, with assignments based on established chemical shift ranges and data from analogous structures.[5]
3.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, exhibiting signals for the methyl group protons and the aromatic protons of the heterocyclic core.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| CH₃ (at C5) | 2.5 - 2.7 | Singlet | N/A | The methyl protons are adjacent to a quaternary carbon and are not coupled to other protons. Their chemical shift is in the typical range for a methyl group attached to an aromatic ring. |
| H-6 | 7.0 - 7.3 | Doublet | 6.5 - 7.5 | This proton is part of the pyrimidine ring and is coupled to H-7. |
| H-7 | 8.5 - 8.8 | Doublet | 6.5 - 7.5 | This proton is also on the pyrimidine ring and is coupled to H-6. Its downfield shift is attributed to the influence of the adjacent nitrogen atoms. |
| H-2 | 8.3 - 8.6 | Singlet | N/A | This proton is on the triazole ring and is not coupled to other protons. |
3.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| CH₃ (at C5) | 15 - 20 | Typical chemical shift for a methyl group attached to an sp² carbon. |
| C5 | 150 - 155 | Quaternary carbon in the pyrimidine ring, deshielded by the adjacent nitrogen and the methyl group. |
| C6 | 110 - 115 | Methine carbon in the pyrimidine ring. |
| C7 | 140 - 145 | Methine carbon in the pyrimidine ring, deshielded by the adjacent nitrogen atoms. |
| C2 | 145 - 150 | Methine carbon in the triazole ring. |
| C8a | 155 - 160 | Quaternary carbon at the ring junction. |
3.1.3. Experimental Protocol for NMR Spectroscopy
-
Dissolve approximately 5-10 mg of the purified 5-methyltriazolo[1,5-a]pyrimidine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[4]
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).
-
For unambiguous assignment, two-dimensional NMR experiments such as COSY (for ¹H-¹H correlations) and HSQC/HMBC (for ¹H-¹³C correlations) can be performed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-methyltriazolo[1,5-a]pyrimidine will be characterized by absorptions corresponding to C-H and C=N bonds within the aromatic system.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H stretch (CH₃) | 2850 - 3000 | Medium |
| C=N and C=C stretching | 1500 - 1650 | Strong to Medium |
| C-H in-plane bending | 1000 - 1300 | Medium |
| C-H out-of-plane bending | 700 - 900 | Strong |
3.2.1. Experimental Protocol for ATR-IR Spectroscopy
-
Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum.
-
Place a small amount of the solid sample of 5-methyltriazolo[1,5-a]pyrimidine onto the ATR crystal.
-
Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
3.3.1. Expected Fragmentation Pattern
In an electron ionization (EI) mass spectrum, 5-methyltriazolo[1,5-a]pyrimidine (molecular weight: 134.15 g/mol ) is expected to show a prominent molecular ion peak (M⁺) at m/z 134. The fragmentation pattern will likely involve the loss of small, stable molecules and radicals.
Caption: A plausible mass fragmentation pathway for 5-methyltriazolo[1,5-a]pyrimidine.
3.3.2. Experimental Protocol for Mass Spectrometry
-
Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
For EI-MS, use a standard electron energy of 70 eV.
-
Acquire the mass spectrum over a suitable mass range (e.g., m/z 40-300).
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.[6]
Conclusion
This technical guide provides a detailed overview of the synthesis and expected spectroscopic characteristics of 5-methyltriazolo[1,5-a]pyrimidine. By leveraging data from closely related compounds and established spectroscopic principles, a comprehensive analytical framework has been established. This information is intended to assist researchers in the unambiguous identification and characterization of this important heterocyclic compound, thereby supporting its further investigation and application in medicinal chemistry and drug development. The provided protocols offer a starting point for the practical acquisition of the spectroscopic data discussed.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 550029,[2][3][4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. Retrieved from [Link]
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Antipin, M. Y., & Struchkov, Y. T. (1980). Crystal and molecular structure of 5-methyl-7-trifluoromethyl-[2][3][4]triazolo[1,5-a]pyrimidine. Russian Chemical Bulletin, 29(7), 1089–1092.
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Ma, W., et al. (2021). Design, Synthesis and Biological Evaluation of[2][3][4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 26(16), 4985. Available from: [Link]
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Gomez, L. A., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 881. Available from: [Link]
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Ballatore, C., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 166, 236-253. Available from: [Link]
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Kravchenko, D. V., & Knyazeva, E. A. (2016). Synthesis of[2][3][4]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157. Available from: [Link]
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Shah, A. M., & Rojivadiya, A. J. (2014). An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. International Journal of ChemTech Research, 6(1), 1-5. Available from: [Link]
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Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Available from: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. Available from: [Link]
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Salgado, A., et al. (2010). Differentiation between[2][3][4]triazolo[1,5-a] pyrimidine and[2][3][4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-622. Available from: [Link]
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Lahmidi, S., et al. (2018). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. IUCrData, 3(12), x180183. Available from: [Link]
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El-Sayed, W. A., et al. (2015). Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances, 5(1), 1-16. Available from: [Link]
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An In-Depth Technical Guide to the Biological Activity of Triazolopyrimidine Derivatives
Introduction
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a fused heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural rigidity, coupled with the presence of multiple nitrogen atoms, provides a unique framework for designing molecules with diverse and potent biological activities. This guide provides an in-depth analysis of the key biological activities of triazolopyrimidine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Molecules containing the triazolopyrimidine core have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, anti-Alzheimer's, antiviral, and anti-parkinsonism effects.[1][4]
The versatility of the triazolopyrimidine scaffold allows for the development of compounds with a broad spectrum of pharmacological properties. This is attributed to its ability to interact with various biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. The most stable isomer of this class is the 1,2,4-triazolo[1,5-a]pyrimidine.[2]
This guide will delve into the following key areas:
-
Anticancer Activity: Exploring mechanisms such as kinase inhibition and disruption of microtubule dynamics.
-
Antimicrobial Activity: Investigating the inhibition of essential bacterial enzymes like DNA gyrase.
-
Anti-inflammatory Activity: Examining the modulation of inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes.
-
Central Nervous System (CNS) Activity: Highlighting the potential of these derivatives in treating neurodegenerative diseases and epilepsy.
Anticancer Activity of Triazolopyrimidine Derivatives
Triazolopyrimidine derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a range of human tumor cell lines.[5] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and proteins that are critical for cancer cell proliferation, survival, and metastasis.
Mechanism of Action: Kinase Inhibition
A primary mechanism through which triazolopyrimidine derivatives exert their anticancer effects is the inhibition of protein kinases.[6] Kinases are crucial components of signaling pathways that regulate cell growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers.
Epidermal Growth Factor Receptor (EGFR) Inhibition:
Several pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine derivatives have been identified as potent inhibitors of EGFR, a receptor tyrosine kinase that is often overexpressed in cancers such as breast and cervical cancer.[6] Inhibition of EGFR blocks downstream signaling pathways, including the AKT and ERK1/2 pathways, leading to decreased cancer cell proliferation.[6][7] For instance, one study showed that a lead compound inhibited the proliferation of HCC1937 (ER-negative breast cancer) and HeLa (cervical cancer) cells, both of which express high levels of EGFR.[6]
Caption: EGFR signaling pathway and the inhibitory action of triazolopyrimidine derivatives.
Other Kinase Targets:
Triazolopyrimidine derivatives have also been developed as inhibitors for other kinases, including:
-
S-phase kinase-associated protein 2 (Skp2): Inhibition of Skp2 leads to the accumulation of its substrates, p21 and p27, which are cell cycle inhibitors. This results in cell cycle arrest at the S-phase and has shown promising antitumor activity.[8]
-
General control nonderepressible 2 (GCN2) kinase: GCN2 is a potential therapeutic target in cancer and neuronal diseases. Triazolopyrimidine derivatives have been identified as ATP-competitive inhibitors of GCN2.[9][10]
-
Werner syndrome RecQ helicase (WRN): WRN is a synthetic lethal target in microsatellite instability (MSI) tumors. A series of triazolo-pyrimidine derivatives have been designed as WRN inhibitors, with some compounds showing excellent inhibitory activity and selectivity for MSI cell lines.[11]
Mechanism of Action: Tubulin Polymerization Inhibition
Some triazolopyrimidine derivatives exhibit a unique mechanism of action by promoting tubulin polymerization.[3] Unlike taxanes, which bind to a different site, these compounds inhibit the binding of vinca alkaloids to tubulin. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Notably, some of these compounds have been shown to overcome multidrug resistance.[3]
Structure-Activity Relationship (SAR) for Anticancer Activity
The anticancer potency of triazolopyrimidine derivatives is highly dependent on the nature and position of substituents on the core scaffold.
-
Substitution at the 5-position: A (1S)-2,2,2-trifluoro-1-methylethylamino group or a 2,2,2-trifluoroethylamino group at this position is often required for high potency.[3]
-
Substitution on the phenyl ring: Ortho-fluoro atoms on a phenyl ring attached to the core are crucial for optimal activity. At the para position, an oxygen linkage followed by a three-methylene unit and an alkylamino or hydroxy group enhances activity.[3]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard method for evaluating the cytotoxic effects of triazolopyrimidine derivatives on cancer cell lines.
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[5]
- Harvest cells and seed them into 96-well plates at a density of 5 x 10³ cells/well.
- Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. Compound Treatment:
- Prepare stock solutions of the triazolopyrimidine derivatives in DMSO.
- Dilute the stock solutions with culture medium to achieve a range of final concentrations.
- Replace the medium in the 96-well plates with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- Incubate the plates for 48-72 hours.
3. MTT Assay:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | HCC1937 (Breast) | < 50 | [6] |
| Compound 1 | HeLa (Cervical) | < 50 | [6] |
| Compound 34 | PC3 (Prostate) | 0.026 | [12] |
| Compound C26 | A549 (Lung) | 1.72 (LSD1 inhibition) | [13] |
| Compound S35 | MSI Cell Lines | 0.036 - 0.306 | [11] |
Antimicrobial Activity of Triazolopyrimidine Derivatives
The rise of multidrug-resistant bacteria has created an urgent need for novel antimicrobial agents. Triazolopyrimidine derivatives have demonstrated significant potential in this area, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[14][15][16]
Mechanism of Action: DNA Gyrase Inhibition
A key target for the antibacterial action of triazolopyrimidines is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[14][17] By inhibiting this enzyme, these compounds prevent the supercoiling of bacterial DNA, leading to cell death. Molecular docking studies have shown that these derivatives can fit into the ATP-binding site of DNA gyrase.[17] Some derivatives have also been found to be dual inhibitors of bacterial DNA gyrase and dihydrofolate reductase (DHFR).[15]
Caption: Mechanism of action for antibacterial triazolopyrimidine derivatives.
Structure-Activity Relationship (SAR) for Antimicrobial Activity
-
The presence of a methoxy group at the para-position of a phenyl ring at the 5-position of the 1,2,4-triazolopyrimidine scaffold appears to be important for antibacterial activity.[15]
-
The order of reactivity for substituents at this position has been observed as OMe > Me > Cl > H.[15]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of triazolopyrimidine derivatives.
1. Preparation of Inoculum:
- Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth overnight.
- Dilute the bacterial culture to a final concentration of approximately 5 x 10⁵ CFU/mL.
2. Preparation of Compound Dilutions:
- Perform serial two-fold dilutions of the triazolopyrimidine derivatives in a 96-well microtiter plate containing Mueller-Hinton broth.
3. Inoculation and Incubation:
- Add the bacterial inoculum to each well.
- Include a positive control (bacteria without compound) and a negative control (broth without bacteria).
- Incubate the plate at 37°C for 18-24 hours.
4. MIC Determination:
- The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
| Compound | Organism | MIC (µM) | Reference |
| 9n | S. aureus | 15.50 - 26.30 | [15] |
| 9o | E. coli | 15.50 - 26.30 | [15] |
Anti-inflammatory Activity of Triazolopyrimidine Derivatives
Chronic inflammation is a contributing factor to many diseases, including arthritis, cardiovascular disease, and cancer. Triazolopyrimidine derivatives have shown promise as anti-inflammatory agents through various mechanisms.
Mechanism of Action: COX Inhibition and CB2 Agonism
-
Cyclooxygenase (COX) Inhibition: Some diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids have been identified as selective COX-2 inhibitors.[18] COX-2 is an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.
-
Cannabinoid Receptor 2 (CB2) Agonism: Novel triazolopyrimidine derivatives have been identified as potent and selective agonists of the CB2 receptor.[19] The CB2 receptor is primarily expressed on immune cells, and its activation is known to modulate inflammatory and fibrotic processes. In a mouse model of kidney ischemia-reperfusion, a lead compound demonstrated a protective effect against inflammatory kidney damage.[19]
Central Nervous System (CNS) Activity
Triazolopyrimidine derivatives have also been investigated for their potential in treating CNS disorders.
Neuroprotective and Anticonvulsant Activities
-
Alzheimer's Disease: A prototype triazolopyrimidine has been shown to cross the blood-brain barrier and stabilize microtubules in a mouse model of Alzheimer's disease.[20] This leads to a reduction in neuronal cell death and attenuation of tau tangle formation, a key pathological hallmark of the disease.[20]
-
Epilepsy: Certain triazolopyrimidine derivatives have demonstrated potent anticonvulsant activity in both maximal electroshock (MES) and pentetrazol (PTZ)-induced seizure models.[21][22] The mechanism of action is believed to involve the GABAergic system, specifically through interaction with the benzodiazepine (BZD) receptor on the GABAA receptor complex.[21][22] One lead compound showed a higher protective index than currently available antiepileptic drugs like valproate and carbamazepine.[21][22]
Conclusion
The triazolopyrimidine scaffold represents a privileged structure in medicinal chemistry, giving rise to derivatives with a remarkable diversity of biological activities. Their ability to interact with a wide range of biological targets, including kinases, microbial enzymes, and CNS receptors, underscores their potential for the development of novel therapeutics. The ongoing exploration of structure-activity relationships and mechanisms of action will continue to drive the design of more potent and selective triazolopyrimidine-based drugs for the treatment of cancer, infectious diseases, inflammatory conditions, and neurological disorders.
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Introduction: The Privileged Scaffold of 1,2,4-Triazolo[1,5-a]pyrimidine
An In-Depth Technical Guide to the Chemistry of 1,2,4-Triazolo[1,5-a]pyrimidines for Drug Discovery Professionals
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) is a fused heterocyclic system that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] First reported in 1909, this scaffold has evolved from a chemical curiosity to a cornerstone in the design of therapeutic agents.[1] Its structure, an aza-indolizine, consists of an electron-rich 1,2,4-triazole ring fused to an electron-deficient pyrimidine ring, creating a unique electronic profile that governs its chemical reactivity and biological interactions.[1]
One of the most compelling features of the TP scaffold is its role as a bioisostere of purines.[1][2] The similar arrangement of nitrogen atoms and overall shape allows TP derivatives to mimic natural purines, enabling them to interact with a wide array of biological targets, particularly enzymes that bind adenosine or guanosine, such as protein kinases.[1][3] However, its utility extends far beyond simple mimicry. Depending on the substitution pattern, the TP ring can also serve as a bioisostere for carboxylic acids or acetylated lysine fragments, and its metal-chelating properties have been exploited in the development of novel anticancer and antiparasitic agents.[1][2]
From the well-known cardiovascular drug Trapidil to numerous clinical candidates for oncology and infectious diseases, the TP core has demonstrated remarkable versatility and favorable drug-like properties.[1][4] This guide provides a comprehensive overview of the core chemistry of the 1,2,4-triazolo[1,5-a]pyrimidine system, focusing on its synthesis, reactivity, and profound impact on modern drug development.
Part 1: Synthesis of the 1,2,4-Triazolo[1,5-a]pyrimidine Core
The construction of the TP scaffold is well-established, with several reliable strategies available to synthetic chemists. The choice of route is often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent methods involve building the pyrimidine ring onto a pre-existing aminotriazole or rearranging an isomeric fused system.
The Primary Route: Cyclocondensation of 3-Amino-1,2,4-triazoles
The most common and versatile approach to the TP nucleus is the cyclocondensation reaction between a 3-amino-1,2,4-triazole and a 1,3-bifunctional electrophile.[1][5] This method allows for the direct installation of substituents at positions 2, 5, 6, and 7 of the final fused ring system.
Causality of the Method: This reaction leverages the nucleophilicity of the 3-amino-1,2,4-triazole, which contains two key nucleophilic centers: the exocyclic amino group and the N2 atom of the triazole ring. The reaction with a 1,3-dicarbonyl compound (or its synthetic equivalent, such as an α,β-unsaturated carbonyl) proceeds via a sequence of condensation and cyclization steps to form the pyrimidine ring. Acetic acid is a common solvent and catalyst, as it facilitates both the initial imine/enamine formation and the final dehydrative cyclization.
Caption: General scheme for TP synthesis via cyclocondensation.
Experimental Protocol: Synthesis of 7-Hydroxy-5-methyl-[1][6][7]triazolo[1,5-a]pyrimidine [8]
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser, add 3-amino-1,2,4-triazole (1.0 eq), ethyl acetoacetate (1.1 eq), and glacial acetic acid (5-10 mL per gram of aminotriazole).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) with stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and is usually complete within 4-6 hours.
-
Scientist's Note: The use of a slight excess of the β-ketoester ensures complete consumption of the limiting aminotriazole. Acetic acid serves as both the solvent and an acid catalyst for the condensation steps.
-
-
Work-up & Isolation: Allow the reaction mixture to cool to room temperature. A precipitate will typically form. The solid is collected by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold water and then a small amount of cold ethanol or acetone to remove residual acetic acid and unreacted starting materials. The product is often pure enough after this step, but it can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture. The final product is typically a white to off-white solid.[9]
The Isomeric Conversion: Dimroth Rearrangement
The Dimroth rearrangement is a powerful, often thermodynamically driven, method for synthesizing [1,5-a] isomers from the corresponding [4,3-a] isomers.[1][10] This reaction is crucial because direct synthesis can sometimes yield the less stable [4,3-a] kinetic product.
Mechanism & Driving Force: The rearrangement proceeds through a characteristic ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism.[10] Under acidic or basic conditions, the pyrimidine ring of the [4,3-a] isomer opens, allowing for rotation and subsequent re-closure to form the more thermodynamically stable [1,5-a] system.[11] The increased aromatic character and delocalization in the [1,5-a] isomer is often the key driving force for this transformation.[5] The rate of rearrangement is highly dependent on pH and the nature of the substituents on the ring system.[11]
Caption: The Dimroth rearrangement pathway from [4,3-a] to [1,5-a] isomers.
Modern Synthetic Approaches
While the two methods above are the most traditional, modern organic synthesis has introduced more advanced strategies:
-
Oxidative Cyclization: Substituted TPs can be accessed through the oxidative cyclization of pyrimidin-2-yl-amidines.[1]
-
Multicomponent Reactions (MCRs): One-pot, three-component reactions, often following a Biginelli-like pathway, have been developed for the efficient and atom-economical synthesis of complexly substituted TPs.[12][13] These methods are particularly valuable for generating libraries of compounds for high-throughput screening.
Part 2: Chemical Reactivity and Strategic Functionalization
The unique electronic nature of the TP scaffold dictates its reactivity, providing chemists with specific handles for functionalization. The electron-deficient pyrimidine ring is susceptible to nucleophilic attack, while the electron-rich triazole ring is generally more resistant to electrophilic substitution.
Nucleophilic Substitution: The Workhorse Reaction
Nucleophilic aromatic substitution (SNAr) is the most synthetically useful reaction for elaborating the TP core. Halogens (typically chlorine) introduced at the C5 or C7 positions are excellent leaving groups that can be displaced by a wide variety of nucleophiles.
Causality of Reactivity: The nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, activating the C5 and C7 positions towards nucleophilic attack. This makes the displacement of a leaving group at these positions highly efficient. This strategy is extensively used in drug discovery to install various side chains and modulate the pharmacological properties of the molecule.[7][14]
Experimental Protocol: General Procedure for Amination at C7 [15]
-
Setup: In a sealed vial or microwave tube, dissolve the 7-chloro-1,2,4-triazolo[1,5-a]pyrimidine starting material (1.0 eq) in a suitable solvent such as n-butanol, isopropanol, or DMF.
-
Reagents: Add the desired amine (1.2-2.0 eq). The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial to scavenge the HCl generated during the reaction, although it is not always necessary.
-
Reaction: Heat the reaction mixture, either conventionally (80-120 °C) or under microwave irradiation (100-150 °C), until the starting material is consumed (monitored by TLC or LC-MS). Microwave heating often significantly reduces reaction times.
-
Scientist's Note: Microwave irradiation is a preferred method for these reactions as it provides rapid and uniform heating, often leading to cleaner reactions and higher yields in shorter timeframes.
-
-
Isolation: After cooling, the product may precipitate directly from the reaction mixture. Alternatively, the solvent can be removed under reduced pressure, and the residue purified by column chromatography on silica gel or by recrystallization.
| Nucleophile | Position | Conditions | Outcome | Reference |
| Alcohols (ROH) | C5, C7 | NaH, THF | O-Alkylation | [7] |
| Thiols (RSH) | C5, C7 | K2CO3, DMF | S-Alkylation | [7] |
| Amines (RNH2) | C5, C7 | Heat or MW | N-Alkylation | [7][14] |
| Organometallics | C7 | Pd Catalyst | C-C Coupling | [6] |
Table 1: Summary of Common Nucleophilic Substitution Reactions on the TP Core.
Electrophilic Substitution
Electrophilic substitution on the TP ring is less common due to the electron-deficient nature of the fused system. When it does occur, it typically requires forcing conditions. The position of substitution is highly dependent on the existing substituents on the ring.[16][17] For the unsubstituted parent heterocycle, position C6 is generally the most reactive towards electrophiles.[6]
Part 3: The Role of 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Discovery
The TP scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets with high affinity. This has led to its successful application across a wide range of therapeutic areas.[18]
Anticancer Agents
The TP core is a prolific scaffold in oncology research, targeting various hallmarks of cancer.
-
Kinase Inhibition: As purine isosteres, TP derivatives are potent inhibitors of numerous protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[3] TP-based compounds have been developed as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), Phosphoinositide 3-kinase (PI3-K), and S-Phase Kinase-Associated Protein 2 (SKP2), among others, demonstrating broad utility in this area.[1][19][20][21]
-
Tubulin Polymerization Inhibitors: Several series of TP derivatives have been identified as potent anticancer agents that function by disrupting microtubule dynamics.[1][14] Unlike taxanes, which stabilize microtubules, these compounds often inhibit tubulin polymerization by binding to the colchicine-binding site.[12] This mechanism of action leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[7]
| Compound Class | Target | Therapeutic Area | Key Findings | References |
| Substituted TPs | Tubulin | Oncology | Inhibit tubulin polymerization; overcome multidrug resistance. | [7][14] |
| TP-Indole Hybrids | ERK Signaling | Oncology | Inhibit proliferation of gastric cancer cells (MGC-803). | [19] |
| Biaryl-TPs | Skp2-Cks1 | Oncology | Induce S-phase cell cycle arrest; inhibit tumor growth in vivo. | [20][21] |
| 7-Anilino TPs | Unknown | Oncology | Potent activity against Bel-7402 and HT-1080 cell lines. | [15] |
Table 2: Examples of 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives in Cancer Research.
Anti-Infective Agents
The TP scaffold has been successfully employed in the discovery of agents to combat viral, bacterial, and parasitic infections.[1][4]
-
Antiviral: TP derivatives have been investigated as inhibitors of viral polymerases, showing activity against Hepatitis C Virus (HCV), Human Immunodeficiency Virus (HIV-1), and influenza virus.[1][22]
-
Antibacterial: A notable application is the development of TP compounds with narrow-spectrum activity against the problematic pathogen Enterococcus faecium, where they were found to inhibit cell-wall biosynthesis.[13]
-
Antiparasitic: The metal-chelating properties of the TP ring have been used to design agents against parasites like Leishmania and Trypanosoma cruzi.[1]
CNS and Cardiovascular Applications
Beyond oncology and infectious diseases, the TP scaffold has found utility in other important therapeutic areas.
-
Anticonvulsants: Certain 2,5-disubstituted TP derivatives have been identified as positive modulators of the GABAA receptor, leading to potent anticonvulsant activity with a favorable safety profile in preclinical models.[23]
-
Cardiovascular: The drug Trapidil is a TP derivative that functions as a phosphodiesterase inhibitor and exhibits coronary vasodilator activity.[4] Other TP analogs have been explored as dual inhibitors and bronchodilators.[4][24]
Caption: Key therapeutic applications and targets of the TP scaffold.
Conclusion
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold represents a true success story in heterocyclic chemistry and drug discovery. Its robust and flexible synthetic routes, coupled with predictable and useful chemical reactivity, have made it an accessible and attractive core for chemical modification. Its ability to act as a purine bioisostere, among other roles, has cemented its status as a privileged structure with proven applications in oncology, infectious disease, and beyond. For researchers, scientists, and drug development professionals, a deep understanding of the chemistry of this scaffold is not just an academic exercise but a practical tool for the design and creation of next-generation therapeutics.
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A Technical Guide to the Therapeutic Targeting of the 1,2,4-Triazolo[1,5-a]pyrimidine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is a nitrogen-rich heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to natural purines allows it to interact with a wide array of biological targets, making it a versatile starting point for drug discovery.[1][2] While the specific compound 5-methyltriazolo[1,5-a]pyrimidine is a single exemplar, the true therapeutic potential lies in the decorated TP scaffold, where substituent modifications dictate target specificity and pharmacological effect. This guide provides an in-depth analysis of key therapeutic target classes for TP derivatives, outlines robust methodologies for target validation, and offers expert insights into the rationale behind experimental design for advancing TP-based compounds toward clinical consideration.
Introduction: The Triazolo[1,5-a]pyrimidine Scaffold
The TP scaffold is an aza-indolizine, isoelectronic with the purine ring system, a feature that has been widely exploited in medicinal chemistry.[1] Unlike purines, however, the TP ring does not exhibit annular tautomerism, which can offer advantages in drug design by presenting a more defined pharmacophore for target interaction.[1] The versatility of this scaffold is demonstrated by its ability to act not only as a purine bio-isostere but also, depending on the substitution pattern, as a bio-isostere for carboxylic acids or N-acetylated lysine fragments.[1][2] This chemical adaptability has led to the development of TP derivatives with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[3][4]
Key Therapeutic Target Classes for TP Derivatives
The broad bioactivity of the TP scaffold stems from its ability to be tailored to interact with several major classes of therapeutic targets. The following sections detail the most prominent examples.
Protein Kinases: Targeting Cellular Proliferation and Signaling
Protein kinases are a major class of enzymes that regulate virtually all cellular processes. Their dysregulation is a hallmark of cancer, making them a prime target for therapeutic intervention. The TP scaffold, mimicking the adenine core of ATP, is an excellent starting point for designing ATP-competitive kinase inhibitors.
-
Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC): Fusions involving the NTRK genes are oncogenic drivers in a variety of solid tumors. Several highly successful Trk inhibitors, including the FDA-approved drugs Larotrectinib and Entrectinib, are based on a related pyrazolo[1,5-a]pyrimidine core, demonstrating the profound potential of this general class of heterocycles for kinase inhibition.[5][6] TP derivatives can be designed to target the ATP-binding pocket of Trk kinases, inhibiting downstream signaling pathways involved in cell survival and proliferation.[5]
-
Multi-Kinase Inhibition (VEGFR2, EGFR, CDK2): Many cancers develop resistance through the activation of redundant signaling pathways. Therefore, agents that can inhibit multiple key kinases simultaneously are of high interest. TP derivatives have been synthesized that show potent inhibitory activity against a panel of kinases including Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[7] For instance, compound 12b from one study demonstrated IC50 values of 2.19 µM, 2.95 µM, and 9.31 µM for EGFR, VEGFR2, and CDK2, respectively, and induced cell cycle arrest at the G2/M phase in breast cancer cells.[7]
S-Phase Kinase-Associated Protein 2 (SKP2): Targeting Protein Degradation
The Skp1-CUL1-F-box (SCF) E3 ubiquitin ligase complex is critical for protein degradation, and its substrate receptor, SKP2, is frequently overexpressed in cancer. SKP2 targets tumor suppressors like p21 and p27 for degradation.[8] Inhibiting the interaction between SKP2 and its adaptor protein Cks1 is a promising anti-cancer strategy.
-
Mechanism: TP derivatives have been identified as potent inhibitors of the SKP2-Cks1 interaction.[8][9] By disrupting this complex, these compounds prevent the recognition and subsequent ubiquitination of p27 and p21, leading to their accumulation, which in turn induces cell cycle arrest and inhibits cancer cell proliferation.[8] One optimized compound, E35 , showed a strong inhibitory effect on MGC-803 xenograft tumor growth in mice without significant toxicity.[8]
Adenosine Receptors: Modulating Neurological and Inflammatory Pathways
Adenosine receptors are G-protein-coupled receptors (GPCRs) that play crucial roles in the central nervous system (CNS), cardiovascular system, and inflammatory responses.[10] The structural similarity of the TP scaffold to adenosine makes it an ideal template for designing receptor antagonists.
-
A2A Receptor Antagonists: The adenosine A2A receptor is a well-validated target for the treatment of Parkinson's disease.[11] Antagonism of this receptor in the brain can potentiate dopamine signaling and alleviate motor symptoms. Several series of TP and related pyrazolo-triazolo-pyrimidine derivatives have been developed as potent and selective A2A antagonists with demonstrated oral activity in preclinical models of Parkinson's disease.[10][11][12]
-
A1 Receptor Antagonists: The adenosine A1 receptor is implicated in cardiovascular function and pain signaling.[13] Selective A1 antagonists are being explored for conditions like heart failure and neuropathic pain. The TP scaffold has been used to develop compounds with A1-blocking effects in vitro.[13]
Other Promising Targets
The versatility of the TP scaffold extends to other important target classes.
-
Tubulin: Microtubules are essential for cell division, motility, and transport. Some TP derivatives act as microtubule-stabilizing agents, similar to taxanes, but with a unique mechanism.[14] They promote tubulin polymerization but bind to a different site than paclitaxel, instead inhibiting the binding of vinca alkaloids.[14][15] This distinct mechanism allows them to overcome certain types of multidrug resistance and makes them promising candidates for both cancer and neurodegenerative diseases like Alzheimer's, where microtubule stability is compromised.[15]
-
ABC Transporters (P-glycoprotein/ABCB1): Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the efflux pump P-glycoprotein (P-gp or ABCB1). A TP derivative, WS-898 , was discovered as a highly potent ABCB1 inhibitor that effectively reverses paclitaxel resistance in multiple cancer cell lines and in vivo, without significantly affecting CYP3A4, a common source of drug-drug interactions.[16]
-
GABAA Receptors: In the CNS, derivatives of[1][17]-triazolo[1,5-a]pyrimidine-7(4H)-one have been identified as positive allosteric modulators of the GABAA receptor, the primary inhibitory neurotransmitter receptor in the brain.[18] These compounds exhibit potent anticonvulsant activity in preclinical models with low neurotoxicity, suggesting their potential for developing safer antiepileptic drugs.[18]
Methodologies for Target Identification and Validation
Identifying and validating the molecular targets of novel TP derivatives is a critical process in drug development. This requires a multi-faceted approach combining computational, biochemical, and cell-based assays.
Target Identification: Finding the Molecular Partner
For a novel TP derivative with an interesting phenotypic effect (e.g., anti-proliferative activity), the first step is to identify its direct molecular target(s).
-
Affinity-Based Chemical Proteomics: This powerful technique involves immobilizing the TP compound onto a solid support (e.g., beads) to create an "affinity matrix." This matrix is then incubated with a cell lysate. Proteins that bind directly to the compound are "pulled down" and subsequently identified using mass spectrometry. This provides an unbiased survey of potential targets in their native environment.
Target Engagement: Confirming the Interaction in Cells
Once a putative target is identified, it is crucial to confirm that the compound engages this target within the complex milieu of a living cell.
-
Cellular Thermal Shift Assay (CETSA): This assay is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand. Intact cells are treated with the TP compound or a vehicle control, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature in the presence of the compound provides strong evidence of direct target engagement.[16]
Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for confirming target engagement using CETSA.
In Vitro Validation: Quantifying the Interaction
Biochemical and biophysical assays are essential for quantifying the binding affinity and functional consequences of the compound-target interaction.
-
Isothermal Titration Calorimetry (ITC): ITC is the gold standard for characterizing binding thermodynamics. It directly measures the heat released or absorbed during the binding event between the TP compound and the purified target protein. This method provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), offering deep insights for structure-activity relationship (SAR) studies.
Detailed Protocol: Isothermal Titration Calorimetry (ITC)
-
Preparation:
-
Purify the target protein to >95% homogeneity. Dialyze the protein and dissolve the TP compound in the exact same buffer to minimize buffer mismatch effects.
-
Degas both the protein and compound solutions immediately before the experiment to prevent air bubbles.
-
-
Instrument Setup:
-
Load the protein solution into the sample cell (typically at a concentration 10-50 times the expected KD).
-
Load the TP compound into the injection syringe (typically at a concentration 10-15 times that of the protein).
-
Set the instrument to the desired experimental temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any compound diffused into the needle, and discard this data point during analysis.
-
Execute a series of injections (e.g., 20-30 injections of 2-3 µL each) of the compound into the protein solution, allowing the system to return to thermal equilibrium between each injection.
-
-
Data Analysis:
-
Integrate the raw heat-flow data to obtain the heat change per injection (ΔH).
-
Plot the heat change against the molar ratio of compound to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to calculate KD, n, and ΔH.
-
Self-Validation: The experiment should include a control titration of the compound into buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.
-
Functional Assays: Measuring Biological Impact
Functional assays are designed to measure the biological consequence of the compound binding to its target. The specific assay depends entirely on the target class.
-
For Kinase Targets: An in vitro kinase activity assay is used. A common format is an ADP-Glo™ or similar assay that measures the amount of ADP produced by the kinase reaction. The assay is run in the presence of varying concentrations of the TP inhibitor to determine its IC50 value (the concentration at which it inhibits 50% of the enzyme's activity).
Signaling Pathway for a Generic Kinase Target
Caption: Inhibition of a kinase cascade by a TP derivative.
Summary and Future Directions
The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a remarkably versatile and clinically relevant core for the development of novel therapeutics. Its ability to be chemically decorated allows for the precise targeting of diverse protein families, including kinases, adenosine receptors, E3 ligases, and cytoskeletal components. The success of related scaffolds in clinically approved drugs underscores the high potential of this chemical space.
Future research should focus on:
-
Structure-Based Design: Utilizing co-crystal structures of TP derivatives with their targets to guide the rational design of next-generation compounds with improved potency and selectivity.
-
Targeting Novel Disease Areas: Exploring the utility of the TP scaffold for targets in metabolic diseases, immunology, and virology, leveraging its proven track record in diverse therapeutic areas.[1][3]
-
Pharmacokinetic Optimization: A key challenge in drug development is achieving favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Systematic medicinal chemistry efforts are needed to optimize the scaffold's substituents to enhance bioavailability and metabolic stability.
By integrating the strategic targeting approaches and robust validation methodologies outlined in this guide, researchers can effectively unlock the full therapeutic potential of the triazolo[1,5-a]pyrimidine scaffold.
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Taliani, S., et al. (2023). Pyrazolo-triazolo-pyrimidine Scaffold as a Molecular Passepartout for the Pan-Recognition of Human Adenosine Receptors. Molecules, 28(21), 7437. [Link]
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Oukoloff, K., et al. (2022). Microtubule-Stabilizing 1,2,4-Triazolo[1,5-a]pyrimidines as Candidate Therapeutics for Neurodegenerative Disease: Matched Molecular Pair Analyses and Computational Studies Reveal New Structure–Activity Insights. Journal of Medicinal Chemistry, 65(24), 16335-16357. [Link]
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A Technical Guide to the Discovery of Novel Analogs of 5-Methyltriazolo[1,5-a]pyrimidine: A Privileged Scaffold for Drug Development
Executive Summary
The 5-methyltriazolo[1,5-a]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile pharmacological activities. As a purine bioisostere, this scaffold has been successfully incorporated into molecules targeting a wide array of biological targets, leading to the discovery of potent anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][2] This in-depth technical guide provides a comprehensive roadmap for researchers, scientists, and drug development professionals engaged in the discovery of novel analogs of 5-methyltriazolo[1,5-a]pyrimidine. We will delve into the strategic considerations, from initial in silico design and modern synthetic methodologies to robust biological evaluation and preclinical profiling, offering a field-proven framework for the successful identification and optimization of new chemical entities based on this privileged scaffold.
The 5-Methyltriazolo[1,5-a]pyrimidine Scaffold: A Foundation for Diverse Bioactivity
The triazolo[1,5-a]pyrimidine ring system is isoelectronic with purine, allowing it to mimic the natural scaffold and interact with a variety of biological targets, including kinases, polymerases, and G-protein coupled receptors.[2][3] The 5-methyl substituent provides a key structural feature that can influence binding affinity and selectivity. The documented biological activities of this scaffold are extensive, with prominent examples in oncology, where analogs have demonstrated potent inhibition of targets such as cyclin-dependent kinases (CDKs) and tubulin polymerization.[3][4] This inherent biological promiscuity, combined with its synthetic tractability, makes the 5-methyltriazolo[1,5-a]pyrimidine an ideal starting point for the discovery of novel therapeutics.
Strategic Workflow for Novel Analog Discovery
A successful drug discovery campaign targeting novel analogs of 5-methyltriazolo[1,5-a]pyrimidine necessitates a multi-faceted and iterative approach. The workflow outlined below provides a logical progression from initial concept to a preclinical candidate.
Caption: A typical computational workflow for hit identification.
Synthetic Strategies for Analog Generation: Building the Molecular Diversity
The ability to synthesize a diverse library of analogs is crucial for exploring the structure-activity relationship (SAR). Fortunately, the triazolo[1,5-a]pyrimidine scaffold is amenable to a variety of synthetic transformations.
Core Synthesis: Microwave-Assisted and Multi-Component Reactions
Traditional methods for synthesizing the triazolo[1,5-a]pyrimidine core often involve lengthy reaction times and harsh conditions. Modern techniques such as microwave-assisted synthesis and multi-component reactions (MCRs) offer significant advantages in terms of reaction speed, yield, and efficiency. [1][5] Protocol: Microwave-Assisted One-Pot Synthesis
-
A mixture of 3-amino-1,2,4-triazole, a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate to install the 5-methyl group), and an aldehyde are combined in a suitable solvent (e.g., ethanol) in a microwave vial.
-
The reaction mixture is irradiated in a microwave reactor at a specified temperature and time (e.g., 120 °C for 10-15 minutes). [1]3. The product is isolated and purified by crystallization or column chromatography.
Functionalization and Diversification: Palladium-Catalyzed Cross-Coupling
To generate a diverse library of analogs, functionalization at various positions of the triazolo[1,5-a]pyrimidine core is necessary. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for introducing a wide range of substituents at halogenated positions of the scaffold. [6][7] Protocol: Suzuki Cross-Coupling for C7-Arylation
-
A 7-chloro-5-methyltriazolo[1,5-a]pyrimidine intermediate is dissolved in a suitable solvent (e.g., dioxane/water).
-
An arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) are added.
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed.
-
The product is extracted and purified by column chromatography.
| Position | Synthetic Strategy | Example Reagents |
| C2 | Variation of the aminotriazole starting material | Substituted 3-amino-1,2,4-triazoles |
| C5 | Variation of the 1,3-dicarbonyl component | Substituted β-ketoesters or β-diketones |
| C6 | Variation of the aldehyde in MCRs | Aromatic or aliphatic aldehydes |
| C7 | Nucleophilic aromatic substitution or cross-coupling | Amines, alcohols, thiols, boronic acids |
High-Throughput Screening and Biological Evaluation: Identifying the Hits
Once a library of analogs has been synthesized, a robust screening cascade is required to identify compounds with the desired biological activity.
Primary Screening: Kinase Inhibition Assays
Given the prevalence of triazolopyrimidines as kinase inhibitors, a primary screen targeting a specific kinase or a panel of kinases is a logical starting point. Homogeneous Time-Resolved Fluorescence (HTRF) and LanthaScreen® assays are widely used for this purpose due to their high-throughput nature and sensitivity. [8][9] Protocol: HTRF Kinase Assay
-
Reagent Preparation: Prepare working solutions of the kinase, biotinylated substrate, ATP, and HTRF detection reagents (Europium cryptate-labeled antibody and XL665-labeled streptavidin) in the assay buffer. [10]2. Kinase Reaction: In a 384-well plate, dispense the test compounds, followed by the kinase and substrate mixture. Initiate the reaction by adding ATP. Incubate at room temperature. [10]3. Detection: Stop the kinase reaction by adding the HTRF detection reagents in a buffer containing EDTA. Incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm. The HTRF ratio is calculated and used to determine the percent inhibition.
Secondary Screening: Cellular Assays
Compounds that show activity in the primary biochemical screen should be further evaluated in cell-based assays to assess their cellular potency and mechanism of action.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed cells in a 96-well or 384-well opaque-walled plate and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, mix to induce cell lysis, and incubate for 10 minutes to stabilize the luminescent signal. [1][5]4. Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. [1] Protocol: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
-
Cell Treatment: Treat intact cells with the test compound or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble target protein remaining at each temperature using methods such as Western blotting or ELISA. A shift in the melting curve in the presence of the compound indicates target engagement. [11][12]
Lead Optimization and Preclinical Development: The Path to a Candidate Drug
Promising hit compounds from the screening cascade undergo lead optimization to improve their potency, selectivity, and drug-like properties. This iterative process involves the synthesis of additional analogs based on the established SAR and further biological and physicochemical characterization.
In Vitro ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify compounds with a higher probability of success in later stages of development.
Table: Key In Vitro ADMET Assays
| Parameter | Assay | Purpose |
| Absorption | Parallel Artificial Membrane Permeability Assay (PAMPA) | To assess passive permeability across an artificial membrane mimicking the gastrointestinal tract. [2][13] |
| Metabolism | Microsomal Stability Assay | To evaluate the metabolic stability of the compound in the presence of liver microsomes. [14][15] |
| Toxicity | Lactate Dehydrogenase (LDH) Cytotoxicity Assay | To measure cytotoxicity by quantifying the release of LDH from damaged cells. [4][16] |
Protocol: Microsomal Stability Assay
-
Incubation: Incubate the test compound with liver microsomes and the cofactor NADPH at 37°C. Samples are taken at various time points (e.g., 0, 5, 15, 30, 45 minutes). [17]2. Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis: The concentration of the remaining parent compound is quantified by LC-MS/MS.
-
Data Analysis: The half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound are calculated from the rate of disappearance. [17]
Conclusion
The 5-methyltriazolo[1,5-a]pyrimidine scaffold represents a highly valuable starting point for the discovery of novel therapeutics. This guide has provided a comprehensive and technically detailed framework for the design, synthesis, and evaluation of new analogs. By integrating rational, data-driven computational design with modern, efficient synthetic methodologies and a robust cascade of biological and ADMET assays, researchers can significantly enhance the probability of success in identifying and optimizing novel drug candidates based on this privileged core structure. The iterative nature of the described workflow, with constant feedback between the different stages, is paramount to navigating the complex path of drug discovery and ultimately delivering new medicines to patients in need.
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Cisbio. (n.d.). HTRF Kinase Assay. Retrieved from [Link]
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De la Fuente, J. A., & Oukoloff, K. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. [Link]
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Friman, T., & Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 161-177. [Link]
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Gomma, S. M., et al. (2018). Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c]t[1][13][8]riazine and Imidazo[2,1-c]t[1][13][8]riazine. Current Microwave Chemistry, 5(2), 111-119. [Link]
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Li, Y., et al. (2019). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Journal of Molecular Modeling, 25(1), 2. [Link]
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Liu, X., et al. (2019). Novelt[1][13][8]riazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260. [Link]
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Whitepaper: A Researcher's Guide to In Silico Modeling of D-methyltriazolo[1,5-a]pyrimidine Interactions
Abstract
The 5-methyltriazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized as a purine bio-isostere and forming the core of numerous inhibitors targeting key proteins in oncology and infectious diseases.[1][2] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the application of in silico modeling techniques to elucidate and predict the molecular interactions of this important heterocyclic system. We will move beyond a simple recitation of steps, focusing instead on the strategic reasoning and validation required to build robust, predictive models. This whitepaper details a multi-stage computational workflow, including molecular docking, molecular dynamics (MD) simulations, binding free energy calculations, and Quantitative Structure-Activity Relationship (QSAR) modeling. Each section provides not only step-by-step protocols but also the scientific rationale behind methodological choices, ensuring a self-validating and reproducible research paradigm.
Introduction: The Significance of the Triazolopyrimidine Scaffold
The[3][4][5]triazolo[1,5-a]pyrimidine system is a versatile heterocyclic scaffold that has garnered significant attention in drug discovery.[6] Its structural resemblance to endogenous purines allows it to act as a competitive inhibitor for a wide range of enzymes, particularly kinases, which are central regulators of cell signaling.[1] Derivatives of this scaffold have been investigated as potent anticancer agents targeting Cyclin-Dependent Kinases (CDKs), tubulin, and components of the ERK signaling pathway.[7][8][9]
Given the vast chemical space accessible through substitution on the pyrimidine ring, computational, or in silico, methods are indispensable for prioritizing synthetic efforts and accelerating the discovery of novel, potent, and selective agents.[5][10] These techniques allow us to build a detailed understanding of how a ligand interacts with its target protein at an atomic level, predict binding affinity, and rationalize observed structure-activity relationships. This guide presents a cohesive and validated workflow for modeling these interactions.
The Computational Modeling Workflow: A Strategic Overview
A successful in silico investigation is not a linear path but an iterative cycle of prediction, simulation, and analysis. The causality is critical: we begin with a broad prediction of binding, refine it through dynamic simulation, and quantify it with energy calculations. This process ensures that each subsequent step validates and builds upon the last.
Caption: High-level workflow for in silico modeling of protein-ligand interactions.
Part 1: Target Identification and System Preparation
The fidelity of any computational model is fundamentally dependent on the quality of the starting structures. This preparatory phase is the foundation upon which all subsequent predictions are built.
Target Selection
The choice of a biological target is driven by therapeutic hypotheses. For the 5-methyltriazolo[1,5-a]pyrimidine scaffold, kinases are a primary target class. For instance, Cyclin-Dependent Kinase 4 (CDK4) is a well-established target in cancer therapy.[11] A high-resolution crystal structure is paramount. The RCSB Protein Data Bank (PDB) is the primary repository. For our case study, we might select PDB ID: 2W9Z , representing the CDK4/cyclin D1 complex.[11]
Receptor Preparation Protocol
The raw PDB structure is not immediately ready for simulation. It's a static snapshot that often lacks hydrogen atoms and may contain experimental artifacts like water molecules or co-solvents that need to be addressed.
Objective: To clean the PDB file and prepare it for docking and simulation. Tools: Discovery Studio, ICM-Pro, or similar molecular modeling software.[12]
-
Load Structure: Import the PDB file (e.g., 2W9Z).
-
Remove Non-Essential Molecules: Delete all water molecules, ions, and any co-crystallized ligands not relevant to the study.[12] The rationale here is to simplify the system to the core protein-ligand interaction, avoiding confounding variables from crystal packing or buffer components.
-
Add Hydrogens: The PDB format often omits hydrogen atoms. Add them using a standard geometry protocol. This is critical for correctly defining hydrogen bond networks.
-
Assign Protonation States: Ionizable residues (e.g., Histidine, Aspartate, Glutamate) must be assigned the correct protonation state at a physiological pH (typically 7.4). This choice dramatically affects the electrostatic potential and is a common source of error if overlooked.
-
Energy Minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the previous steps.
Ligand Preparation Protocol
The ligand must also be converted into a suitable 3D format with correct stereochemistry and a low-energy conformation.
Objective: To generate a high-quality, 3D, energy-minimized structure of the triazolopyrimidine derivative. Tools: ChemDraw, Avogadro, Open Babel.
-
2D Sketching: Draw the 2D structure of the 5-methyltriazolo[1,5-a]pyrimidine derivative using software like ChemDraw.[12]
-
Conversion to 3D: Convert the 2D structure to a 3D format (e.g., SDF or MOL2).
-
Energy Minimization: Use a force field (e.g., MMFF94) to perform a thorough energy minimization. This step ensures the ligand has a realistic conformation before docking, preventing the docking algorithm from wasting computational effort on high-energy, irrelevant poses.
Part 2: Core Methodologies - Docking and Dynamics
With prepared structures, we can now predict how the ligand binds and how stable that binding is.
Molecular Docking: Predicting the Binding Pose
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[5] It uses a search algorithm to explore possible conformations and a scoring function to rank them, providing a hypothesis for the binding mode.
Caption: A typical workflow for a molecular docking experiment.
Experimental Protocol: Molecular Docking with ICM-Pro
-
Load Structures: Import the prepared receptor and ligand files into the docking software.[12]
-
Define the Binding Pocket: Define a grid box that encompasses the active site of the receptor. This is a critical step; the box must be large enough to allow the ligand to move freely but small enough to focus the search, saving computational time. Often, the location of a co-crystallized ligand is used to guide this definition.
-
Run Docking Simulation: Execute the docking run. The software will generate multiple possible binding poses.
-
Analyze Results: The output is a series of poses ranked by a scoring function (e.g., in kcal/mol). The top-ranked pose is the most probable binding mode. For example, studies on triazolopyrimidine derivatives have reported docking scores against cancer targets ranging from -23 to -39 kcal/mol.[5]
Data Presentation: Example Docking Results
| Compound ID | Target | Docking Score (kcal/mol) | Key Interacting Residues |
| Ligand A | CDK4 | -7.34 | GLU144, VAL14 |
| Ligand B | CDK4 | -7.25 | GLU144, ILE12 |
| Ligand C | 3ERT | -39.79 | LEU391 |
| Ligand D | 5CAO | -27.12 | - |
Data is illustrative and based on findings from similar studies.[5][11]
Trustworthiness: The docking protocol is validated by "redocking." The native ligand from the crystal structure is removed and then docked back into the receptor. A successful redocking, where the predicted pose closely matches the crystallographic pose (RMSD < 2.0 Å), confirms that the docking parameters are reliable.[11]
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static picture, MD simulation introduces temperature, pressure, and solvent to simulate the dynamic nature of the protein-ligand complex over time.[13] This step is crucial for validating the stability of the docked pose. A ligand that appears favorable in docking but is unstable in an MD simulation is likely a false positive.
Experimental Protocol: MD Simulation with GROMACS
This protocol assumes a docked protein-ligand complex as the starting point.[14][15][16]
-
System Preparation & Topology Generation:
-
Force Field Selection: Choose an appropriate force field (e.g., CHARMM36 for the protein, CGenFF for the ligand).[14] The force field is a set of parameters that defines the potential energy of the system, and its choice is critical for accuracy.
-
Topology Files: Generate topology files for both the protein (gmx pdb2gmx) and the ligand (using a server like CGenFF).[15] These files describe the atom types, bonds, angles, and charges.
-
Merge and Define Box: Combine the protein and ligand coordinates into a single file. Define a simulation box (e.g., a cubic box with 1.0 nm distance from the protein surface) and fill it with a chosen water model (e.g., TIP3P).[17]
-
-
Solvation and Ionization:
-
Minimization and Equilibration:
-
Energy Minimization: Perform a steep descent energy minimization (gmx mdrun) to remove steric clashes between the solute and solvent.[17]
-
NVT Equilibration: Equilibrate the system at a constant Number of particles, Volume, and Temperature (NVT) to stabilize the temperature. Position restraints are applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.[14]
-
NPT Equilibration: Equilibrate at a constant Number of particles, Pressure, and Temperature (NPT) to stabilize the pressure and density.[14]
-
-
Production MD Run:
-
Run the production simulation (gmx mdrun) for a desired length of time (e.g., 100 ns). This is the main data-generating step.
-
-
Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and ligand over time. A stable, converging RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis: Analyze hydrogen bonds and other interactions between the protein and ligand throughout the simulation.
-
Part 3: Advanced Analysis and Predictive Modeling
After confirming a stable binding mode, we can perform more quantitative analyses and build predictive models.
MM/PBSA Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular technique to estimate the binding free energy of a ligand to a protein from an MD trajectory.[19] It offers a balance between the speed of docking scores and the high computational cost of more rigorous methods like alchemical free energy perturbation.[19][20]
Methodology: The binding free energy (ΔG_bind) is calculated by averaging energies over a number of snapshots extracted from a stable portion of the MD trajectory.[21]
ΔG_bind = <ΔE_MM> + <ΔG_solv> - T<ΔS>
Where:
-
<ΔE_MM> : The average molecular mechanics energy in the gas phase.
-
<ΔG_solv> : The average solvation free energy, composed of polar (calculated via Poisson-Boltzmann) and non-polar components.
-
T<ΔS> : The conformational entropy change upon binding (often omitted in relative energy comparisons due to high computational cost).[20]
Protocol using g_mmpbsa:
-
Extract Trajectory: Select the stable portion of the production MD trajectory (e.g., the last 50 ns).
-
Generate Snapshots: Extract frames at regular intervals from the selected trajectory.
-
Run Calculation: Use a tool like g_mmpbsa or the AMBER MMPBSA.py script to calculate the energy components for the complex, receptor, and ligand for each snapshot.[19][22]
-
Calculate ΔG: The tool averages the results and provides the final ΔG_bind estimate and its components. This allows for identifying the key energetic drivers of binding (e.g., van der Waals vs. electrostatic).
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational technique that builds a mathematical relationship between the chemical structure of a compound and its biological activity.[4] If you have a series of 5-methyltriazolo[1,5-a]pyrimidine analogues with experimentally measured activities (e.g., IC50 values), QSAR can be used to build a model that predicts the activity of new, unsynthesized compounds.[3][23]
Caption: Conceptual workflow of a QSAR modeling process.
QSAR Modeling Protocol:
-
Data Preparation: Curate a dataset of at least 20-30 triazolopyrimidine analogues with a consistent and wide range of biological activity data.
-
Descriptor Calculation: For each molecule, calculate a wide range of molecular descriptors (e.g., physicochemical, electronic, topological).[3]
-
Dataset Splitting: Divide the dataset into a training set (to build the model) and a test set (to validate it). This is crucial to prevent overfitting and ensure the model is predictive.
-
Model Building: Use statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors (independent variables) with biological activity (dependent variable).[24]
-
Model Validation: The model's predictive power must be rigorously validated using the test set and statistical metrics like the squared correlation coefficient (R²) and cross-validated R² (Q²). A robust model will accurately predict the activity of the compounds in the test set that it has not seen before.[4]
Conclusion
The in silico modeling of 5-methyltriazolo[1,5-a]pyrimidine interactions is a powerful, multi-faceted approach that significantly enhances drug discovery efforts. By integrating molecular docking, molecular dynamics, and advanced analyses like MM/PBSA and QSAR, researchers can move beyond simple binding predictions to a dynamic and quantitative understanding of molecular recognition. The key to success lies not in the blind application of software but in a thoughtfully constructed, self-validating workflow that respects the underlying principles of physical chemistry and statistical rigor. The protocols and strategies outlined in this guide provide a robust foundation for scientists aiming to unlock the full therapeutic potential of this important chemical scaffold.
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Discovery of[3][4][5]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (n.d.). Retrieved from
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Design, Synthesis and Biological Evaluation of[3][4][5]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (n.d.). MDPI. Retrieved from
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Novel[3][4][5]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. (n.d.). PubMed. Retrieved from
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Synthesis and Anti-tumor Activities of Novel[3][4][5]triazolo[1,5-a]pyrimidines. (n.d.). NIH. Retrieved from
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Methodological & Application
Application Notes and Protocol for the Synthesis of 5,7-Dimethyl-triazolo[1,5-a]pyrimidine
Application Notes and Protocol for the Synthesis of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structure is isoelectronic with naturally occurring purines, making it an effective purine bioisostere.[4] This structural mimicry allows TP derivatives to interact with biological targets that typically bind purine-based ligands, such as kinases and polymerases, leading to a wide array of pharmacological activities.[4] Compounds incorporating the TP scaffold have demonstrated potent anti-cancer, antiviral, anti-parasitic, and central nervous system activities.[2][3][5]
The most direct and widely employed method for constructing this bicyclic system is the condensation reaction between a 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound.[4] This guide provides a detailed, field-proven protocol for the synthesis of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine , a foundational member of this compound class, through the reaction of 3-amino-1,2,4-triazole with acetylacetone.
Reaction Principle and Mechanism
The synthesis proceeds via a condensation-cyclization reaction, typically under acidic conditions. The acid catalyst serves to activate the carbonyl groups of the acetylacetone, rendering them more electrophilic and susceptible to nucleophilic attack.
The accepted mechanism involves several key steps:
-
Initial Nucleophilic Attack: The exocyclic amino group (N-H) of 3-amino-1,2,4-triazole acts as the primary nucleophile, attacking one of the protonated carbonyl carbons of acetylacetone. This forms a carbinolamine intermediate.
-
Dehydration and Enamine Formation: The carbinolamine readily dehydrates to form a more stable enamine intermediate.
-
Intramolecular Cyclization: The endocyclic N-2 nitrogen of the triazole ring then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This crucial step forms the six-membered pyrimidine ring.
-
Final Dehydration: A final dehydration step from the resulting bicyclic carbinolamine intermediate yields the aromatic 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine product.
// Edges Triazole -> A [label=" H+ catalyst"]; Diketone -> A; A -> B [label=" Intermediate A"]; B -> C [label=" Intermediate B (Enamine)"]; C -> D [label=" Intermediate C"]; D -> Product; } केंद Caption: Generalized mechanism for the synthesis of the target compound.
Experimental Protocol: Synthesis of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol details a reliable procedure for the synthesis on a standard laboratory scale.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume | Supplier Notes |
| 3-Amino-1,2,4-triazole | C₂H₄N₄ | 84.08 | 10.0 | 0.84 g | Reagent grade, ≥98% |
| Acetylacetone | C₅H₈O₂ | 100.12 | 11.0 | 1.1 g (1.12 mL) | Reagent grade, ≥99% |
| Glacial Acetic Acid | CH₃COOH | 60.05 | - | 15 mL | ACS grade |
| Ethanol | C₂H₅OH | 46.07 | - | ~50 mL | For recrystallization |
| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | ~50 mL | For work-up |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | As needed | For drying |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | For TLC and extraction |
| Hexanes | C₆H₁₄ | - | - | As needed | For TLC |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-amino-1,2,4-triazole (0.84 g, 10.0 mmol).
-
Add glacial acetic acid (15 mL) to the flask and stir to dissolve the solid.
-
Expertise Note: Glacial acetic acid serves as both the solvent and the acid catalyst. Its high boiling point is suitable for this reaction, and it effectively protonates the acetylacetone to facilitate the initial nucleophilic attack.
-
-
Addition of Reagent:
-
Add acetylacetone (1.12 mL, 11.0 mmol, 1.1 equivalents) to the solution dropwise at room temperature.
-
Expertise Note: A slight excess of the dicarbonyl compound is used to ensure the complete consumption of the limiting reagent, 3-amino-1,2,4-triazole.
-
-
Reaction Conditions:
-
Heat the reaction mixture to reflux (approximately 118°C) using a heating mantle.
-
Maintain the reflux for 2-4 hours.
-
Trustworthiness: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting material (3-amino-1,2,4-triazole) is highly polar and will have a low Rf value, while the product is significantly less polar. The reaction is complete when the starting triazole spot is no longer visible.
-
-
Work-up Procedure:
-
Allow the reaction mixture to cool to room temperature. A precipitate may form upon cooling.
-
Pour the cooled mixture into a beaker containing approximately 50 g of crushed ice.
-
Slowly neutralize the acidic solution by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution with stirring until the effervescence ceases (pH ~7-8).
-
Expertise Note: This neutralization step is crucial to quench the acid catalyst and to ensure the product is in its neutral form for efficient extraction into an organic solvent.
-
-
Extraction and Isolation:
-
Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash them with brine (1 x 20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude solid can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of hot ethanol. If the product does not fully dissolve, add a small amount of water dropwise until a clear solution is obtained.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Trustworthiness: A successful recrystallization should yield a white to off-white crystalline solid with a sharp melting point. A typical yield for this reaction is in the range of 75-90%.
-
Characterization of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 93-94°C.[6]
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (s, 1H, H-2), 7.08 (s, 1H, H-6), 2.69 (s, 3H, 7-CH₃), 2.56 (s, 3H, 5-CH₃).[7]
-
Expertise Note: The sharp singlets for the two methyl groups and the two aromatic protons are characteristic of the high symmetry of the molecule. The downfield shift of the H-2 proton is typical for protons on the electron-deficient triazole ring.
-
-
¹³C NMR (101 MHz, DMSO-d₆): δ 162.29 (C-5), 147.00 (C-3a), 146.59 (C-7), 146.43 (C-2), 110.64 (C-6), 24.50 (5-CH₃), 16.53 (7-CH₃).[7]
Safety and Handling Precautions
-
3-Amino-1,2,4-triazole: Harmful if swallowed. Suspected of causing cancer. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetylacetone: Flammable liquid and vapor. Harmful if swallowed. Handle in a well-ventilated fume hood.
-
Glacial Acetic Acid: Causes severe skin burns and eye damage. Use in a fume hood with appropriate PPE.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment.
References
-
Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate.[Link]
-
Chemical properties of the 5-methyl-7-phenyl- 4,7-dihydro-1,2,4-triazolo-[1,5-a]pyrimidin-6- carbaldehyde and its derivatives. Journal "Functional Materials".[Link]
-
Synthesis and biological activity of 5,7-dimethyl-1,2,4-triazolo[1,5-a] pyrimidine-2-oxoacetohydrazone derivatives. ResearchGate.[Link]
-
Synthesis and Biological Activity of Diheterocyclic 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine Derivatives. ResearchGate.[Link]
-
Synthesis and properties of 7-methyl-5-oxo-1,5-dihydro-8-[1][2][3]-triazolo [4,3-c]pyrimidinecarboxylic acid derivatives. PubMed.[Link]
-
1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate.[Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Springer.[Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI.[Link]
-
VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry.[Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.[Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.[Link]
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Protocol and Application Notes for the Condensation of 3-Amino-1,2,4-triazole with Aromatic Aldehydes to Synthesize Schiff Base Derivatives
An Application Guide for Drug Development Professionals
Introduction: The Strategic Importance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone of modern heterocyclic chemistry, serving as a critical pharmacophore in a vast range of biologically active molecules.[1] Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it a privileged scaffold in medicinal and agrochemical research. 3-Amino-1,2,4-triazole (3-AT), in particular, is a versatile and highly valuable building block.[2] The presence of a reactive primary amino group allows for straightforward chemical modifications, enabling the exploration of extensive chemical space for drug discovery programs.[2]
Condensation reactions are among the most powerful tools for derivatizing such scaffolds. Specifically, the formation of Schiff bases (or imines) through the condensation of the amino group with aldehydes or ketones is a robust and efficient method for generating diverse molecular libraries.[3][4] These Schiff bases are not merely synthetic intermediates; they often exhibit a wide spectrum of biological activities themselves, including antimicrobial, anticancer, and anticonvulsant properties.[3][5][6]
This document provides a detailed experimental protocol for the condensation of 3-amino-1,2,4-triazole with various aromatic aldehydes. As a senior application scientist, the goal is not just to present a series of steps, but to illuminate the underlying chemical principles, offer field-proven insights for optimization and troubleshooting, and establish a self-validating framework for reliable and reproducible synthesis.
Pillar 1: The Underlying Mechanism of Schiff Base Formation
Understanding the reaction mechanism is critical for troubleshooting and adapting the protocol to different substrates. The condensation of 3-amino-1,2,4-triazole with an aldehyde is a two-step process involving nucleophilic addition followed by dehydration.
-
Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the exocyclic nitrogen atom of 3-amino-1,2,4-triazole attacking the electrophilic carbonyl carbon of the aldehyde. This forms a zwitterionic tetrahedral intermediate.
-
Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer occurs, resulting in a neutral tetrahedral intermediate known as a hemiaminal or carbinolamine.[7][8] While typically transient, these hemiaminals can sometimes be stable enough to be detected or even isolated, particularly with highly electrophilic aldehydes.[7]
-
Dehydration: The final step is the elimination of a water molecule to form the stable imine C=N double bond. This step is often the rate-limiting step and is typically accelerated by acid catalysis. The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O), which is then readily eliminated.
Caption: Figure 1: Reaction Mechanism for Schiff Base Formation.
Pillar 2: A Validated Experimental Protocol
This protocol is designed to be a robust starting point for the synthesis of a variety of 3-amino-1,2,4-triazole-derived Schiff bases.
| Reagent/Material | Grade | Supplier | Notes |
| 3-Amino-1,2,4-triazole | ≥98% | Sigma-Aldrich, etc. | Store in a desiccator. |
| Substituted Benzaldehyde | ≥97% | Various | Use a fresh bottle or redistill/recrystallize if necessary. |
| Ethanol (Absolute) | Anhydrous | Fisher Scientific, etc. | Serves as the reaction solvent. |
| Glacial Acetic Acid | ACS Grade | VWR, etc. | Used as an acid catalyst. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Reflux Condenser | - | - | To prevent solvent loss during heating. |
| Magnetic Stirrer/Hotplate | - | - | For heating and agitation. |
| TLC Plates (Silica Gel) | - | - | For monitoring reaction progress. |
| Buchner Funnel & Filter Paper | - | - | For isolating the solid product. |
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 3-amino-1,2,4-triazole (1.0 eq., e.g., 1.68 g, 20.0 mmol) in absolute ethanol (40 mL). Stir the mixture at room temperature until all the solid has dissolved.
-
Aldehyde Addition: To this solution, add the desired substituted benzaldehyde (1.0 eq., e.g., 20.0 mmol) dropwise.
-
Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration of the hemiaminal intermediate, significantly increasing the reaction rate.[7]
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle or oil bath. Maintain reflux with continuous stirring.
-
Reaction Monitoring (Trustworthiness Check): The progress of the reaction should be monitored every 30-60 minutes using Thin Layer Chromatography (TLC). A suitable eluent system is typically ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting materials (3-AT and aldehyde) and the appearance of a new, less polar spot corresponding to the Schiff base product indicates reaction progression. The reaction is typically complete within 2-4 hours.
-
Product Isolation: Once the reaction is complete (as determined by TLC), cool the flask to room temperature. In many cases, the product will precipitate out of the solution as a crystalline solid. If precipitation is slow, the flask can be placed in an ice bath for 30 minutes.
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. The FT-IR spectrum should show the appearance of a characteristic C=N (imine) stretching band around 1600-1650 cm⁻¹ and the disappearance of the C=O and N-H (stretch) bands of the starting materials.
Pillar 3: Data Interpretation and Expected Outcomes
The electronic nature of the substituent on the benzaldehyde can influence the reaction rate and yield. This predictability is a key component of a self-validating protocol.
| Entry | Aldehyde Substituent (R) | Expected Reaction Time | Typical Yield (%) | Causality and Expert Insights |
| 1 | 4-Nitro (-NO₂) | 1-2 hours | >90% | Electron-withdrawing groups increase the electrophilicity of the carbonyl carbon, accelerating the initial nucleophilic attack.[8] The product often precipitates quickly. |
| 2 | 4-Chloro (-Cl) | 2-3 hours | 85-95% | Moderately deactivating, leading to a robust and high-yielding reaction. A standard baseline for this synthesis. |
| 3 | Unsubstituted (-H) | 2-4 hours | 80-90% | The benchmark reaction. Completion is easily monitored via TLC. |
| 4 | 4-Methyl (-CH₃) | 3-5 hours | 75-85% | Electron-donating groups slightly decrease the electrophilicity of the carbonyl carbon, potentially slowing the reaction rate. |
| 5 | 4-Methoxy (-OCH₃) | 3-5 hours | 70-85% | A stronger electron-donating group further reduces the carbonyl's electrophilicity, requiring slightly longer reflux times for full conversion. |
Visualization of the Experimental Workflow
A clear workflow diagram ensures procedural consistency and is invaluable for training and protocol transfer.
Caption: Figure 2: General Experimental Workflow.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the synthesis of Schiff bases from 3-amino-1,2,4-triazole. By understanding the reaction mechanism, following a validated step-by-step procedure, and anticipating the impact of substrate electronics, researchers can reliably and efficiently generate diverse libraries of triazole derivatives. This robust condensation reaction serves as a fundamental tool for professionals in drug discovery and development, enabling the rapid exploration of structure-activity relationships and the identification of novel therapeutic candidates.
References
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Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Pergamon. [Link]
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Sjostedt, G., & Gringas, L. (1946). 3-AMINO-1H-1,2,4-TRIAZOLE. Organic Syntheses, 26, 11. [Link]
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Büyükkıdan, B., et al. (2022). NEW SCHIFF BASES DERIVED from 3,4-DIAMINO-1H-1,2,4-TRIAZOLE-5(4H)-THIONE: SYNTHESIS and CHARACTERIZATION. Journal of Scientific Reports-A, (48), 25-41. [Link]
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Ali, A. H., & Slaihim, M. M. (2022). Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents. International Journal of Pharmaceutical Sciences Review and Research, 73(1), 123-131. [Link]
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Yüksek, H., et al. (2021). Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 825-836. [Link]
-
El-Gamil, M. M. (2017). Synthesis of 3-R-4-amino-5-hydrazino-1,2,4-triazole Schiff bases (L1, L2 and L3) and their Cu(II) complexes. Journal of Molecular Structure, 1134, 888-898. [Link]
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Krasavin, M. (2019). Synthesis of N1-substituted 3-amino-1,2,4-triazoles. Chemistry of Heterocyclic Compounds, 55(5), 389-390. [Link]
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Panda, K. C., Kumar, B. V. R., & Sahoo, B. M. (2021). Synthesis of Schiff's Bases of 1,2,4-Triazole Derivatives under Microwave Irradiation Technique and Evaluation of their Anti-diabetic Activity. Current Microwave Chemistry, 8(3), 215-224. [Link]
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Bayat, M., et al. (2023). Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole. Molecules, 28(20), 7088. [Link]
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Rohand, T., et al. (2019). A Novel Iron-catalyzed One-pot Synthesis of 3-Amino-1,2,4-triazoles. Journal of Heterocyclic Chemistry, 56(10), 2735-2740. [Link]
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Singh, R., et al. (2020). Synthetic applications of biologically important Mannich bases: An updated review. Journal of the Indian Chemical Society, 97(10), 1835-1853. [Link]
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Zhao, F., et al. (2021). Divergent Synthesis of Substituted Amino-1,2,4-triazole Derivatives. Synthesis, 53(11), 1901-1910. [Link]
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Wajda-Hermanowicz, K., et al. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Molecules, 20(9), 17109-17128. [Link]
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Organic Chemistry Portal. (n.d.). Mannich Reaction. [Link]
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Krasavin, M. (2019). Synthetic approaches toward 3-amino-1,2,4-triazoles. Chemistry of Heterocyclic Compounds, 55(5), 391-410. [Link]
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Yaremenko, V. V., et al. (2021). Some transformations in a series of 4-amino-1,2,4-triazole-3-thion derivatives. Žurnal organìčnoï ta farmacevtičnoï hìmìï, 19(2), 3-12. [Link]
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Krasavin, M., et al. (2018). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 23(11), 2993. [Link]
-
da Silva, A. C., et al. (2018). Synthesis of α-amino-1,3-dicarbonyl compounds via Ugi flow chemistry reaction: access to functionalized 1,2,3-triazoles. Organic & Biomolecular Chemistry, 16(43), 8345-8354. [Link]
-
Wikipedia. (n.d.). 3-Amino-1,2,4-triazole. [Link]
-
Wajda-Hermanowicz, K., et al. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. ResearchGate. [Link]
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Dolzhenko, A. V., et al. (2017). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 7(53), 33267-33277. [Link]
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The Versatile Scaffold: 5-Methyltriazolo[1,5-a]pyrimidine in Modern Medicinal Chemistry
Introduction: The Privileged[1][2][3]triazolo[1,5-a]pyrimidine Core
The[1][2][3]triazolo[1,5-a]pyrimidine ring system, a fused heterocycle isoelectronic with purines, represents a cornerstone in contemporary drug discovery.[4] Its remarkable versatility stems from a unique combination of physicochemical properties and the ability to engage in diverse biological interactions. This scaffold is not merely a purine bioisostere but a privileged structure in its own right, offering a synthetically tractable framework for developing novel therapeutics.[4] The introduction of a methyl group at the 5-position often enhances metabolic stability and modulates lipophilicity, making the 5-methyltriazolo[1,5-a]pyrimidine a particularly attractive starting point for medicinal chemistry campaigns. Molecules incorporating this core have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][3] This guide provides an in-depth exploration of the applications of this scaffold, complete with detailed synthetic protocols and methodologies for biological evaluation, designed for researchers and professionals in drug development.
Therapeutic Applications: A Multi-Targeting Framework
The structural features of the 5-methyltriazolo[1,5-a]pyrimidine scaffold allow for the strategic placement of various substituents, enabling the fine-tuning of its biological activity across a range of therapeutic targets.
Oncology: Targeting the Machinery of Cell Proliferation
In the realm of oncology, the 5-methyltriazolo[1,5-a]pyrimidine core has been extensively utilized to develop potent inhibitors of key proteins involved in cancer cell growth and survival.
-
Kinase Inhibition: Numerous protein kinases are validated targets in oncology. The triazolopyrimidine scaffold serves as an effective hinge-binding motif, crucial for inhibiting ATP-competitive kinases.[4] For instance, derivatives have been designed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle.[4] More recently, this scaffold has been instrumental in developing inhibitors for S-phase kinase-associated protein 2 (Skp2), a promising target in cancer therapy.[5] A notable example, compound E35, demonstrated significant antitumor activity by downregulating Skp2 and upregulating its substrates, p21 and p27, leading to cell cycle arrest and apoptosis.[5]
-
Tubulin Polymerization Inhibition: Microtubules are dynamic polymers essential for cell division, making them a prime target for anticancer agents.[4] Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives have been synthesized that act as potent antitubulin agents.[6] These compounds disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells.[6]
-
Antiproliferative Activity: A variety of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine derivatives have shown significant in vitro antiproliferative activity against various cancer cell lines.[7][8] The synthetic accessibility of this scaffold allows for the creation of large libraries of compounds for high-throughput screening to identify novel anticancer leads.
Table 1: Selected 5-Methyltriazolo[1,5-a]pyrimidine Derivatives in Oncology
| Compound Class | Target | Biological Activity | Reference |
| N-anilino-2-substituted-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine-7-amines | Proliferation | Inhibition of Bel-7402 and HT-1080 cancer cell lines at low concentrations. | [7] |
| [1][2][3]triazolo[1,5-a]pyrimidine-based small molecules | Skp2 | Excellent inhibitory activity against Skp2-Cks1 binding, leading to S-phase cell cycle arrest. | [5] |
| [1][2][3]triazolo[1,5-a]pyrimidines with 3,4,5-trimethoxyphenyl groups | Tubulin | Potent antitumor activity in vitro against HeLa and A549 cell lines with IC50 values in the low micromolar range. | [6] |
Infectious Diseases: A Scaffold for Novel Antimicrobials
The triazolopyrimidine core has been a fruitful starting point for the development of novel agents to combat bacterial, fungal, viral, and parasitic infections.[1][9]
-
Antiviral Activity: Derivatives of the[1][2][3]triazolo[1,5-a]pyrimidine scaffold have been investigated as inhibitors of viral polymerases, showing potential against viruses such as Hepatitis C Virus (HCV) and Human Immunodeficiency Virus (HIV).[4]
-
Antibacterial and Antifungal Activity: The structural similarity to purines suggests that these compounds can interfere with nucleic acid synthesis in microorganisms. Various substituted triazolopyrimidines have been synthesized and evaluated for their antibacterial and antifungal properties.[1][2]
Central Nervous System (CNS) Disorders: Modulating Neuronal Activity
The versatility of the triazolopyrimidine scaffold extends to the development of agents targeting the CNS.
-
Anticonvulsant Activity: Certain 2,5-disubstituted[1][2][3]-triazolo[1,5-a]pyrimidine-7(4H)-one derivatives have been identified as positive modulators of the GABA-A receptor, exhibiting potent anticonvulsant activity with low neurotoxicity in preclinical models.[10] These findings highlight the potential of this scaffold in the search for safer and more effective treatments for epilepsy.[10]
Protocols and Methodologies
General Synthesis of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidines
A common and efficient method for the synthesis of the 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine core involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione). This reaction proceeds through the formation of a pyrimidine ring fused to the triazole.
Diagram 1: General Synthetic Scheme
Caption: Synthetic route to the 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine core.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-1,2,4-triazole (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Reagent: Add acetylacetone (1.1 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. The product often precipitates out of the solution.
-
Purification: Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol), and dry under a vacuum. If necessary, the product can be further purified by recrystallization or column chromatography.
Note: This is a generalized protocol. The choice of solvent, temperature, and reaction time may need to be optimized for specific substituted starting materials.
Protocol for In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of newly synthesized 5-methyltriazolo[1,5-a]pyrimidine derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-1080, Bel-7402)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in a complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Diagram 2: Workflow for Antiproliferative Assay
Caption: MTT assay workflow for evaluating cytotoxicity.
Future Perspectives and Conclusion
The 5-methyltriazolo[1,5-a]pyrimidine scaffold continues to be a highly valuable framework in medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives ensure its continued exploration in the quest for novel therapeutics. Future research will likely focus on the development of more selective and potent inhibitors for validated and novel biological targets. The application of structure-based drug design and combinatorial chemistry approaches will undoubtedly lead to the discovery of new drug candidates based on this remarkable heterocyclic system. The protocols and information provided herein serve as a foundational guide for researchers to harness the potential of the 5-methyltriazolo[1,5-a]pyrimidine scaffold in their drug discovery endeavors.
References
-
Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]
- El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2024). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI, (Online ahead of print).
- Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14).
- Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919.
- El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI.
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Synthesis and Antiproliferative Activity of Novel[1][2][3]Triazolo[1,5-a]pyrimidine-7-amine Derivatives. (n.d.).
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal, 11(1), 51.
- Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. (2017). Chemistry Central Journal, 11, 51.
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Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (2020). European Journal of Medicinal Chemistry, 211, 113108.
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Discovery of[1][2][3]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. (2020). European Journal of Medicinal Chemistry, 185, 111824.
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Discovery of Novel[1][2][3]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry, 67(18), 16435-16454.
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Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. (2020). Medicinal Chemistry Research, 29(10), 1751-1776.
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Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. (n.d.). MDPI.
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Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. (2020). Medicinal Chemistry Research, 29(10), 1751–1776.
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Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. (2019). Bioorganic Chemistry, 92, 103260.
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Application Note: The 5-Methyltriazolo[1,5-a]pyrimidine Scaffold as a Privileged Motif in Drug Design
Introduction: A Scaffold of Privileged Status
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a noteworthy heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[4] Structurally, it acts as a bioisosteric analog of purines, which are fundamental components of DNA and key players in cellular signaling.[4][5] This mimicry allows triazolopyrimidine derivatives to effectively interact with the ATP-binding sites of various enzymes, particularly protein kinases.[6] Protein kinases are crucial regulators of cell cycle progression, and their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention.[3][7] The 5-methyltriazolo[1,5-a]pyrimidine core, specifically, offers a synthetically accessible and structurally rigid framework that can be strategically decorated with substituents to achieve high potency and selectivity against various targets. Its derivatives have shown promise as inhibitors of Cyclin-Dependent Kinases (CDKs), tubulin, and Lysine-Specific Demethylase 1 (LSD1), demonstrating a broad therapeutic potential in oncology and beyond.[8][9][10]
This guide provides a comprehensive overview of the design principles, synthetic protocols, and biological evaluation workflows for developing novel drug candidates based on the 5-methyltriazolo[1,5-a]pyrimidine scaffold.
Design & Synthesis Strategy
The successful development of potent and selective inhibitors hinges on a robust synthetic strategy that allows for systematic exploration of the structure-activity relationship (SAR).
General Synthesis of the Triazolo[1,5-a]pyrimidine Core
The most common and efficient method for constructing the[1][2][3]triazolo[1,5-a]pyrimidine scaffold is the cyclocondensation reaction between a 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound, such as acetylacetone (2,4-pentanedione) to install the 5- and 7-methyl groups.[4] This approach is highly modular, allowing for the introduction of diversity elements at various positions of the scaffold.
Protocol 2.1: Synthesis of a 7-Anilino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine Analog
This protocol describes a typical two-step synthesis for a core intermediate used in kinase inhibitor development.
Step 1: Synthesis of 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
-
To a solution of 3-amino-1,2,4-triazole (1.0 eq) in ethanol, add acetylacetone (1.1 eq).
-
Add a catalytic amount of a strong acid (e.g., concentrated HCl, 2-3 drops).
-
Heat the mixture to reflux (approx. 78°C) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it on an ice bath to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol, and dry under vacuum to yield the 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine intermediate.
Step 2: Chlorination and Nucleophilic Substitution
-
Suspend the 5,7-dimethyl intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approx. 105°C) for 2-3 hours. The reaction should become a clear solution.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
The chlorinated product will precipitate. Filter the solid, wash thoroughly with water until the filtrate is neutral, and dry.
-
Dissolve the crude 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine intermediate in a suitable solvent like 2-propanol or DMF.
-
Add the desired aniline derivative (e.g., 4-fluoroaniline, 1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction to 80-100°C for 8-16 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture, and add water to precipitate the final product.
-
Collect the solid by filtration, wash with water, and purify by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure 7-anilino-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine derivative.
Structure-Activity Relationship (SAR) Exploration
Systematic modification of the scaffold at key positions is crucial for optimizing potency and selectivity. For kinase inhibitors, the primary goal is to establish interactions with the enzyme's hinge region, solvent-exposed regions, and hydrophobic pockets.
| Position | Typical Substituents | Rationale & Observed Effects |
| C7-Amino | Substituted anilines, heteroarylamines | The amino group acts as a crucial hydrogen bond donor to the kinase hinge region. Substituents on the aniline ring can access hydrophobic pockets and improve potency.[1] |
| C5 | Methyl, Ethyl, Cyclopropyl | The 5-methyl group is common. Modifications here can fine-tune lipophilicity and van der Waals interactions within the ATP binding site. |
| C2 | Alkyl chains with terminal amines, ethers, piperazines | This position generally points towards the solvent-exposed region. Introducing polar, flexible chains can significantly enhance aqueous solubility and provide opportunities to modulate pharmacokinetic properties.[8] |
Table 1: Example SAR Data for CDK2 Inhibition [1][8]
| Compound ID | C7-Substituent | C2-Substituent | CDK2 IC₅₀ (nM) |
|---|---|---|---|
| 1 | 4-Fluoroaniline | H | 5,500 |
| 2 | 4-Fluoroaniline | Methyl | 1,200 |
| 3 | 3-Aminopyridine | H | 800 |
| 4 | 3-Aminopyridine | -(CH₂)₂-N(CH₃)₂ | 120 |
This data is representative and compiled from literature trends.
Biological Evaluation Workflow
A tiered approach is recommended for evaluating novel compounds, starting with in vitro biochemical assays and progressing to cell-based and in vivo studies for promising candidates.
Protocol 3.1: In Vitro CDK2/Cyclin A Kinase Inhibition Assay
This protocol outlines a common method for determining the potency (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Recombinant human CDK2/Cyclin A enzyme
-
Histone H1 protein (substrate)
-
ATP, [γ-³²P]ATP (radiolabel)
-
Assay Buffer: 25 mM MOPS pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT.
-
Test compounds dissolved in 100% DMSO.
-
P81 phosphocellulose paper and 0.75% phosphoric acid wash solution.
-
Scintillation counter.
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compounds in 100% DMSO to create a concentration range (e.g., 100 µM to 1 nM).
-
Reaction Setup:
-
In a 96-well plate, add 5 µL of diluted test compound or DMSO (for positive and negative controls).
-
Add 20 µL of a master mix containing assay buffer, Histone H1 substrate, and ATP.
-
To initiate the reaction, add 5 µL of the CDK2/Cyclin A enzyme solution. The final reaction volume is 30 µL. Note: For the negative control (background), add buffer instead of the enzyme.
-
-
Incubation: Incubate the plate at 30°C for 30 minutes.
-
Reaction Termination & Spotting: Stop the reaction by adding 10 µL of 3% phosphoric acid. Spot 20 µL of each reaction mixture onto a P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in 0.75% phosphoric acid, followed by a final wash in acetone.
-
Detection: Air dry the paper and measure the incorporated radioactivity for each spot using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Case Study: Targeting the Cell Cycle via CDK2
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the G1/S phase transition of the cell cycle.[7] Its overactivity is common in many cancers. The triazolo[1,5-a]pyrimidine scaffold has been successfully employed to generate potent and selective CDK2 inhibitors.[1] These inhibitors typically function by forming hydrogen bonds with the hinge region of the kinase, while various substituents explore adjacent hydrophobic pockets.[1]
A potent inhibitor can arrest the cell cycle at the G1/S checkpoint, preventing tumor cell proliferation. This effect can be confirmed in cell-based assays by measuring the reduction of phosphorylated Retinoblastoma protein (p-Rb), a direct downstream substrate of CDK2.
Conclusion
The 5-methyltriazolo[1,5-a]pyrimidine scaffold is a validated and highly tractable starting point for the design of novel therapeutics, particularly kinase inhibitors. Its synthetic accessibility allows for rapid generation of analogs, facilitating a thorough exploration of structure-activity relationships. The principles and protocols outlined in this guide provide a solid foundation for researchers to leverage this privileged scaffold in their drug discovery programs.
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Dale, J., et al. (2006). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 16(5), 1353-7. [Link]
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El-Gamal, M. I., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Al-Ostath, A., et al. (2022). Targeting CDK2 and CDK7: rational design of pyrazolo[1,5-a]pyrimidine derivatives as potent anticancer agents. New Journal of Chemistry. [Link]
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Wang, L., et al. (2021). Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules, 26(21), 6667. [Link]
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Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 56. [Link]
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Li, Z., et al. (2019). Synthesis, structure-activity relationship studies and biological characterization of new[1][2][3]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors. European Journal of Medicinal Chemistry, 175, 146-160. [Link]
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Kawaguchi, M., et al. (2024).[1][2][3]Triazolo[1,5-a]pyrimidine derivatives: Structure-activity relationship study leading to highly selective ENPP1 inhibitors. Bioorganic & Medicinal Chemistry. [Link]
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Zhao, P., et al. (2019). Novel[1][2][3]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. Bioorganic Chemistry, 92, 103260. [Link]
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Zhao, L., et al. (2011). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules, 16(1), 615-627. [Link]
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Abdel-Maksoud, M. S., et al. (2024). In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives. RSC Advances, 14(1), 36-54. [Link]
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Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. ResearchGate. [Link]
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ResearchGate. (n.d.). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). [Link]
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Adu-Amankwaah, J., et al. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Chemistry, 6(2), 40. [Link]
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Shaik, A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
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Wang, Y., et al. (2024). Discovery of Novel[1][2][3]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]
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Application Notes & Protocols: High-Throughput Screening Assays for Triazolopyrimidine Libraries
Introduction
The triazolopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide range of biological targets with high affinity. This versatile heterocycle is particularly prominent in the development of kinase inhibitors, forming the core of numerous clinical candidates and approved drugs.[1][2][3] The successful identification of novel, potent, and selective drug candidates from large chemical libraries hinges on the power of High-Throughput Screening (HTS). HTS integrates automation, miniaturized biochemistry, and data science to rapidly evaluate hundreds of thousands of compounds, making it an indispensable engine for modern drug discovery.[4][5]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing, validating, and executing robust HTS campaigns for triazolopyrimidine-based libraries. We will delve into the critical pre-screening considerations, provide detailed, field-proven protocols for key assay technologies, and outline a rigorous workflow for hit validation and artifact management, with a primary focus on protein kinase targets.
Section 1: Foundational Strategy: Library and Assay Selection
The success of any HTS campaign is predetermined by the quality of the chemical library and the appropriateness of the assay technology. A meticulous upfront strategy is non-negotiable.
1.1 The Triazolopyrimidine Library: Quality and Characterization
While the triazolopyrimidine scaffold is highly attractive, not all libraries are created equal. Key considerations include:
-
Purity and Integrity: Compounds must be of high purity (typically >95%) to ensure that observed activity is attributable to the intended molecule. Freshly sourced powders should be validated.[6]
-
Structural Diversity: A well-designed library will explore a wide range of chemical space around the core scaffold to maximize the chances of identifying meaningful structure-activity relationships (SAR).[7]
-
Physicochemical Properties: "Drug-like" properties, such as solubility, are critical. Triazolopyrimidines can sometimes exhibit poor aqueous solubility; therefore, understanding the solubility limits within your specific assay buffer is crucial to avoid false negatives or aggregation-based artifacts.[8][9]
1.2 Selecting the Right HTS Technology for Kinase Targets
Protein kinases are the most common and successfully drugged targets for triazolopyrimidine derivatives.[10][11] Several robust HTS technologies are available to measure kinase activity, each with distinct advantages and potential pitfalls. The choice of technology should be guided by the specific kinase, available reagents, and instrumentation.
| Technology | Principle | Advantages | Disadvantages |
| Luminescence (e.g., Kinase-Glo®) | Measures remaining ATP after the kinase reaction. Signal is inversely proportional to kinase activity.[12] | Homogeneous ("add-and-read"), highly sensitive, widely available reagents.[13][14] | Indirect measurement; susceptible to interference from compounds that inhibit luciferase or interact with ATP.[15] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled tracer that competes with the phosphorylated product for antibody binding.[16][17] | Homogeneous, ratiometric measurement reduces well-to-well variability.[18] | Requires specific, high-affinity antibodies and fluorescent probes; can be susceptible to light-scattering compounds.[19] |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a long-lifetime lanthanide donor (e.g., Terbium) on an antibody and a fluorescent acceptor on the product.[20] | Ratiometric, high signal-to-noise, reduced interference from compound autofluorescence due to time-gated detection.[21] | Requires specific antibody/reagent pairs; can have higher upfront reagent costs. |
| AlphaScreen® | Proximity-based assay where donor and acceptor beads are brought together by a binding event, generating a luminescent signal.[22][23] | Extremely sensitive due to signal amplification, no-wash format.[24][25] | Light-sensitive beads; susceptible to interference from singlet oxygen quenchers or spectrally-incompatible compounds.[24] |
Section 2: The Cornerstone of a Successful Screen: Assay Development & Validation
A robust and reproducible assay is the foundation of a successful HTS campaign. The goal of this phase is to define an assay window that is sufficiently large and stable to confidently identify "hits."[26]
2.1 Core Principles of Assay Optimization
Before screening, key parameters must be empirically determined:
-
Enzyme and Substrate Titration: Determine the optimal concentrations of kinase and its substrate to achieve a robust signal while conserving valuable reagents. This is often set at the Km value for the substrate and ATP to ensure sensitivity to competitive inhibitors.
-
Kinetics: Establish the time course of the enzymatic reaction to ensure the assay is run within the linear range, typically at <20% substrate turnover.
-
DMSO Tolerance: HTS compounds are stored in DMSO. The assay must be validated to perform robustly at the final DMSO concentration used during the screen (typically 0.5-1.0%).[27]
2.2 Statistical Validation: Quantifying Assay Performance
The Z'-factor is the gold-standard metric for validating an HTS assay. It provides a statistical measure of the separation between the high (no inhibition) and low (full inhibition) signals.[27][28]
Z' = 1 - ( (3σ_p + 3σ_n) / |μ_p - μ_n| )
-
μ_p, σ_p : Mean and standard deviation of the positive control (e.g., DMSO, full activity).
-
μ_n, σ_n : Mean and standard deviation of the negative control (e.g., potent inhibitor, no activity).
An assay is considered excellent for HTS when Z' ≥ 0.5 .
Caption: General workflow for HTS assay development and validation.
Section 3: Detailed High-Throughput Screening Protocols
The following protocols are provided as templates for screening a triazolopyrimidine library against a generic serine/threonine kinase. All steps are designed for automated liquid handling in a 384-well plate format.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.[12] This avoids interferences from compounds that interact with ATP.
Caption: Principle of the ADP-Glo™ luminescence kinase assay.
Materials & Reagents:
-
Triazolopyrimidine library (10 mM in DMSO)
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
384-well solid white, low-volume assay plates
Protocol Steps:
-
Compound Plating:
-
Using an acoustic liquid handler (e.g., Echo), dispense 50 nL of compound from the library source plate into the assay plate.
-
For controls, dispense 50 nL of DMSO (positive control, 100% activity) and 50 nL of a known potent inhibitor (negative control, 0% activity) into designated columns.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X Kinase/Substrate solution in Assay Buffer.
-
Prepare a 2X ATP solution in Assay Buffer.
-
Dispense 5 µL of the 2X Kinase/Substrate solution to all wells.
-
Optional: Pre-incubate the plate for 15 minutes at room temperature to allow compounds to bind to the kinase.
-
Start the reaction by dispensing 5 µL of the 2X ATP solution to all wells. The final reaction volume is 10 µL.
-
-
Kinase Reaction Incubation:
-
Briefly centrifuge the plate to mix.
-
Incubate at room temperature for 60 minutes (or the pre-determined optimal time).
-
-
Signal Generation & Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Read the plate on a luminometer (e.g., EnVision, PHERAstar) with an integration time of 0.5-1 second.
-
| Parameter | Example Value |
| Final Compound Conc. | 10 µM |
| Final Kinase Conc. | 1-5 nM |
| Final Substrate Conc. | 100 nM |
| Final ATP Conc. | 10 µM (at Km) |
| Final DMSO Conc. | 0.5% |
Protocol 2: TR-FRET-Based Kinase Assay (e.g., LanthaScreen®)
This protocol measures the formation of the phosphorylated product in a homogeneous format.[21][28]
Caption: Principle of a competitive TR-FRET kinase assay.
Materials & Reagents:
-
Triazolopyrimidine library (10 mM in DMSO)
-
Kinase of interest
-
Fluorescein-labeled substrate and corresponding phospho-specific Terbium-labeled antibody (e.g., from Thermo Fisher Scientific)
-
ATP
-
TR-FRET Dilution Buffer
-
Stop Solution (e.g., EDTA)
-
384-well black, low-volume assay plates
Protocol Steps:
-
Compound Plating:
-
As described in Protocol 1, dispense 50 nL of compounds and controls into the assay plate.
-
-
Kinase Reaction:
-
Prepare a 4X Kinase solution in reaction buffer.
-
Prepare a 4X Substrate/ATP solution in reaction buffer.
-
Dispense 2.5 µL of 4X Kinase solution into all wells.
-
Dispense 2.5 µL of DMSO or compound solution.
-
Incubate for 15 minutes at room temperature.
-
Start the reaction by dispensing 5 µL of 2X Substrate/ATP solution. Final volume is 10 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Reaction Termination and Detection:
-
Prepare a 2X Detection Mix containing the Terbium-labeled antibody and EDTA in TR-FRET Dilution Buffer.
-
Dispense 10 µL of the Detection Mix to all wells to stop the reaction. Final volume is 20 µL.
-
-
Incubation and Plate Reading:
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read on a TR-FRET enabled plate reader (e.g., PHERAstar, EnVision).
-
Excitation: 340 nm
-
Emission 1 (Acceptor/FRET): 520 nm
-
Emission 2 (Donor): 495 nm
-
Use a time-gated delay (e.g., 100 µs) to reduce background fluorescence.
-
-
-
Data Analysis:
-
Calculate the Emission Ratio (520 nm / 495 nm).
-
Normalize data to controls to determine percent inhibition.
-
Section 4: Post-Screen Triage: Hit Validation and Artifact Management
A primary HTS will generate numerous "hits." The critical next phase is to distinguish true inhibitors from false positives arising from assay interference.[15][29] Neglecting this step leads to wasted resources pursuing intractable compounds.[30]
4.1 Common Interference Mechanisms
-
Compound Autofluorescence: Compounds that fluoresce at the same wavelength as the assay readout can cause false positives or negatives.[31] This is a particular concern for FP and TR-FRET assays.
-
Luciferase Inhibition: In ATP-depletion assays, compounds can directly inhibit the luciferase reporter enzyme, mimicking the effect of a kinase inhibitor (false positive).[15]
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester proteins, leading to non-specific inhibition.[9]
4.2 The Hit Triage and Validation Workflow
A tiered approach is essential to efficiently triage hits.
Caption: A robust workflow for triaging and validating H-T-S hits.
Key Validation Steps:
-
Hit Confirmation: Re-test all initial hits in triplicate at the same concentration to eliminate random errors.
-
Counter-Screens: Run parallel assays to flag problematic compounds. For Protocol 1, a crucial counter-screen is to test hits against the luciferase enzyme in the absence of the kinase.[15] For TR-FRET, a pre-read of the compound plate can identify autofluorescent molecules.[31]
-
Dose-Response (IC₅₀) Determination: Test confirmed, "clean" hits in a multi-point titration (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC₅₀). This is the first step in establishing an SAR.
-
Orthogonal Assay Validation: Confirm the activity of high-priority hits in an assay that uses a different detection technology (e.g., if the primary screen was luminescence, validate with an FP or TR-FRET assay). This provides high confidence that the compound's activity is genuine and target-specific.[31]
-
Selectivity Profiling: To assess specificity, profile promising hits against a panel of related kinases. This is critical for developing safe and effective medicines.
Conclusion
Screening triazolopyrimidine libraries is a proven strategy for discovering novel kinase inhibitors and other valuable chemical probes. However, success is not guaranteed by the library alone. It requires a deep understanding of HTS principles, the implementation of a meticulously developed and validated primary assay, and an unwavering commitment to a rigorous hit validation cascade designed to eliminate artifacts early. By integrating the strategies and protocols outlined in this guide, researchers can significantly enhance the quality of their HTS campaigns, increasing the probability of discovering high-quality, tractable hits worthy of advancement into lead optimization programs.
References
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- Thermo Fisher Scientific. (n.d.). Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay.
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- Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening.
- Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps.
- ResearchGate. (n.d.). Fluorescence detection techniques for protein kinase assay.
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- Yale Center for Molecular Discovery. (n.d.). Practical Guidance for Small Molecule Screening.
- PubMed. (n.d.). Strategies for Small Molecule Library Design.
- Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput.
- Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
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- Revvity. (n.d.). AlphaScreenTM cAMP User Manual and Assay Development Guide.
- Molecular Devices. (n.d.). Fluorescence Polarization (FP).
- BMG LABTECH. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors.
- Drug Discovery and Development. (2008). High-Throughput Screening for Kinase Inhibitors.
- ResearchGate. (n.d.). Strategies for the screening of small molecule libraries.
- Basicmedical Key. (n.d.). High-Throughput Screening Data Analysis.
- Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS.
- Oxford Academic. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR.
- NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity.
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- National Institutes of Health. (n.d.). Data Mining and Computational Modeling of High Throughput Screening Datasets.
- Thermo Fisher Scientific. (n.d.). Optimization of a LanthaScreen Kinase assay for cRAF.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
- NCBI Bookshelf. (2015). Interference with Fluorescence and Absorbance.
- National Institutes of Health. (n.d.). Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors.
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- NCBI Bookshelf. (n.d.). Interference and Artifacts in High-content Screening.
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National Institutes of Health. (n.d.). Consensus Virtual Screening Identified[8][16][32]Triazolo[1,5‐b]isoquinolines As MELK Inhibitor Chemotypes. Retrieved from NIH website.
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- PubMed Central. (2023). Phosphorylation-Assisted Luciferase Complementation Assay Designed to Monitor Kinase Activity and Kinase-Domain-Mediated Protein–Protein Binding.
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MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[8][16][32]triazolopyrimidine Derivatives as Potential Anticancer Agents. Retrieved from MDPI website.
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PubMed. (2024). Discovery of Novel[8][16][32]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. Retrieved from National Institutes of Health website.
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Application Notes & Protocols: A Guide to Developing Kinase Inhibitors with a Triazolopyrimidine Core
Audience: Researchers, scientists, and drug development professionals.
Abstract: Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. This has made them one of the most important classes of drug targets. The triazolopyrimidine scaffold has emerged as a "privileged" heterocyclic system in medicinal chemistry, serving as the core for numerous potent and selective kinase inhibitors.[1][2] This guide provides an in-depth overview of the principles and methodologies involved in the discovery and development of novel kinase inhibitors based on this versatile scaffold. We will explore the medicinal chemistry strategies, provide detailed protocols for synthesis and biological evaluation, and discuss the interpretation of key data, offering a comprehensive resource for researchers in the field.
The Triazolopyrimidine Scaffold: An ATP-Competitive Powerhouse
The success of the triazolopyrimidine core lies in its function as a bioisostere of the adenine ring of ATP, the natural substrate for all kinases.[3] This structural mimicry allows it to effectively occupy the ATP-binding pocket of a kinase. Specifically, the nitrogen atoms within the fused ring system are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase, a conserved backbone segment that connects the N- and C-lobes of the catalytic domain. This hinge-binding interaction is a cornerstone of affinity for most ATP-competitive inhibitors.
There are several isomers of the triazolopyrimidine nucleus, with the[4][5][6]triazolo[1,5-a]pyrimidine and[4][5][6]triazolo[4,3-c]pyrimidine being common in kinase inhibitor design.[7][8] The choice of isomer and the strategic placement of substituents around the core are what ultimately determine a compound's potency and selectivity for a specific kinase target.
The Drug Discovery Workflow: From Concept to Candidate
The development of a triazolopyrimidine kinase inhibitor follows a structured, iterative cycle. It begins with identifying a kinase target implicated in a disease and progresses through design, synthesis, and multi-tiered testing. Each cycle generates crucial structure-activity relationship (SAR) data that informs the design of the next generation of compounds, optimizing for potency, selectivity, and drug-like properties.
Protocol: Synthesis of a Representative[4][5][6]triazolo[1,5-a]pyrimidine Core
This protocol describes a general, multistep synthesis route for a common class of triazolopyrimidine derivatives.[8][9][10][11] The causality behind this approach is the robust and well-established condensation reaction between a 3-amino-1,2,4-triazole precursor and a β-ketoester, which efficiently forms the fused heterocyclic core.
Materials:
-
3-Amino-1,2,4-triazole
-
Substituted ethyl acetoacetate
-
Acetic acid (glacial)
-
Ethanol
-
Phosphorus oxychloride (POCl₃)
-
Appropriate nucleophile (e.g., substituted aniline, alcohol, or thiol)
-
Organic solvents (DMF, Dioxane) and bases (DIPEA, K₂CO₃)
-
Standard laboratory glassware and purification equipment (silica gel for chromatography)
Step-by-Step Methodology:
-
Step 1: Cyclocondensation to form the Triazolopyrimidinone Intermediate.
-
To a solution of 3-amino-1,2,4-triazole (1.0 eq) in glacial acetic acid, add the appropriate ethyl acetoacetate derivative (1.1 eq).
-
Heat the mixture to reflux (approx. 120 °C) for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Rationale: The acidic conditions catalyze the condensation and subsequent cyclization to form the stable pyrimidinone ring.
-
Upon completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the triazolopyrimidinone intermediate.
-
-
Step 2: Chlorination of the Pyrimidinone.
-
Suspend the dried intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The suspension should become a clear solution.
-
Rationale: POCl₃ is a powerful dehydrating and chlorinating agent that converts the hydroxyl group of the pyrimidinone into a chloro group, which is an excellent leaving group for subsequent nucleophilic substitution.
-
Carefully quench the reaction by slowly pouring it into a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the chloro-triazolopyrimidine.
-
-
Step 3: Nucleophilic Aromatic Substitution (SNAr).
-
Dissolve the chloro-triazolopyrimidine (1.0 eq) in a suitable solvent such as dioxane or DMF.
-
Add the desired nucleophile (e.g., a substituted aniline, 1.2 eq) and a base like diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction to 80-120 °C until the starting material is consumed (monitor by TLC).
-
Rationale: The electron-withdrawing nature of the fused ring system activates the chloro-substituent for SNAr, allowing for the introduction of various side chains to explore the structure-activity relationship.[11]
-
After cooling, perform an aqueous workup, extract the product, and purify by silica gel column chromatography to obtain the final inhibitor.
-
Biochemical Evaluation: Determining In Vitro Potency (IC₅₀)
The first critical test for a new compound is to determine its ability to inhibit the purified target kinase. A luminescence-based assay is a common high-throughput method that measures the amount of ATP remaining after a kinase reaction. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus weaker inhibition.
Protocol 4.1: Luminescence-Based In Vitro Kinase Assay (e.g., Kinase-Glo®)
Principle: This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following the kinase reaction. The luciferase enzyme uses the remaining ATP to produce a luminescent signal that is inversely proportional to kinase activity.
Materials:
-
Purified recombinant target kinase
-
Kinase-specific peptide substrate
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Adenosine Triphosphate (ATP)
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the triazolopyrimidine inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.
-
Reaction Setup: In each well of the plate, add:
-
5 µL of kinase buffer containing the test compound at various concentrations (final DMSO concentration should be ≤1%). Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
10 µL of kinase/substrate mix (prepared in kinase buffer).
-
-
Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction.
-
Critical Choice: The ATP concentration should ideally be at or near the Michaelis-Menten constant (Km) for the specific kinase.[12] Using a non-physiological, low ATP concentration can artificially inflate the apparent potency (lower IC₅₀) of ATP-competitive inhibitors.
-
-
Incubation: Incubate the plate at 30 °C for 1-2 hours. The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Convert the raw luminescence units (RLU) to percent inhibition relative to the controls: % Inhibition = 100 * (1 - (RLU_compound - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme))
-
Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Data Presentation:
Summarize the potency of a series of analogs in a table to clearly visualize the structure-activity relationship (SAR).
| Table 1: Example SAR Data for Hypothetical BTK Inhibitors | | :--- | :--- | :--- | :--- | | Compound ID | R¹ Group (at C5) | R² Group (at C7) | BTK IC₅₀ (nM) | | TP-1 | -H | Phenyl | 580 | | TP-2 | -Methyl | Phenyl | 250 | | TP-3 | -Cyclopropyl | Phenyl | 95 | | TP-4 | -Cyclopropyl | 4-Phenoxyphenyl | 5.2 | | TP-5 | -Cyclopropyl | Acrylamide-phenyl | 0.8 (Covalent) |
Cellular Assays: Validating Activity in a Biological Context
While biochemical assays are essential, they do not account for factors like cell permeability, target engagement in the complex cellular milieu, or off-target effects.[13] Cell-based assays are therefore a mandatory next step to validate a compound's potential.
Targeted Signaling Pathway: The JAK-STAT Pathway
Many triazolopyrimidine inhibitors target Janus kinases (JAKs), which are central to cytokine signaling.[4][14][15] Upon cytokine binding, JAKs auto-phosphorylate and then phosphorylate their associated receptors and downstream STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. A successful JAK inhibitor will block this phosphorylation cascade.[16]
Protocol 5.1: Cellular Target Engagement Assay (Western Blot)
Principle: This protocol directly assesses if the inhibitor can block the phosphorylation of a kinase's downstream substrate within a cell. For a JAK1 inhibitor, we would measure the phosphorylation of STAT3 (p-STAT3).
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa, HCC1937).[9]
-
Appropriate growth medium (e.g., DMEM with 10% FBS).
-
Stimulant (e.g., cytokine like Interleukin-6 for JAK pathway).
-
Test compound.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, transfer apparatus, and nitrocellulose membranes.
-
Primary antibodies (e.g., anti-p-STAT3, anti-total-STAT3, anti-Actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce baseline signaling.
-
Pre-treat cells with various concentrations of the triazolopyrimidine inhibitor (or DMSO vehicle) for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., IL-6) for 15-30 minutes to activate the pathway. A non-stimulated control should be included.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Western Blotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody (e.g., anti-p-STAT3) overnight at 4 °C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
-
Imaging: Capture the chemiluminescent signal with an imager.
-
Stripping and Re-probing: Strip the membrane and re-probe for total STAT3 and a loading control (e.g., Actin) to confirm that the changes are in phosphorylation status, not total protein levels.
Data Interpretation: A dose-dependent decrease in the p-STAT3 signal (normalized to total STAT3) demonstrates effective target engagement and inhibition in a cellular context.[9]
Protocol 5.2: Cell Viability Assay (MTT Assay)
Principle: This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation. It is used to determine the downstream functional effect of kinase inhibition.[9]
Materials:
-
Cancer cell line.
-
Growth medium.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a buffered SDS solution).
-
96-well clear plates.
-
Microplate reader (absorbance).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the triazolopyrimidine inhibitor for 48-72 hours. Include vehicle-only controls.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Rationale: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.
-
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Incubate overnight if necessary.
-
Data Acquisition: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated cells and plot against inhibitor concentration to determine the EC₅₀ or GI₅₀ (concentration for 50% growth inhibition).
References
-
Menet, C. J., et al. (2014). Triazolopyridines as selective JAK1 inhibitors: from hit identification to GLPG0634. Journal of Medicinal Chemistry, 57(22), 9323–9342. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. INiTS Gründerservice GmbH. [Link]
-
Al-Ostath, S., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Pyrazolo[4][5][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 24(23), 4333. [Link]
-
Levin, J. I., et al. (2006). Structure-activity relationships of triazolopyridine oxazole p38 inhibitors: identification of candidates for clinical development. Bioorganic & Medicinal Chemistry Letters, 16(16), 4339–4344. [Link]
-
Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]
-
Hirabayashi, A., et al. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7347–7357. [Link]
-
Li, Y., et al. (2024). Targeting PI3K family with small-molecule inhibitors in cancer therapy: current clinical status and future directions. Journal of Hematology & Oncology, 17(1), 116. [Link]
-
Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE, 11(9), e0161748. [Link]
-
Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]
-
Ntie-Kang, F., et al. (2025). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. Molecules, 30(8), 1686. [Link]
-
ResearchGate. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. ResearchGate. [Link]
-
Amer, A. M., et al. (2025). Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors. Chemistry & Biodiversity. [Link]
-
Zhou, Y., et al. (2011). Synthesis and SAR of[4][5][6]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 54(12), 4095–4107. [Link]
-
ACS Publications. (n.d.). Triazolopyridines as Selective JAK1 Inhibitors: From Hit Identification to GLPG0634. Journal of Medicinal Chemistry. [Link]
-
ACS Publications. (n.d.). Discovery of Pyrazolopyrimidine Derivatives as Novel Dual Inhibitors of BTK and PI3Kδ. ACS Medicinal Chemistry Letters. [Link]
-
Estrada-Ortiz, N., et al. (2016). Rapid Discovery and Structure-Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4786–4801. [Link]
-
Barlaam, B., et al. (2010). Novel purine and pyrazolo[3,4-d]pyrimidine inhibitors of PI3 kinase-alpha: Hit to lead studies. Bioorganic & Medicinal Chemistry Letters, 20(2), 567–570. [Link]
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Zhang, Y., et al. (2023). Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors. ACS Medicinal Chemistry Letters, 14(7), 968–975. [Link]
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Estrada-Ortiz, N., et al. (2016). Rapid Discovery and Structure–Activity Relationships of Pyrazolopyrimidines That Potently Suppress Breast Cancer Cell Growth via SRC Kinase Inhibition with Exceptional Selectivity over ABL Kinase. Journal of Medicinal Chemistry, 59(10), 4786-4801. [Link]
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Cuzzucoli Crucitti, G., et al. (2022). The Development of BTK Inhibitors: A Five-Year Update. Molecules, 27(9), 2969. [Link]
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El-Damasy, D. A., et al. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules, 27(8), 2422. [Link]
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Thana, D., et al. (2019). Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(2), 241–245. [Link]
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Talbi, S., et al. (2022). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. [Link]
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Packer, M. J., et al. (2021). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 12(9), 1433–1453. [Link]
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Application Notes and Protocols for the Synthesis of 5-Methyltriazolo[1,5-a]pyrimidine Derivatives for SAR Studies
Introduction: The Privileged Scaffold of 5-Methyltriazolo[1,5-a]pyrimidine in Drug Discovery
The[1][2][3]triazolo[1,5-a]pyrimidine ring system is a significant heterocyclic scaffold in medicinal chemistry, often considered a bioisostere of purines, which allows it to interact with a wide range of biological targets.[4][5] Its rigid, planar structure and the specific arrangement of nitrogen atoms provide multiple points for hydrogen bonding and other molecular interactions, making it a "privileged scaffold" in drug design. The introduction of a methyl group at the 5-position often enhances binding affinity and metabolic stability, making 5-methyltriazolo[1,5-a]pyrimidine derivatives particularly attractive for developing novel therapeutics. These compounds have demonstrated a broad spectrum of biological activities, including as anticancer, anticonvulsant, and kinase inhibitors.[6][7][8]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-methyltriazolo[1,5-a]pyrimidine derivatives. It details a robust synthetic protocol, strategies for building a chemical library for Structure-Activity Relationship (SAR) studies, and the underlying chemical principles.
Core Synthetic Strategy: Building the 5-Methyltriazolo[1,5-a]pyrimidine Scaffold
The most common and efficient method for constructing the 5-methyltriazolo[1,5-a]pyrimidine core involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound. For the synthesis of 5-methyl derivatives, acetylacetone (2,4-pentanedione) is the ideal and readily available starting material.
The reaction proceeds via a cyclocondensation mechanism. The more nucleophilic amino group of the 3-amino-1,2,4-triazole attacks one of the carbonyl carbons of acetylacetone, followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic triazolopyrimidine ring system. Acetic acid is a commonly used solvent and catalyst for this transformation, as it facilitates both the initial condensation and the final dehydration step.
Caption: General synthetic workflow for the 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine core.
Detailed Experimental Protocol: Synthesis of 5,7-Dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine
This protocol describes the synthesis of a foundational 5,7-dimethyl substituted scaffold, which can be further modified for extensive SAR studies.
Materials:
-
3-Amino-1,2,4-triazole (1.0 eq)
-
Acetylacetone (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Deionized Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-1,2,4-triazole (e.g., 5.0 g, 59.5 mmol).
-
Reagent Addition: To the flask, add glacial acetic acid (30 mL) and acetylacetone (e.g., 6.55 g, 65.4 mmol, 1.1 eq).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 118 °C) with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane 1:1).
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into ice-cold water (150 mL) with stirring. A precipitate will form.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of cold water to remove any residual acetic acid, followed by a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to a constant weight.
-
Purification (if necessary): The product is often obtained in high purity. If further purification is required, recrystallization from ethanol or column chromatography on silica gel can be employed.
-
Characterization: Confirm the structure and purity of the synthesized 5,7-dimethyl-[1][2][3]triazolo[1,5-a]pyrimidine using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Building a Screening Library for SAR Studies
The 5-methyltriazolo[1,5-a]pyrimidine scaffold offers several positions for chemical modification to explore the SAR. The most accessible positions for derivatization are typically the 7-position and any functional groups on substituents at the 2-, 5-, or 7-positions.
A common strategy is to synthesize a key intermediate that can be readily diversified. For example, starting with 3-amino-1,2,4-triazole and ethyl acetoacetate will yield 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. The hydroxyl group at the 7-position can then be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This 7-chloro intermediate is an excellent precursor for nucleophilic substitution reactions with a variety of amines, alcohols, and thiols to generate a diverse library of compounds.
Caption: Iterative cycle for SAR-driven library development of 5-methyltriazolo[1,5-a]pyrimidine derivatives.
Proposed Modifications for SAR Exploration
The following table outlines potential modifications to the 5-methyltriazolo[1,5-a]pyrimidine scaffold and the rationale for their investigation in the context of kinase inhibition, a common target for this class of compounds.
| Position of Modification | Proposed Functional Groups | Rationale for SAR Study |
| C7-Position | - Alkyl amines (primary, secondary) - Aryl amines (substituted anilines) - Alcohols and Phenols - Thiols and Thiophenols | The C7-position is often directed towards the solvent-exposed region of the kinase ATP-binding site. Modifications here can improve potency and selectivity by forming additional hydrogen bonds or hydrophobic interactions. |
| C5-Position (Methyl group) | - Trifluoromethyl (-CF₃) - Ethyl, Propyl - Cyclopropyl | The C5-methyl group often sits in a hydrophobic pocket. Increasing the size or altering the electronics (e.g., with -CF₃) can modulate van der Waals interactions and improve binding affinity.[2] |
| C2-Position | - Small alkyl or aryl groups - Amino or substituted amino groups | This position can be modified to probe for additional binding interactions or to modulate the overall physicochemical properties of the molecule, such as solubility and cell permeability. |
Analytical and Characterization Techniques
The identity and purity of all synthesized compounds must be rigorously confirmed. The following techniques are essential:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation and confirmation of the desired product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds. High-resolution mass spectrometry (HRMS) is preferred for obtaining the exact mass.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
-
Melting Point (m.p.): As a preliminary indicator of purity.
Conclusion
The 5-methyltriazolo[1,5-a]pyrimidine scaffold is a versatile and promising starting point for the development of novel therapeutic agents. The synthetic protocols outlined in this application note provide a robust foundation for the synthesis of a diverse library of derivatives for SAR studies. By systematically exploring the chemical space around this privileged core, researchers can identify potent and selective modulators of various biological targets, paving the way for the discovery of new drug candidates.
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Bower, J. F., et al. (2004). Triazolo[1,5-a]pyrimidines as novel CDK2 inhibitors: Protein structure-guided design and SAR. Bioorganic & Medicinal Chemistry Letters, 14(12), 3269-3274. [Link]
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Application Notes & Protocols: Functionalization of the 5-Methyltriazolo[1,5-a]pyrimidine Ring System
Introduction: The Strategic Importance of the 5-Methyltriazolo[1,5-a]pyrimidine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) ring system is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[4][5] Its structural resemblance to natural purines allows it to function as a bioisostere, modulating the activity of biological targets like kinases and other enzymes.[5][6] The fusion of the electron-rich triazole ring with the electron-deficient pyrimidine ring creates a unique electronic landscape, offering multiple sites for synthetic modification.[5] Specifically, the 5-methyl derivative is a common starting point for the synthesis of diverse compound libraries, as the methyl group and the pyrimidine ring can be strategically functionalized to tune physicochemical properties and biological activity.[3][7]
This guide provides an in-depth overview of key functionalization strategies for the 5-methyltriazolo[1,5-a]pyrimidine core, focusing on the causality behind reaction choices and providing detailed, field-proven protocols for researchers in drug discovery and chemical synthesis.
Reactivity Profile: Understanding the Sites of Functionalization
The reactivity of the 5-methyltriazolo[1,5-a]pyrimidine scaffold is governed by the electronic interplay between the two fused rings. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly when a leaving group is present. Conversely, the triazole ring is more electron-rich. However, the most accessible sites for electrophilic attack are often on the pyrimidine ring, a characteristic that can be influenced by reaction conditions.
Here is a diagram illustrating the primary sites for functionalization:
Caption: Primary reactive sites on the 5-methyltriazolo[1,5-a]pyrimidine core.
-
C7-Position: This is the most synthetically versatile position. The parent 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one can be readily synthesized and subsequently chlorinated to install an excellent leaving group.[2][7] This chloro-substituent is then highly susceptible to nucleophilic aromatic substitution (SNAr).
-
C6-Position: This position is electron-deficient and can undergo electrophilic substitution, such as nitration, under specific conditions.[8]
-
C5-Methyl Group: The protons on the methyl group are weakly acidic and can be involved in condensation reactions or oxidation to introduce new functionalities.
Strategy 1: Functionalization via C7-Chloro Intermediate
The most common and robust strategy for diversifying the scaffold involves the synthesis of 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. This key intermediate opens the door to a vast array of derivatives through nucleophilic substitution.
Workflow for C7-Functionalization
Caption: General workflow for the synthesis of C7-functionalized derivatives.
Protocol 1.1: Synthesis of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one (2)
This protocol is adapted from methodologies focused on the cyclocondensation of 3-amino-1,2,4-triazole with a β-ketoester.[2][7] Acetic acid is a common solvent and catalyst for this transformation.
Step-by-Step Methodology:
-
Combine 3-amino-1,2,4-triazole (1.0 eq), ethyl acetoacetate (1.2 eq), and glacial acetic acid (10-15 mL per 10 mmol of aminotriazole) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approx. 118 °C) for 6-30 hours, monitoring the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetic acid.
-
The resulting solid is often a mixture of isomers. To obtain the desired product, triturate the solid with a saturated solution of ammonia in methanol and stir at room temperature for 12-24 hours.[7]
-
Filter the resulting solid, wash with cold methanol, and dry under vacuum to yield the title compound as a solid.
Protocol 1.2: Synthesis of 7-Chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (3)
This chlorination step is crucial for activating the C7 position. Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation.[7]
Step-by-Step Methodology:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Suspend 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7(4H)-one (1.0 eq) in phosphorus oxychloride (10-15 eq).
-
Heat the mixture to reflux (approx. 105 °C) for 3-5 hours. The suspension should become a clear solution.
-
After cooling to room temperature, carefully concentrate the excess POCl₃ in vacuo.
-
Pour the resulting residue slowly onto crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a solid base (e.g., NaHCO₃ or K₂CO₃) until pH 7-8 is reached.
-
Extract the product with a suitable organic solvent, such as chloroform or ethyl acetate (3x).[7]
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used directly in the next step without further purification.[7]
Protocol 1.3: Nucleophilic Aromatic Substitution (SNAr) at C7
The C7-chloro group is now activated for displacement by a wide range of nucleophiles.[1][7]
Step-by-Step Methodology (General Procedure for Amination):
-
Dissolve 7-chloro-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or DMF.
-
Add the desired amine nucleophile (1.1-1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).
-
Heat the reaction mixture at a temperature ranging from 60 °C to reflux until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel or by recrystallization to obtain the desired 7-amino-substituted product.
| Nucleophile Type | Example Reagent | Product Type | Typical Yield (%) | Reference |
| Primary/Secondary Amines | 3-Fluoroaniline | 7-Anilino derivative | 70-95% | [7] |
| Alcohols/Phenols | Sodium Methoxide | 7-Methoxy derivative | 60-85% | [1] |
| Thiols/Thiophenols | Sodium Thiophenoxide | 7-Thiophenyl derivative | 75-90% | [1] |
Strategy 2: Electrophilic Substitution at C6
While less common than C7 functionalization, direct electrophilic substitution on the pyrimidine ring is possible, typically occurring at the C6 position. Nitration is a prime example of this transformation.
Protocol 2.1: Nitration of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine
For substrates bearing an activating group like a C7-amine, nitration can be directed to the C6 position.
Step-by-Step Methodology:
-
Caution: Handle nitrating agents with extreme care.
-
Dissolve the 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidin-7-amine derivative (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and sulfuric acid) dropwise while maintaining the temperature below 5 °C.
-
Stir the reaction at 0-5 °C for 1-3 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia).
-
The precipitated product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization.
Strategy 3: Modification of the C5-Methyl Group
The C5-methyl group offers another handle for functionalization, although its reactivity is lower than the C7-position.
Protocol 3.1: Oxidation to Carboxylic Acid
Oxidation of the methyl group to a carboxylic acid provides a key intermediate for amide coupling or other transformations.
Step-by-Step Methodology:
-
Suspend the 5-methyltriazolo[1,5-a]pyrimidine substrate (1.0 eq) in a mixture of pyridine and water.
-
Add a strong oxidizing agent, such as potassium permanganate (KMnO₄) (3-5 eq), portion-wise at room temperature.
-
Heat the mixture to reflux for several hours until the purple color of the permanganate disappears.
-
Cool the reaction, filter off the manganese dioxide (MnO₂) byproduct, and wash the solid with water.
-
Acidify the filtrate to a low pH (e.g., pH 2-3) with concentrated HCl.
-
The precipitated carboxylic acid product is collected by filtration, washed with cold water, and dried.
Summary and Outlook
The functionalization of the 5-methyltriazolo[1,5-a]pyrimidine ring system is a cornerstone of synthetic strategies targeting novel therapeutics and materials. The methodologies outlined here demonstrate that the scaffold can be selectively modified at multiple positions. The C7 position, activated via a chloro intermediate, remains the most versatile handle for introducing molecular diversity through nucleophilic substitution. Direct electrophilic substitution at C6 and chemical modification of the C5-methyl group provide complementary approaches for fine-tuning molecular properties. Future work will likely focus on developing more efficient C-H activation and cross-coupling methodologies to further expand the accessible chemical space around this important heterocyclic core.
References
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Zhang, N., et al. (2007). Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]
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Baklykov, A. V., et al. (2020). Comparison of methods of synthesis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide. AIP Conference Proceedings. [Link]
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Lv, K., et al. (2010). Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. Molecules. [Link]
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Ortuso, F., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. RSC Medicinal Chemistry. [Link]
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Gomha, S. M., et al. (2019). Recent advances in 1,2,4-triazolo[1,5-a]pyrimidine chemistry. Advances in Heterocyclic Chemistry. [Link]
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Lynch, B. M., et al. (1975). Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry. [Link]
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Al-Najjar, T. R., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules. [Link]
-
Gomha, S. M., et al. (2012). Synthesis and electrophilic substitutions of novel pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules. [Link]
-
Ghorab, M. M., et al. (2012). The nitration of triazolo[1,5-a]pyrimidin-7-amines. ChemInform. [Link]
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- 8. researchgate.net [researchgate.net]
Application Note: A Robust and Scalable Synthesis of 5-methyl-triazolo[1,5-a]pyrimidine
Application Note: A Robust and Scalable Synthesis of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
Abstract
This application note provides a comprehensive, field-tested guide for the scale-up synthesis of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, a key heterocyclic scaffold in medicinal chemistry and materials science. Recognizing the industrial relevance of this compound, we present a detailed protocol centered on the robust cyclocondensation of 3-amino-1,2,4-triazole with acetylacetone. The narrative emphasizes the mechanistic rationale behind the chosen synthetic strategy, critical process parameters for ensuring scalability, and rigorous safety protocols. This document is intended for researchers, chemists, and process development professionals seeking to transition from bench-scale synthesis to larger-scale production, ensuring high yield, purity, and operational safety.
Introduction and Strategic Overview
The[1][2][3]triazolo[1,5-a]pyrimidine (TP) core is a privileged heterocyclic system due to its structural similarity to purines, making it a valuable scaffold in drug discovery.[4] TP derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5] Specifically, 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine serves as a crucial building block for more complex active pharmaceutical ingredients (APIs).
The primary challenge in moving from laboratory to pilot or manufacturing scale is not merely multiplying reagent quantities but developing a process that is safe, economical, reproducible, and high-yielding. The most common and industrially viable method for constructing the TP heterocycle is the cyclocondensation of an aminotriazole with a 1,3-dicarbonyl compound.[4][6] For the target molecule, this translates to the reaction of 3-amino-1,2,4-triazole with acetylacetone (pentane-2,4-dione).
Causality for Method Selection: This route is selected for scale-up due to several key advantages:
-
High Atom Economy: The reaction is a condensation, with water as the only byproduct.
-
Accessible Starting Materials: Both 3-amino-1,2,4-triazole and acetylacetone are commercially available in bulk at reasonable costs.
-
Favorable Reaction Conditions: The reaction proceeds under relatively mild conditions (atmospheric pressure, moderate temperatures) without the need for expensive or hazardous catalysts.
-
Product Isolation: The product often crystallizes directly from the reaction mixture upon cooling or pH adjustment, simplifying isolation and purification.
Reaction Mechanism and Pathway
The synthesis proceeds via a well-established pathway involving two principal stages:
-
Initial Condensation: The exocyclic amino group of 3-amino-1,2,4-triazole performs a nucleophilic attack on one of the carbonyl carbons of acetylacetone. This is followed by dehydration to form a vinylogous amide intermediate (an enaminone).
-
Intramolecular Cyclization: The endocyclic nitrogen atom (N-4) of the triazole ring then attacks the remaining carbonyl group, leading to a six-membered ring closure. A final dehydration step yields the aromatic[1][2][3]triazolo[1,5-a]pyrimidine ring system.
Glacial acetic acid serves as both the solvent and an acid catalyst, facilitating both the initial condensation and the subsequent dehydration steps.
Caption: Fig. 1: Reaction Mechanism
Process Development and Scale-Up Considerations
Scaling this synthesis requires careful control over several parameters to maintain yield and purity while ensuring safety.
Reagent and Solvent Selection
-
3-Amino-1,2,4-triazole: Purity should be >98%. Impurities can lead to side reactions and discoloration of the final product.
-
Acetylacetone: Use a grade with low water content (<0.1%).[7] Excess water can hinder the dehydration steps and affect reaction kinetics. It is also a flammable and toxic liquid requiring careful handling.[3][8]
-
Glacial Acetic Acid: Serves as an excellent solvent for the reactants and facilitates the reaction. Its boiling point (118 °C) is ideal for running the reaction at reflux. However, it is corrosive, and its vapors are pungent. The plant must be equipped with appropriate acid-resistant reactors and ventilation.[9]
Thermal Management and Reaction Control
The reaction is exothermic, particularly during the initial condensation. On a large scale, this exotherm must be managed.
-
Controlled Addition: Acetylacetone should be added portion-wise or via a dropping funnel to the heated solution of 3-amino-1,2,4-triazole in acetic acid. This allows the reactor's cooling system to dissipate the generated heat.
-
Temperature Monitoring: A calibrated temperature probe is essential to monitor the internal reaction temperature. A runaway reaction can lead to pressure buildup and potential side product formation.
-
In-Process Monitoring: Reaction completion can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) by observing the disappearance of the 3-amino-1,2,4-triazole spot/peak.
Work-up and Product Isolation
-
Crystallization: The product has limited solubility in the acetic acid/water mixture upon cooling. The most efficient isolation method is cooling crystallization. The reaction mixture is cooled, and the product precipitates.
-
pH Adjustment: To maximize yield, the acidic mixture should be neutralized. A solution of sodium hydroxide or sodium carbonate is added carefully to bring the pH to ~7-8. This must be done slowly and with efficient cooling, as the acid-base neutralization is highly exothermic.
-
Filtration and Washing: The precipitated solid is collected by filtration. Washing the filter cake with cold water is critical to remove residual acetic acid and inorganic salts. A final wash with a non-polar solvent like cold ethanol or isopropanol can aid in drying.
-
Drying: The product should be dried under vacuum at 50-60 °C until a constant weight is achieved.
Detailed Scale-Up Protocol (1.0 kg Scale)
Disclaimer: This protocol is intended for use by trained professionals in a properly equipped chemical processing facility. A thorough risk assessment must be conducted before implementation.
Equipment
-
50 L glass-lined or stainless steel reactor equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel.
-
Heating/cooling mantle or jacket.
-
Nutsche filter or large-scale filtration apparatus.
-
Vacuum oven.
-
Personal Protective Equipment (PPE): Chemical-resistant gloves, splash goggles, face shield, acid-resistant apron or lab coat.
Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| 3-Amino-1,2,4-triazole | 84.08 | 1.00 kg | 11.89 | 1.0 |
| Acetylacetone (acac) | 100.12 | 1.30 kg (1.33 L) | 12.98 | 1.09 |
| Glacial Acetic Acid | 60.05 | 10.0 L | - | - |
| Sodium Hydroxide (50% w/w) | 40.00 | ~4.0 L | - | To pH 7-8 |
| Deionized Water | 18.02 | As needed | - | - |
Step-by-Step Procedure
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Reagent Charge: Charge the reactor with glacial acetic acid (10.0 L) and 3-amino-1,2,4-triazole (1.00 kg).
-
Heating: Begin stirring and heat the mixture to 80-90 °C until all solids dissolve.
-
Controlled Addition: Once a clear solution is obtained, add the acetylacetone (1.30 kg) dropwise via the addition funnel over 1.5 - 2 hours. Maintain the internal temperature below 115 °C. An initial exotherm will be observed.
-
Reaction at Reflux: After the addition is complete, heat the mixture to reflux (~118 °C) and maintain for 4-6 hours.
-
In-Process Check: Take a sample and analyze via TLC (e.g., 10% Methanol in Dichloromethane) or HPLC to confirm the consumption of the starting material.
-
Cooling & Precipitation: Once the reaction is complete, cool the mixture to 15-20 °C over 2-3 hours. The product will begin to precipitate as a pale solid.
-
Neutralization & Isolation: Slowly add 50% sodium hydroxide solution to the stirred slurry, maintaining the temperature below 30 °C with jacket cooling. Continue addition until the pH of the mixture is 7-8.
-
Filtration: Filter the resulting solid slurry using a Nutsche filter.
-
Washing: Wash the filter cake sequentially with cold deionized water (3 x 5 L) and then with cold ethanol (1 x 2 L).
-
Drying: Transfer the solid product to a vacuum oven and dry at 60 °C under vacuum until constant weight is achieved.
Expected Results
-
Yield: 1.4 - 1.5 kg (88 - 94%)
-
Appearance: Off-white to pale yellow crystalline solid.
-
Purity (HPLC): >99%
Process Workflow Visualization
Caption: Fig. 2: Scale-Up Process Workflow
Safety and Hazard Analysis
-
Acetylacetone: Flammable liquid and vapor (flash point 34 °C).[8] Toxic if inhaled or in contact with skin and harmful if swallowed.[3][7] Handle in a well-ventilated area, away from ignition sources. Use ground/bond containers during transfer.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.[9] Vapors are irritating to the respiratory system. Work in a fume hood or well-ventilated plant environment.
-
Sodium Hydroxide (50%): Highly corrosive. Causes severe burns. The neutralization reaction is highly exothermic and can cause boiling/splattering if not controlled. Always add base to the acid mixture slowly and with efficient cooling.
-
Thermal Hazards: Uncontrolled addition of reagents or failure of cooling systems can lead to a runaway reaction. Ensure all equipment is properly rated and maintained.
Analytical Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: Visual inspection.
-
Melting Point: Literature value is ~107-109 °C.
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ≈ 8.85 (s, 1H, H-2), 8.50 (d, J=7.2 Hz, 1H, H-7), 6.95 (d, J=7.2 Hz, 1H, H-6), 2.60 (s, 3H, CH₃). (Note: Exact shifts can vary; reference spectra should be used for confirmation).
-
Mass Spectrometry (ESI+): m/z = 135.06 [M+H]⁺.
-
HPLC: To determine purity, using a C18 column with a suitable mobile phase (e.g., water/acetonitrile gradient).
References
-
Gomaa, M. A. M., Ali, M. M., & Khedr, M. A. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]
-
PubChem. (n.d.). [1][2][3]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. National Center for Biotechnology Information. [Link]
-
ScienceMadness. (2021). Acetylacetone. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Acetylacetone. [Link]
-
Slivka, M. V., & Fizer, M. (2016). Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview). Chemistry of Heterocyclic Compounds, 52(3), 155-157. [Link]
-
Nanjing Lanya Chemical Co., Ltd. (n.d.). Acetyl acetone. [Link]
-
SpectraBase. (n.d.). [1][2][3]triazolo[1,5-a]pyrimidine-2-methanaminium, 5,7-dimethyl-,chloride. [Link]
-
Guchhait, S. K., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 894. [Link]
-
IChemE. (1967). The influence of safety considerations on the design of an acetic acid plant. [Link]
-
Wikipedia. (n.d.). Acetylacetone. [Link]
-
Salgado, A., et al. (2010). Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614-22. [Link]
-
Gomaa, M. A. M., Ali, M. M., & Khedr, M. A. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 59. [Link]
-
CyberLeninka. (n.d.). Three-step synthesis of tricyclic triazolo pyrimidinones from aniline derivatives. [Link]
-
Barreiro, E. J., et al. (2016). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Mini reviews in medicinal chemistry, 16(14), 1131–1146. [Link]
-
Organic Process Research & Development. (2013). Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. [Link]
-
Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944. [Link]
Sources
- 1. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- | C6H5N5O3 | CID 550029 - PubChem [pubchem.ncbi.nlm.nih.gov]
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analytical methods for purity assessment of 5-methyltriazolo[1,5-a]pyrimidine
Application Note & Protocol
Topic: Comprehensive Analytical Strategies for the Purity Assessment of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine is a key heterocyclic scaffold in medicinal chemistry, recognized for its structural similarity to purines, making it a valuable building block in drug discovery.[4] Ensuring the purity of this and any Active Pharmaceutical Ingredient (API) is a cornerstone of drug development, mandated by global regulatory bodies to guarantee safety and efficacy. This document provides a comprehensive, multi-faceted guide to the analytical methods required for a robust purity assessment of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine. We will detail an integrated strategy employing chromatographic, spectroscopic, and thermal analysis techniques, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][5] The protocols herein are designed to not only quantify the main component but also to detect, identify, and quantify potential process-related impurities and degradation products.
The Imperative of Purity: A Regulatory Overview
The control of impurities is a critical issue in pharmaceutical manufacturing.[6] Regulatory frameworks, primarily the ICH Q3A(R2) guideline, provide a systematic approach to classifying, reporting, identifying, and qualifying impurities in new drug substances.[1][2][3][7] Understanding this framework is essential before commencing any analytical work.
1.1. Classification of Impurities
Impurities are broadly categorized as follows:
-
Organic Impurities: These can arise during the manufacturing process or storage and include starting materials, by-products, intermediates, degradation products, and reagents.[1][5]
-
Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, heavy metals, and inorganic salts.[1][5]
-
Residual Solvents: Organic or inorganic liquids used during the synthesis process.[1] Their control is specifically addressed in the ICH Q3C guideline.
1.2. ICH Thresholds for Impurity Management
The ICH establishes thresholds that dictate the level of scrutiny an impurity must receive. These thresholds are linked to the maximum daily dose (MDD) of the drug substance.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI (whichever is lower) | 0.15% or 1.0 mg TDI (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 1: Summary of ICH Q3A(R2) Thresholds. TDI = Total Daily Intake. The thresholds dictate the level at which an impurity must be reported, structurally identified, and toxicologically qualified.[1][5] |
An Integrated Strategy for Purity Assessment
A single analytical technique is insufficient for a complete purity profile. A robust assessment relies on the strategic use of orthogonal methods—techniques that measure the same attribute through different physicochemical principles—to provide a comprehensive and validated result.
Figure 1: Overall Purity Assessment Workflow. This diagram illustrates the logical progression from initial quantitative analysis by HPLC to impurity identification and final characterization using orthogonal techniques.
Chromatographic Methods: The Core of Quantification
High-Performance Liquid Chromatography (HPLC) is the definitive technique for separating and quantifying non-volatile organic impurities in pharmaceutical compounds.[8]
3.1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality: Reverse-phase HPLC is chosen for its exceptional ability to separate compounds with moderate polarity, like 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, from closely related impurities. A C18 stationary phase provides a non-polar surface, and a polar mobile phase (like acetonitrile and water) is used to elute the compounds. Adding an acid (e.g., phosphoric or formic acid) to the mobile phase ensures sharp, symmetrical peaks by suppressing the ionization of any basic functional groups.[9] UV detection is ideal as the fused aromatic ring system of the analyte possesses a strong chromophore.
Protocol: HPLC-UV Purity Determination
-
Instrumentation & Materials:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and water.
-
Phosphoric acid (H₃PO₄) or Formic Acid (HCOOH), analytical grade.
-
Reference standard of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine (>99.5% purity).
-
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Sample Solution: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent to a final concentration of 1.0 mg/mL.
-
Sensitivity Solution: Prepare a 0.05% solution relative to the sample solution (e.g., dilute the sample solution 1:2000). This is used to verify the reporting threshold.
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient elution (see below) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or λmax of the analyte) |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
| Table 2: HPLC-UV Method Parameters. |
Gradient Program:
| Time (min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
-
System Suitability Test (SST):
-
Inject the diluent (blank) to ensure no interfering peaks.
-
Make five replicate injections of the Sample Solution. The relative standard deviation (RSD) for the peak area of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine should be ≤ 2.0%.
-
The tailing factor for the main peak should be ≤ 2.0.
-
The signal-to-noise ratio of the main peak in the sensitivity solution should be ≥ 10.
-
-
Data Analysis & Calculation:
-
Integrate all peaks in the sample chromatogram, disregarding any peaks from the blank.
-
Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100%
-
Report any impurity above the 0.05% reporting threshold.[1]
-
3.2. HPLC with Mass Spectrometric Detection (HPLC-MS)
Causality: When an impurity exceeds the identification threshold (e.g., 0.10%), its structure must be proposed. HPLC-MS is the premier tool for this task, as it provides the molecular weight of the eluting compounds.[6] For MS compatibility, non-volatile buffers like phosphoric acid must be replaced with volatile ones like formic acid.[9]
Protocol: HPLC-MS Impurity Identification
-
Modify the HPLC-UV protocol by replacing 0.1% Phosphoric Acid with 0.1% Formic Acid in both the aqueous and organic mobile phases.
-
Route the column effluent to an Electrospray Ionization (ESI) source of a mass spectrometer.
-
Operate the MS in positive ion mode, scanning a mass range appropriate for expected impurities (e.g., m/z 100-500).
-
The resulting mass data for each impurity peak can be used to propose an elemental composition and, in conjunction with knowledge of the synthetic route, elucidate its structure.
Spectroscopic Methods for Structural Confirmation
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful technique for unambiguous structure elucidation.[10] While HPLC confirms purity, ¹H and ¹³C NMR confirm the identity of the main component against a reference standard and are indispensable for characterizing unknown impurities that have been isolated via preparative chromatography.[11][12][13]
Protocol: ¹H NMR Identity Test
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.
-
Data Acquisition: Obtain a standard ¹H NMR spectrum.
-
Interpretation: The chemical shifts, signal multiplicity (splitting patterns), and integration values of the acquired spectrum must be consistent with the known structure of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine and match that of the reference standard.
Thermal Analysis for Solid-State Characterization
Thermal analysis techniques provide crucial information about the physicochemical properties of a substance, including its melting point, thermal stability, and the presence of volatile impurities like water or residual solvents. Studies on pyrimidine derivatives frequently employ these methods.[14][15][16][17]
5.1. Differential Scanning Calorimetry (DSC)
Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For a pure crystalline solid, it shows a sharp endotherm corresponding to its melting point. Impurities will typically cause a broadening of the peak and a depression of the melting onset temperature, making DSC a useful tool for purity estimation.[14]
Protocol: DSC Analysis
-
Instrumentation: A calibrated DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and hermetically seal it.
-
Experimental Conditions: Heat the sample under a nitrogen atmosphere (flow rate ~50 mL/min) at a constant rate, typically 10 °C/min, over a relevant temperature range (e.g., 25 °C to 200 °C).[14]
-
Interpretation: Record the onset temperature and the peak maximum of the melting endotherm. A sharp peak indicates high purity.
5.2. Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature. It is highly effective for quantifying the content of volatile residues (solvents, water) and identifying the decomposition temperature of the API.[15][18]
Protocol: TGA Analysis
-
Instrumentation: A calibrated TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum pan.
-
Experimental Conditions: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere up to a temperature beyond its decomposition point (e.g., 300 °C).[14]
-
Interpretation: The TGA thermogram will show mass loss steps. Any significant mass loss before the main decomposition event may correspond to residual solvents or water.
Validation of the Analytical Method
To ensure that the primary quantitative method (HPLC-UV) is reliable, accurate, and fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[19][20]
Figure 2: Analytical Method Validation Workflow. A depiction of the necessary steps to ensure an analytical method is suitable for its intended use per ICH guidelines.
Summary of Validation Characteristics:
| Parameter | Purpose | Brief Experimental Approach |
| Specificity | To ensure the method can assess the analyte unequivocally in the presence of impurities, degradants, or excipients.[20][21] | Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light) and check for peak purity using a DAD. |
| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Analyze a minimum of five concentrations across a specified range (e.g., LOQ to 120% of the specification). |
| Range | The concentration interval over which the method is precise, accurate, and linear. | Confirmed by the linearity and accuracy studies. |
| Accuracy | The closeness of test results to the true value.[8] | Perform recovery studies by spiking a placebo matrix with known amounts of API and impurities at different levels (e.g., 3 levels, 3 replicates each). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly.[8] | Repeatability: Multiple analyses (n=6) of a single homogenous sample. Intermediate Precision: Analysis on different days, by different analysts, or on different equipment. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Typically determined by signal-to-noise ratio (S/N ≈ 3). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Typically determined by signal-to-noise ratio (S/N ≈ 10) and confirmed for precision. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±10%). |
| Table 3: Key Parameters for Analytical Method Validation.[8][19][20][21] |
Conclusion
The purity assessment of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine requires a rigorous and systematic approach. The primary quantitative tool is a validated reverse-phase HPLC-UV method, which provides the foundation for the purity value assigned on a Certificate of Analysis. This must be supplemented with orthogonal techniques. HPLC-MS is essential for identifying impurities that exceed regulatory thresholds, while NMR spectroscopy provides definitive structural confirmation. Finally, thermal analysis methods like DSC and TGA offer crucial insights into the solid-state properties and the presence of volatile impurities. By integrating these techniques as outlined, researchers and drug development professionals can build a complete, accurate, and regulatory-compliant purity profile for their drug substance.
References
-
ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
-
AMSbiopharma. Impurity guidelines in drug development under ICH Q3. [Link]
-
ICH. ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas. [Link]
-
El-Faham, A., et al. (2014). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. [Link]
-
Gomha, S. M., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. [Link]
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Sci-Hub. Thermal analysis of some novel pyrimidine derivatives. [Link]
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ResearchGate. (2015). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals. [Link]
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Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]
-
Lavanya, G., et al. (2013). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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Ghugare, P. S., & Kumar, S. (2023). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Journal of Drug Delivery and Therapeutics. [Link]
-
ResearchGate. TGA thermogram of a single pyrimidine compound SSN-1. [Link]
-
ResearchGate. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
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de Souza, S. V. C., & Junqueira, R. G. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. SciELO Brazil. [Link]
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S. Vidyadhara, et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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SIELC Technologies. Separation of Pyrimidine, 5-methyl- on Newcrom R1 HPLC column. [Link]
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SpectraBase. 5,7-Dimethyl-S-triazolo(1,5-a)pyrimidine - Optional[15N NMR] - Chemical Shifts. [Link]
-
Early, J. G., et al. (2016). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters. [Link]
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Singh, A., et al. (2022). New Triazolopyrimidines with Improved Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters. [Link]
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Bakr, R. B., et al. (2021). Recent Trend in the Chemistry of Triazolopyrimidines and their Applications. Mini-Reviews in Organic Chemistry. [Link]
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Iester, M., et al. (2020). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. Molecules. [Link]
-
Gouda, M. A., et al. (2021). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives. Molecules. [Link]
-
Díaz-García, D., et al. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. [Link]
-
Lenci, E., & Trabocchi, A. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. [Link]
-
Gomha, S. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
-
Novikov, A. S., et al. (2023). NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. International Journal of Molecular Sciences. [Link]
-
PubChem. 1,2,4-Triazolo(1,5-a)pyrimidine. [Link]
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Singh, R. P., et al. (2024). Pyrazolo[1,5- a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors-Synthetic Strategies and SAR Insights. Molecules. [Link]
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ResearchGate. (2002). Analysis of Pyrimidine Synthesis "de Novo" Intermediates in Urine and Dried Urine Filter- Paper Strips with HPLC-Electrospray Tandem Mass Spectrometry. [Link]
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Fernández-Moreira, V., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI. [Link]
-
ResearchGate. (2014). Purity analysis method of 1-methyl-3,5-dinitro-1H-1,2,4-triazole. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-triazolo[1,5-a]pyrimidine
Technical Support Center: Synthesis of 5-Methyl-[1][2][3]triazolo[1,5-a]pyrimidine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 5-methyl-[1][2]triazolo[1,5-a]pyrimidine. This document is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction yields. The[1][2]triazolo[1,5-a]pyrimidine scaffold is a valuable heterocyclic system, serving as a purine bioisostere in numerous medicinal chemistry applications, including anticancer and antimicrobial agents.[3][4][5] Achieving high yields and purity is critical for downstream applications. This guide provides in-depth, field-proven insights in a direct question-and-answer format.
Synthesis Overview: The Primary Pathway
The most direct and widely adopted method for synthesizing 5-methyl-[1][2]triazolo[1,5-a]pyrimidine is the acid-catalyzed cyclocondensation of 3-amino-1,2,4-triazole with acetylacetone (2,4-pentanedione).[3] This reaction, while straightforward in principle, involves nuances that can significantly impact the final yield and purity. A key mechanistic feature is the potential initial formation of a kinetic product, 5-methyl-[1][2]triazolo[4,3-a]pyrimidine, which then undergoes a Dimroth rearrangement to the desired, thermodynamically more stable 5-methyl-[1][2]triazolo[1,5-a]pyrimidine.[6] Understanding and controlling this process is fundamental to optimization.
Caption: General reaction pathway for the synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently below 50%. What are the most critical factors I should investigate?
Low yields can typically be traced back to three areas: reagent quality, reaction conditions, or product loss during workup.
-
Purity of 3-Amino-1,2,4-triazole: This is the most common culprit. Commercial 3-amino-1,2,4-triazole can contain impurities from its synthesis, such as aminoguanidine salts or dicyandiamide, which can interfere with the cyclization.[7]
-
Recommendation: Verify the purity of your starting material by melting point or NMR. If in doubt, recrystallize from an appropriate solvent (e.g., water/ethanol mixture) or synthesize it fresh to ensure high purity.[8]
-
-
Incomplete Reaction or Side Products: The reaction may not be reaching completion, or acetylacetone may be undergoing self-condensation under harsh conditions.
-
Suboptimal Workup and Isolation: The product can be lost during neutralization, extraction, or purification steps.
-
Recommendation: After cooling the reaction mixture, the product often precipitates. Avoid adding excessive amounts of water or base too quickly, as this can affect crystal formation. Ensure the pH is adjusted carefully to neutralize the acidic solvent without making the solution strongly basic, which could potentially degrade the product. Collect the precipitate by filtration and wash with cold water, then a non-polar solvent like diethyl ether to remove residual acetic acid and unreacted acetylacetone.
-
Q2: How do the solvent and catalyst choice impact the yield and regioselectivity?
The choice of solvent and catalyst is crucial as it governs both the rate of the initial condensation and the efficiency of the essential Dimroth rearrangement.[10][11] The goal is to favor the formation of the thermodynamically stable [1,5-a] isomer.
| Condition | Role/Mechanism | Typical Yield | Advantages | Disadvantages |
| Glacial Acetic Acid (Reflux) | Acts as both solvent and acid catalyst. The acidic medium protonates the pyrimidine ring of the intermediate, facilitating the ring-opening/ring-closing sequence of the Dimroth rearrangement.[6] | 70-90% | Simple, one-component system. Effectively promotes the necessary rearrangement to the desired product.[9] | Corrosive, requires careful handling and neutralization during workup. |
| Ethanol with Acid Catalyst (e.g., HCl, H₂SO₄) | Protic solvent with a strong acid catalyst. The reaction may proceed, but the rearrangement might be slower or less complete compared to refluxing acetic acid. | 40-70% | Milder conditions than refluxing acetic acid. | May require longer reaction times and careful control of catalyst amount to avoid charring. Isomer separation might be needed. |
| Dimethylformamide (DMF) (High Temp) | High-boiling polar aprotic solvent. Can facilitate the reaction, but may not be acidic enough on its own to efficiently drive the Dimroth rearrangement. | Variable | Good for solubilizing reactants. | High boiling point makes removal difficult. May lead to a mixture of isomers if an acid catalyst is not included.[10] |
| Microwave-Assisted (in Acetic Acid) | Uses microwave irradiation to rapidly heat the reaction mixture. | >85% | Drastically reduces reaction time from hours to minutes. Often leads to cleaner reactions and higher yields. | Requires specialized microwave reactor equipment. |
Expert Insight: For routine, high-yield synthesis, refluxing in glacial acetic acid is the most reliable and cost-effective method. It robustly favors the formation of the desired 5-methyl-[1][2]triazolo[1,5-a]pyrimidine isomer, simplifying purification.
Q3: I've isolated my product, but NMR analysis suggests a mixture of isomers. How can I resolve this?
The presence of a second isomer is almost certainly the kinetically favored 7-methyl-[1][2]triazolo[4,3-a]pyrimidine.[12] This isomer is less stable and can be converted to the desired [1,5-a] product.
The Dimroth Rearrangement: This is a well-documented isomerization process in triazole chemistry.[11] Under acidic or basic conditions, the pyrimidine ring of the [4,3-a] isomer opens, followed by rotation and re-cyclization to form the more stable [1,5-a] system.[6]
Caption: A simplified view of the Dimroth rearrangement.
Troubleshooting Steps:
-
Re-treat the Mixture: If you have isolated an isomeric mixture, you can often drive the conversion to completion. Dissolve the mixture in glacial acetic acid and reflux for an additional 2-4 hours. Monitor the disappearance of the impurity by TLC.
-
Ensure Sufficient Heat/Time: During the initial synthesis, ensure the reaction is maintained at a vigorous reflux for the recommended time (typically 4-12 hours) to allow the rearrangement to complete.[9]
-
Purification: If a small amount of the kinetic isomer remains, it can sometimes be removed during purification. The two isomers have different polarities and melting points.[11] Recrystallization from a suitable solvent like ethanol, isopropanol, or ethyl acetate can often yield the pure, higher-melting [1,5-a] product.
Q4: Can you provide an optimized, step-by-step protocol for synthesis and purification?
Certainly. This protocol is designed for reliability and high yield based on established methodologies.
Sources
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-methyltriazolo[1,5-a]pyrimidine Derivatives
Welcome to the technical support center for the purification of 5-methyltriazolo[1,5-a]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification processes effectively. The protocols and advice presented here are grounded in established chemical principles and supported by peer-reviewed literature to ensure reliability and reproducibility in your laboratory.
Introduction to Purification Challenges
The synthesis of 5-methyltriazolo[1,5-a]pyrimidines, typically through the cyclocondensation of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds, is a well-established methodology.[1][2] However, the purification of the final product often presents several challenges that can impact yield, purity, and the overall efficiency of your workflow. The primary hurdles include:
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Removal of Starting Materials: Unreacted 3-amino-1,2,4-triazole and the β-dicarbonyl compound (e.g., acetylacetone for 5,7-dimethyl derivatives) can contaminate the crude product.
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Regioisomer Contamination: The synthesis can sometimes yield the thermodynamically less stable[1][3][4]triazolo[4,3-a]pyrimidine regioisomer, which can undergo a Dimroth rearrangement to the desired [1,5-a] isomer.[1][5] Incomplete rearrangement or challenging separation can lead to isomeric impurities.
-
Poor Solubility: The planar, aromatic nature of the triazolopyrimidine core can lead to poor solubility in common organic solvents, making recrystallization a non-trivial task.
-
Product Stability: While generally stable, the basic nitrogen atoms in the heterocyclic system can interact strongly with acidic stationary phases like silica gel, potentially leading to peak tailing, irreversible adsorption, or even degradation.
This guide will address these specific issues in a question-and-answer format, providing both troubleshooting advice and detailed experimental protocols.
Troubleshooting Guide
Issue 1: Persistent Impurities After Initial Work-up
Question: I've completed my reaction to synthesize a 5-methyltriazolo[1,5-a]pyrimidine derivative and after an aqueous work-up, my crude NMR shows the presence of starting materials. How can I efficiently remove them?
Answer: The presence of residual starting materials is a common issue. The choice of removal technique depends on the properties of your specific derivative and the starting materials.
Causality and Solution:
-
Unreacted 3-amino-1,2,4-triazole: This starting material is generally more polar than the product and possesses a basic amino group. An acid wash during the work-up (e.g., with 1M HCl) can protonate the aminotriazole, rendering it water-soluble and facilitating its removal into the aqueous phase. However, be cautious as strongly acidic conditions can sometimes promote the Dimroth rearrangement of any [4,3-a] isomer present.[6]
-
Unreacted β-Dicarbonyl Compound (e.g., Acetylacetone): These are often volatile and can sometimes be removed under high vacuum. If the impurity persists, column chromatography is the most effective method for separation.
Workflow for Starting Material Removal:
Caption: Aqueous work-up workflow for removing polar and ionizable starting materials.
Issue 2: Difficulty in Separating Regioisomers
Question: I suspect my product is contaminated with the[1][3][4]triazolo[4,3-a]pyrimidine regioisomer. How can I confirm its presence and separate it?
Answer: The co-formation of the [4,3-a] isomer is a known challenge, arising from the two nucleophilic nitrogen atoms of the 3-amino-1,2,4-triazole attacking the dicarbonyl compound. The [4,3-a] isomer can rearrange to the more thermodynamically stable [1,5-a] isomer, a process known as the Dimroth rearrangement.[4][5] This rearrangement can be facilitated by heat, or acidic or basic conditions.[6][7]
Confirmation of Isomers:
While 1H NMR can sometimes show distinct signals for the two isomers, unambiguous identification can be challenging. A powerful technique for differentiation is the 1H-15N HMBC NMR experiment, which can distinguish the isomers based on the chemical shifts of the nitrogen atoms in the fused ring system.[3][8]
Separation Strategies:
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Promote Complete Rearrangement: If your desired product is the [1,5-a] isomer, you can try to force the complete conversion of the [4,3-a] isomer by refluxing the crude mixture in a suitable solvent, sometimes with a catalytic amount of acid.[6] The optimal conditions (solvent, temperature, and time) will need to be determined empirically for your specific derivative.
-
Chromatographic Separation: The two regioisomers often have slightly different polarities and can be separated by careful column chromatography.
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Stationary Phase: Standard silica gel is often effective.
-
Mobile Phase: A gradient elution is recommended to achieve the best separation. Start with a less polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity. The optimal solvent system should be determined by thorough TLC analysis.
-
Protocol: TLC Analysis for Isomer Separation
-
Dissolve a small sample of the crude product in a suitable solvent (e.g., DCM or EtOAc).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a series of solvent systems with varying polarities (e.g., Hexane:EtOAc from 9:1 to 1:1, or DCM:MeOH from 100:0 to 98:2).
-
Visualize the spots under UV light. The ideal solvent system will show two distinct spots with a clear separation (ΔRf > 0.1).
Issue 3: Product Crashes Out or is Poorly Soluble During Recrystallization
Question: My 5-methyltriazolo[1,5-a]pyrimidine derivative has very low solubility in common solvents, making recrystallization difficult. What can I do?
Answer: Poor solubility is a common characteristic of these planar, crystalline compounds. A systematic approach to solvent screening is necessary.
Solvent Selection Table:
| Solvent Class | Examples | Suitability for Triazolopyrimidines |
| Alcohols | Ethanol, Methanol, Isopropanol | Often good for recrystallization, especially for more polar derivatives.[9] |
| Ethers | Diethyl ether, THF | Generally poor solvents for the final product, but can be used as anti-solvents. |
| Esters | Ethyl acetate | Moderate solubility; often used in chromatography.[10] |
| Halogenated | Dichloromethane (DCM), Chloroform | Good for dissolving at room temperature, but may not be ideal for recrystallization alone. |
| Aprotic Polar | DMF, DMSO, Acetonitrile | High dissolving power at elevated temperatures, but can be difficult to remove. |
| Aromatic | Toluene, Xylene | Can be effective at high temperatures. |
| Acids | Glacial Acetic Acid | Can be an excellent recrystallization solvent for certain derivatives.[9] |
Protocol: Recrystallization Solvent Screening
-
Place a small amount (10-20 mg) of your crude product in several different test tubes.
-
To each tube, add a different solvent from the table above, dropwise, until the solid just dissolves upon heating (use a heat gun or water bath).
-
Allow the solutions to cool slowly to room temperature, and then in an ice bath.
-
Observe which solvent system yields high-quality crystals and a significant reduction in visible impurities in the supernatant. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
For highly insoluble compounds, consider a mixed solvent system. For example, dissolve the compound in a minimal amount of a hot, high-boiling solvent (like DMF or acetic acid) and then slowly add a miscible anti-solvent (like water or ethanol) until turbidity is observed. Reheat to clarify and then cool slowly.[11]
Frequently Asked Questions (FAQs)
Q1: My compound seems to be sticking to the silica gel column and I'm getting low recovery. Why is this happening and what can I do?
A1: This is likely due to the basic nature of the nitrogen atoms in your triazolopyrimidine ring interacting with the acidic silanol groups on the surface of the silica gel. This can lead to strong adsorption and peak tailing.
-
Troubleshooting Steps:
-
Deactivate the Silica: You can try neutralizing the silica gel by running a small amount of a solvent mixture containing a small percentage (0.5-1%) of a volatile base, like triethylamine or pyridine, through the column before loading your sample. This same percentage of base should then be added to your eluent.
-
Modify the Mobile Phase: For compounds with acidic protons (e.g., a carboxylic acid substituent), adding a small amount of acetic or formic acid to the mobile phase can improve elution by keeping the compound in its less polar, protonated form.[12]
-
Use an Alternative Stationary Phase: If the problem persists, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a reverse-phase C18 silica gel.
-
Q2: How can I be sure that the product I have isolated is the [1,5-a] and not the [4,3-a] isomer?
A2: As mentioned in the troubleshooting guide, the most definitive method is 1H-15N HMBC NMR spectroscopy.[3][8] However, there are some general trends in 1H NMR that can provide clues. The chemical shifts of the protons on the pyrimidine ring can differ between the two isomers. Comparing your experimental data to literature values for closely related compounds is a good first step. If you have both isomers present, you will likely see two distinct sets of signals in the 1H NMR spectrum.
Q3: Are there any general stability concerns I should be aware of when handling and storing 5-methyltriazolo[1,5-a]pyrimidines?
A3: This class of compounds is generally stable under normal laboratory conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can potentially lead to degradation or rearrangement reactions. For long-term storage, it is advisable to keep the compounds in a cool, dry, and dark place, preferably under an inert atmosphere if they are particularly sensitive derivatives. Some triazolopyrimidines have been noted to be sensitive to light, which can promote rearrangement.[13]
Workflow for Stability Testing on Silica:
Caption: 2D TLC workflow to assess compound stability on a silica surface.
References
-
Salgado, A., Varela, C., García Collazo, A. M., & Pevarello, P. (2010). Differentiation between[1][3][4]triazolo[1,5-a] pyrimidine and[1][3][4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. Magnetic Resonance in Chemistry, 48(8), 614–622. Available from: [Link]
-
Zanatta, G., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 165, 332-346. Available from: [Link]
-
Salgado, A., et al. (2010). Differentiation between[1][3][4]triazolo[1,5-a] pyrimidine and[1][3][4]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments. ResearchGate. Available from: [Link]
-
Wikipedia contributors. (2023, November 11). Dimroth rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved January 13, 2026, from [Link]
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Slivka, M. V., et al. (2020). Synthesis of[1][3][4]-triazolo[1,5-a]pyrimidines by Dimroth rearrangement of[1][3][4]-triazolo[4,3-a]pyrimidines: A theoretical and NMR study. ResearchGate. Available from: [Link]
-
Krasnokutskaya, E. A., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. Chemistry of Heterocyclic Compounds, 57(4), 384-400. Available from: [Link]
-
El-Sayed, N. N. E. (2023). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate. Available from: [Link]
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Parish, T., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry Letters, 27(13), 2888-2892. Available from: [Link]
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Slivka, M. V., & Vaskevich, R. I. (2016). Synthesis of[1][3][4]Triazolo[1,5-a]pyrimidine (Microreview). ResearchGate. Available from: [Link]
-
Shawali, A. S., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal, 11(1), 57. Available from: [Link]
-
Singh, P., et al. (2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Semantic Scholar. Available from: [Link]
-
El-Malah, A. A., et al. (2022). Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. Molecules, 27(8), 2422. Available from: [Link]
-
Méndez-Arriaga, J. M., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6891. Available from: [Link]
-
Nakashima, D., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules, 29(4), 882. Available from: [Link]
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Zanatta, G., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in drug design. European Journal of Medicinal Chemistry, 165, 332-346. Available from: [Link]
-
Portilla, J., et al. (2022). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry, 13(10), 1184-1204. Available from: [Link]
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Sanna, V., et al. (2021). 1,2,4-Triazolo[1,5-a]pyrimidines: Efficient One-step Synthesis and Functionalization as Influenza Polymerase PA-PB1 Interaction Inhibitors. Molecules, 26(23), 7206. Available from: [Link]
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Liu, X., et al. (2012). [Separation of purines, pyrimidines, pterins and flavonoids on magnolol-bonded silica gel stationary phase by high performance liquid chromatography]. Se Pu, 30(1), 35-40. Available from: [Link]
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Reddit user discussion. (2014). What compounds are unstable in a silica gel column (chromatography). Reddit. Available from: [Link]
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Al-Najjar, T. R., et al. (2018). Facile and Efficient Synthesis of a New Class of Pyrazolo[1,5-a]Pyrimidine Derivatives Via One-Pot Multicomponent Reactions. ResearchGate. Available from: [Link]
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Abdessadak, O., et al. (2022). The 8 isomers of[1][3][4] Triazolo [1,5-a] pyrimidine. ResearchGate. Available from: [Link]
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Shah, A. M., & Rojivadiya, A. J. (2014). An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. ResearchGate. Available from: [Link]
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Babiano, R., et al. (2021). Synthesis and Crystallization of N-Rich Triazole Compounds. Molecules, 26(24), 7485. Available from: [Link]
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- 9. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Triazolopyrimidine Formation
Welcome to the technical support center for triazolopyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis and provide in-depth, field-proven insights to optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield of the desired triazolopyrimidine, or in some cases, no product at all. What are the likely causes and how can I improve the outcome?
Answer: Low or no product yield is a frequent challenge and can stem from several factors. Let's break down the most common culprits and their solutions.
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Suboptimal Reaction Conditions: The choice of solvent, temperature, and catalyst is critical.
-
Solvent Effects: The polarity and boiling point of your solvent can significantly influence reaction rates and equilibria. For the common cyclocondensation of an aminotriazole with a 1,3-dicarbonyl compound, acidic solvents are often preferred.
-
Recommendation: Acetic acid is a widely used and effective solvent that can also act as a catalyst.[1][2] If you are using a neutral solvent like ethanol or DMF, consider switching to acetic acid.[3] In some cases, high-boiling point solvents like N-methyl-2-pyrrolidone (NMP) can be beneficial, especially for less reactive substrates.[2]
-
-
Temperature Control: Many triazolopyrimidine syntheses require elevated temperatures to overcome the activation energy barrier.
-
Catalysis: While some reactions proceed without a catalyst, the addition of an acid or base can dramatically improve yields and reaction times.
-
Recommendation: If you are not using a catalyst, consider adding one. For reactions involving 1,3-dicarbonyls, p-toluenesulfonic acid (p-TsOH) can be an effective acid catalyst.[3] In other cases, a base like sodium ethoxide or sodium hydride may be necessary to deprotonate a starting material and facilitate the reaction. For greener approaches, reusable solid acid catalysts like Fe3O4@SiO2-SO3H have also been reported.[4]
-
-
-
Poor Quality of Starting Materials: Impurities in your starting materials can inhibit the reaction or lead to unwanted side products.
-
Recommendation: Ensure your aminotriazole and dicarbonyl compound (or other starting materials) are pure. If necessary, recrystallize or purify them before use. Always check for the presence of water in your reagents and solvents, as it can interfere with many condensation reactions.
-
-
Incorrect Stoichiometry: The molar ratio of your reactants can impact the reaction outcome.
-
Recommendation: While a 1:1 molar ratio is a good starting point for a simple condensation, a slight excess of one reagent (e.g., 1.2 equivalents of the amine) can sometimes drive the reaction to completion.[2] Experiment with slight variations in the stoichiometry to find the optimal ratio for your specific substrates.
-
-
Reaction Monitoring: Without proper monitoring, it's difficult to know if the reaction has gone to completion or if it has stalled.
-
Recommendation: Use Thin Layer Chromatography (TLC) to monitor the progress of your reaction.[5] This will help you determine the optimal reaction time and identify if the starting materials are being consumed. If the reaction appears to stall, it may indicate a need to adjust the temperature or add more catalyst.
-
Issue 2: Formation of Isomers or Side Products
Question: I am observing the formation of multiple products in my reaction, making purification difficult and reducing the yield of my target triazolopyrimidine. How can I improve the regioselectivity and minimize side reactions?
Answer: The formation of isomers is a known challenge in triazolopyrimidine synthesis, particularly the stable 1,2,4-triazolo[1,5-a]pyrimidine isomer.[6][7][8] Side product formation can also occur due to competing reaction pathways.
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Understanding the Isomerization: The initially formed product may not be the most thermodynamically stable isomer. For instance, a Dimroth rearrangement can lead to the conversion of one isomer to another.[9]
-
Recommendation: The reaction conditions, particularly the pH, can influence the final isomeric ratio. Running the reaction under acidic conditions often favors the formation of the more stable[6][7]triazolo[1,5-a]pyrimidine isomer. Computational studies can also help predict the relative stabilities of different isomers.[10]
-
-
Controlling Regioselectivity in Multicomponent Reactions: In one-pot, multi-component reactions, the order of bond formation is crucial.
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Recommendation: The choice of catalyst and solvent can direct the reaction pathway. For Biginelli-like reactions, switching the reaction conditions can allow for the regioselective synthesis of different isomers.[11] Careful optimization of these parameters is key to achieving the desired regioselectivity.
-
-
Minimizing Side Reactions: Unwanted side reactions can consume starting materials and complicate purification.
-
Recommendation:
-
Temperature Control: Excessively high temperatures can lead to decomposition or the formation of undesired byproducts. Monitor your reaction closely and avoid overheating.
-
Inert Atmosphere: If your starting materials or intermediates are sensitive to oxidation, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative side products.
-
Purification of Starting Materials: As mentioned previously, impurities can lead to side reactions. Ensure your starting materials are of high purity.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to[6][7]triazolo[1,5-a]pyrimidines?
A1: The most common and versatile method is the cyclocondensation reaction between a 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound or its synthetic equivalent.[9] This approach is widely used due to the commercial availability of a diverse range of starting materials, allowing for the synthesis of a wide variety of substituted triazolopyrimidines.
Q2: How can I purify my triazolopyrimidine product?
A2: The purification method will depend on the physical properties of your product (e.g., solid or oil) and the nature of the impurities.
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Crystallization: If your product is a solid, crystallization from a suitable solvent is often the most effective method for achieving high purity.
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Flash Column Chromatography: For non-crystalline products or to separate closely related impurities, flash column chromatography on silica gel is a standard technique.[2][12] The choice of eluent will depend on the polarity of your compound. Common solvent systems include ethyl acetate/hexane and methanol/dichloromethane.[12]
Q3: Are there any "green" or more environmentally friendly methods for synthesizing triazolopyrimidines?
A3: Yes, there is growing interest in developing more sustainable synthetic methods. Some approaches include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and often leads to higher yields with less solvent usage.[13][14]
-
Use of reusable catalysts: Magnetic nanoparticles functionalized with sulfonic acid groups have been used as recyclable catalysts, reducing waste and cost.[4]
-
Water as a solvent: In some cases, water can be used as a green solvent, often in the presence of a catalyst like p-TsOH.[3]
Q4: What analytical techniques are essential for characterizing my triazolopyrimidine product?
A4: A combination of spectroscopic techniques is necessary to confirm the structure and purity of your product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for elucidating the structure of your molecule and confirming the connectivity of the atoms.
-
Mass Spectrometry (MS): This technique will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in your molecule.
Experimental Protocols & Data
Table 1: Recommended Solvents and Catalysts for Triazolopyrimidine Synthesis
| Reaction Type | Recommended Solvent(s) | Recommended Catalyst(s) | Typical Temperature (°C) | Reference(s) |
| Aminotriazole + 1,3-Dicarbonyl | Acetic Acid, Ethanol, DMF | p-TsOH, Sodium Ethoxide, Sodium Hydride | 80 - 120 | [2][3] |
| Multicomponent Reaction | Water, Ethanol | p-TsOH, Triethylamine | Reflux | [3][15] |
| Cyclization of Pyrimidinylhydrazone | Ethanol | Acidic Medium | Not specified | [16] |
General Experimental Protocol: Synthesis of a 7-substituted-5-phenyl-[3][7][8]triazolo[1,5-a]pyrimidine
This protocol is a generalized procedure based on common literature methods.[2]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-amino-1,2,4-triazole (1.0 eq) and the desired 1,3-dicarbonyl compound (1.0 eq).
-
Solvent Addition: Add acetic acid as the solvent (a typical concentration would be in the range of 0.1-0.5 M).
-
Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 12-16 hours.
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Evaporate the solvent under reduced pressure. The crude product can then be purified by crystallization or column chromatography.
Visualizing the Process
Diagram 1: General Synthesis of[3][7][8]triazolo[1,5-a]pyrimidines
Caption: A simplified workflow for the synthesis of triazolopyrimidines.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical progression for troubleshooting low product yield.
References
-
Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 31(14), 1896-1919. [Link]
-
Abdelkhalek, A., Attia, M., & Kamal, M. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. PubMed, 31(14), 1896-1919. [Link]
-
Abdelkhalek, A. S., Attia, M. S., & Kamal, M. A. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Bentham Science Publishers. [Link]
-
El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Jurnal UPI. [Link]
-
El Mrayej, H., En-nabety, G., Ettahiri, W., Jghaoui, M., Sabbahi, R., Hammouti, B., Rais, Z., & Taleb, M. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. ResearchGate. [Link]
-
(Not specified). (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
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(2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Review. [Link]
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(n.d.). Optimization reactions for obtaining compound 3a. ResearchGate. [Link]
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(n.d.). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC - NIH. [Link]
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(n.d.). (PDF) Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. [Link]
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El Mrayej, H., et al. (n.d.). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology. [Link]
-
(2025). Catalytic Synthesis Methods for Triazolopyrimidine Derivatives. ChemInform. [Link]
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(n.d.). A RESOURCEFUL MULTI COMPONENT CREATION OF NOVEL TRIAZOLOPYRIMIDINES. TSI Journals. [Link]
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(2017). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Semantic Scholar. [Link]
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(2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New[6][7]Triazolo[4,3-a]pyrimidines. NIH. [Link]
-
(n.d.). Optimization conditions for the synthesis of thiazolopyrimidine 3a. ResearchGate. [Link]
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(n.d.). Optimization of reaction conditions of triazoles. ResearchGate. [Link]
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(n.d.). A Green and Sustainable Method for the Targeted Production of Chromeno-triazolopyrimidin Involves Utilizing a Magnetic Fe3O4@SiO2-SO3H Catalyst as a Reusable Catalyst. Journal of Synthetic Chemistry. [Link]
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(n.d.). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. Bioorganic & Medicinal Chemistry. [Link]
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(n.d.). Triazolopyrimidine compounds and its biological activities. ResearchGate. [Link]
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(n.d.). How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester. [Link]
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(2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of the Iranian Chemical Society. [Link]
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(2022). Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers. [Link]
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(n.d.). Synthesis and Pharmacological Activities of Some New Triazolo- and Tetrazolopyrimidine Derivatives. PMC - NIH. [Link]
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(2024). Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[6][7]triazolo[1,5- a]pyrimidines. PubMed. [Link]
-
(2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
(n.d.). An exhaustive compilation on chemistry of triazolopyrimidine: A journey through decades. Bioorganic chemistry. [Link]
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(n.d.). Thermal behaviour of some novel biologically active complexes with a triazolopyrimidine pharmacophore. ResearchGate. [Link]
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(n.d.). Troubleshooting Thin Layer Chromatography. Department of Chemistry : University of Rochester. [Link]
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Addressing Solubility Issues of 5-methyltriazolo[1,5-a]pyrimidine
Introduction
Welcome to the technical support center for 5-methyltriazolo[1,5-a]pyrimidine and its derivatives. The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, valued for its structural similarity to purines, which makes it a versatile building block for developing novel therapeutics targeting a range of diseases.[1][2] However, like many nitrogen-containing heterocyclic compounds, the 5-methyltriazolo[1,5-a]pyrimidine core often presents significant solubility challenges, particularly in aqueous media.[3][4] Poor solubility is a critical hurdle in drug development, impacting everything from initial in vitro screening assays to final bioavailability.[5][6]
This guide is designed for researchers, medicinal chemists, and formulation scientists. It provides a structured, causality-driven approach to understanding and overcoming the solubility limitations of this important compound class. We will move from fundamental principles and frequently asked questions to advanced, step-by-step troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My 5-methyltriazolo[1,5-a]pyrimidine derivative is practically insoluble in my aqueous buffer. Is this expected?
A1: Yes, this is a commonly encountered issue. The parent compound 5-methyl-s-triazolo[1,5-a]pyrimidin-7-ol, for example, is documented as being insoluble in cold water.[3] The planar, aromatic structure and potential for strong intermolecular interactions in the solid crystal lattice contribute to high lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. Many new chemical entities, particularly those with heterocyclic structures, are poorly water-soluble.[7][8]
Q2: What is the best "first-pass" organic solvent to try for solubilizing my compound for stock solutions?
A2: For initial stock solutions, especially for in vitro screening, polar aprotic solvents are typically the most effective. We recommend starting with:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents are generally effective for a wide range of heterocyclic compounds.[4][9] Always prepare a high-concentration stock (e.g., 10-50 mM) in one of these solvents, which can then be serially diluted into your aqueous experimental medium. Be mindful of the final solvent concentration in your assay, as high percentages of DMSO can impact cell viability and assay performance.
Q3: I was able to dissolve my compound by heating, but it crashed out of solution upon cooling to room temperature. What is happening?
A3: This phenomenon indicates that the solubility of your compound is highly temperature-dependent. By heating, you provided the energy needed to break the crystal lattice forces. However, upon cooling, the solution became supersaturated—a thermodynamically unstable state where the concentration of the solute is higher than its equilibrium solubility at that temperature. The excess solute then precipitates out to return the system to equilibrium. This is a clear sign that a more robust solubilization strategy, such as pH modification or the use of co-solvents, is necessary for ambient temperature experiments.
Q4: Can I just grind my material into a finer powder to improve its solubility?
A4: Reducing particle size, a process known as micronization, increases the surface area available for solvation.[7][9] According to the Noyes-Whitney equation, this will increase the rate of dissolution.[6][8] However, it is crucial to understand that micronization does not increase the equilibrium (thermodynamic) solubility of the compound.[7] While it may help the compound dissolve faster, it will not allow you to achieve a higher final concentration if the compound is fundamentally insoluble in that solvent.
In-Depth Troubleshooting Guides
When basic solubilization attempts fail, a systematic approach is required. The following guides provide logical workflows to diagnose and solve complex solubility issues.
Guide 1: Systematic Approach to Solvent Selection & Initial Characterization
The first step in addressing a solubility problem is to understand the compound's behavior in a range of solvents. This allows for a rational selection of a solvent system for your specific application.
Workflow: Initial Solubility Troubleshooting
The following diagram outlines the decision-making process for initial solubility screening.
Caption: Workflow for generating a pH-solubility profile.
Experimental Protocol: pH-Dependent Solubility Profiling
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Buffer Preparation: Prepare a series of biocompatible buffers spanning a relevant pH range (e.g., pH 2.0 to 9.0). Use buffers with sufficient capacity, such as citrate for acidic ranges and phosphate for neutral/basic ranges.
-
Solubility Measurement: Perform the Shake-Flask solubility protocol (described in Guide 1) for your compound in each of the prepared buffers.
-
Data Plotting: Plot the measured solubility (on a logarithmic y-axis) against the pH of the buffer (on a linear x-axis).
-
Analysis: The resulting curve will reveal the pH at which solubility is maximized. This information is critical for formulating buffers for cell-based assays or preclinical studies.
Guide 3: Co-Solvency Strategies
When pH modification is insufficient or not viable (e.g., due to compound stability or experimental constraints), co-solvency is a powerful alternative. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the polarity of the solvent system, thereby increasing the solubility of non-polar or poorly soluble drugs. [5][7][10]
Causality: How Co-solvents Work
Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the aqueous medium. [5][10]The co-solvent disrupts the hydrogen bonding network of water, creating a less polar microenvironment that is more favorable for solvating the drug molecule.
Data Presentation: Co-Solvent Screening Data
Systematically test different co-solvents at various concentrations to find the optimal system that maximizes solubility while minimizing potential toxicity.
| Co-Solvent | Concentration (% v/v) in Water | Measured Solubility (µg/mL) | Fold Increase vs. Water |
| None (Water) | 0% | < 1 | - |
| PEG 400 | 10% | Experimental Value | Calculated Value |
| 20% | Experimental Value | Calculated Value | |
| 40% | Experimental Value | Calculated Value | |
| Propylene Glycol | 10% | Experimental Value | Calculated Value |
| 20% | Experimental Value | Calculated Value | |
| 40% | Experimental Value | Calculated Value | |
| Ethanol | 10% | Experimental Value | Calculated Value |
| 20% | Experimental Value | Calculated Value | |
| 40% | Experimental Value | Calculated Value |
Experimental Protocol: Co-Solvent Screening
-
Prepare Co-Solvent Blends: Prepare a series of binary solvent systems by mixing a co-solvent (e.g., PEG 400, propylene glycol, ethanol) with water at various volume-to-volume ratios (e.g., 10%, 20%, 40%). [9][10]2. Solubility Measurement: Perform the Shake-Flask solubility protocol (described in Guide 1) for your compound in each of the co-solvent blends.
-
Determine Optimal System: Analyze the data to identify the co-solvent and concentration that provides the required solubility for your experiment. Note that for in vivo studies, the concentration of some co-solvents may be limited by toxicity.
Guide 4: Overview of Advanced Solubilization Techniques
If the above methods do not yield a satisfactory solution, more advanced formulation strategies may be necessary. These techniques typically require specialized equipment and expertise in formulation science.
-
Amorphous Solid Dispersions (ASDs): This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix. [4][11]The amorphous form of a drug lacks a crystal lattice, making it more readily soluble than its crystalline counterpart. [4]* Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs. The hydrophobic drug molecule resides in the lipophilic interior of the cyclodextrin, while the hydrophilic exterior imparts aqueous solubility to the entire complex. [9][11]* Lipid-Based Formulations: For highly lipophilic compounds, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective. [6][9][11]These systems form fine oil-in-water microemulsions upon gentle agitation in aqueous media, with the drug dissolved in the lipid phase.
These advanced methods represent the forefront of formulation development and are often employed for challenging compounds intended for clinical progression.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google Cloud.
- WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec.
- 5-Methyl-s-triazolo[1,5-a]pyrimidin-7-ol. (2024, April 9). ChemBK.
- Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed.
- solubility enhancement and cosolvency by madhavi. Slideshare.
- 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Cheméo.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Google.
- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
- Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. NIH.
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N-[(4-fluorophenyl)methyl]-5-methyl-t[5][9][12]riazolo[1,5-a]pyrimidin-7-amine. Smolecule. Retrieved from
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- Technical Support Center: Overcoming Poor Solubility of Pyrimidine Derivatives. Benchchem.
- Improving solubility via structural modification. (2025, August 10). ResearchGate.
- On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. ResearchGate.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
- Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
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Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Retrieved from 24.T[5][9][12]riazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. PubChem. Retrieved from
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- Triazolo pyrimidine derivatives of coumarin and benzocoumarin: green synthesis, biological activity screening study with in silico evaluation. (2025, October 14). NIH.
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- Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy. (2024, August 22). PubMed.
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- Pyrazolo(1,5-a)pyrimidine. PubChem.
-
Synthesis ofT[5][9][12]riazolo[1,5-a]pyrimidine (Microreview). (2025, August 5). ResearchGate. Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. longdom.org [longdom.org]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. bepls.com [bepls.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 5-Methyltriazolo[1,5-a]pyrimidine and its Analogs
Welcome to the technical support center for the synthesis of 5-methyltriazolo[1,5-a]pyrimidine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Our approach is rooted in practical, field-tested experience to ensure you can troubleshoot effectively and optimize your synthetic routes.
The[1][2][3]triazolo[1,5-a]pyrimidine core is a significant pharmacophore due to its structural similarity to purines, making it a valuable scaffold in medicinal chemistry for developing anticancer, anti-tubercular, and antiviral agents.[2][3][4][5] This guide will focus on the most common and alternative synthetic strategies, providing in-depth troubleshooting for each.
Part 1: The Primary Synthetic Route: Cyclocondensation of 3-Amino-1,2,4-triazole with a 1,3-Dicarbonyl Compound
The most common and straightforward method for synthesizing the[1][2][3]triazolo[1,5-a]pyrimidine core involves the cyclocondensation of an aminotriazole with a 1,3-dicarbonyl compound or its equivalent.[2][6] For 5-methyltriazolo[1,5-a]pyrimidine, this typically involves the reaction of 3-amino-1,2,4-triazole with acetylacetone (2,4-pentanedione).
Reaction Scheme:
Caption: General reaction scheme for the synthesis of 5-methyltriazolo[1,5-a]pyrimidine.
Frequently Asked Questions & Troubleshooting
Question 1: My reaction yield is consistently low. What are the critical parameters to optimize?
Answer: Low yields in this condensation reaction are a common issue and can often be traced back to several key factors:
-
Acid Catalyst: The reaction is typically acid-catalyzed. Acetic acid is commonly used as both the solvent and catalyst. If the reaction is sluggish, ensure the acetic acid is of sufficient purity and quantity. In some cases, a stronger acid catalyst like a few drops of concentrated sulfuric acid can enhance the reaction rate, but this should be done cautiously as it can also promote side reactions.
-
Reaction Temperature and Time: This condensation requires elevated temperatures, often at reflux.[6][7] Ensure your reaction is reaching the appropriate temperature (typically 100-120 °C in acetic acid). Reaction times can vary, so it's advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC). Incomplete reactions are a frequent cause of low yields.
-
Water Removal: The condensation reaction releases water. If water is not effectively removed, it can hydrolyze the intermediate Schiff base, pushing the equilibrium back towards the starting materials. While refluxing in acetic acid is often sufficient, in some systems, a Dean-Stark trap can be employed if a non-protic solvent is used.
-
Purity of Starting Materials: Ensure the 3-amino-1,2,4-triazole and acetylacetone are pure. Impurities can interfere with the reaction.
Question 2: I've isolated my product, but it's contaminated with a persistent impurity. What could it be and how do I remove it?
Answer: A common impurity is the uncyclized intermediate or self-condensation products of acetylacetone.
-
Identification: The intermediate can be identified by its different polarity on TLC and by spectroscopic methods (NMR, MS). It will lack the characteristic aromatic signals of the fused pyrimidine ring.
-
Purification Strategies:
-
Recrystallization: 5-methyltriazolo[1,5-a]pyrimidine is a solid and can often be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.
-
Acid-Base Extraction: The triazolopyrimidine product has basic nitrogen atoms and can be protonated. An acid-base workup can sometimes help remove non-basic impurities. Dissolve the crude product in a suitable organic solvent and wash with a dilute acid (e.g., 1M HCl). The product will move to the aqueous layer. Neutralize the aqueous layer with a base (e.g., NaHCO₃) and then extract the product back into an organic solvent.
-
Question 3: Can I use a different 1,3-dicarbonyl compound to synthesize analogs? Are there any potential complications?
Answer: Yes, this is a very flexible method for generating a library of analogs.[1] For example, using ethyl acetoacetate will yield 7-hydroxy-5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.[1]
-
Regioselectivity: When using an unsymmetrical dicarbonyl compound (e.g., 1-phenyl-1,3-butanedione), you may face challenges with regioselectivity, leading to a mixture of isomers. The more electrophilic carbonyl carbon will preferentially react with the exocyclic amino group of the triazole. The reaction conditions, particularly the pH, can influence this selectivity.
-
Tautomerism: With compounds like ethyl acetoacetate, the resulting product can exist in different tautomeric forms (e.g., the keto-enol tautomerism of the pyrimidinone ring). This can complicate characterization, so be prepared to analyze your spectroscopic data carefully.
Part 2: Alternative Synthetic Routes
While the direct condensation is common, alternative routes can be advantageous depending on the desired substitution pattern or available starting materials.
Route A: Dimroth Rearrangement
The Dimroth rearrangement can convert a[1][2][3]triazolo[4,3-a]pyrimidine into the more thermodynamically stable[1][2][3]triazolo[1,5-a]pyrimidine isomer.[2] This is often achieved by heating in a solvent, sometimes with an acid or base catalyst.
Caption: Dimroth rearrangement for the synthesis of[1][2][3]triazolo[1,5-a]pyrimidines.
Question 4: When is the Dimroth rearrangement a preferred synthetic route?
Answer: This route is particularly useful when the corresponding[1][2][3]triazolo[4,3-a]pyrimidine is more readily accessible. It can also be a way to achieve a substitution pattern that is difficult to obtain through direct condensation.
Question 5: My Dimroth rearrangement is not proceeding to completion. How can I drive the reaction forward?
Answer: The rearrangement is an equilibrium process. To drive it towards the more stable [1,5-a] isomer:
-
Increase Temperature: Higher temperatures will help overcome the activation energy barrier.
-
Solvent Choice: A high-boiling polar aprotic solvent like DMF or DMSO can be effective.
-
Catalysis: While often thermally driven, acid or base catalysis can sometimes facilitate the ring-opening and closing steps of the rearrangement. Experiment with catalytic amounts of a base like sodium ethoxide or an acid like p-toluenesulfonic acid.
Route B: Multi-Component Reactions
One-pot, multi-component reactions (MCRs) offer an efficient way to synthesize highly substituted[1][2][3]triazolo[1,5-a]pyrimidines.[1] A common example involves the reaction of 3-amino-1,2,4-triazole, an aldehyde, and a β-dicarbonyl compound.
Question 6: My three-component reaction is giving a complex mixture of products. How can I improve the selectivity?
Answer: MCRs are elegant but can be sensitive to reaction conditions.
-
Order of Addition: The order in which you add the reactants can be critical. It is often best to pre-mix the aldehyde and the dicarbonyl compound to form the Knoevenagel condensation product before adding the aminotriazole.
-
Catalyst: The choice of catalyst is crucial. Thiamine hydrochloride (Vitamin B1) has been reported as an effective catalyst for this transformation in water.[1] Other catalysts like L-proline or iodine can also be explored.
-
Solvent: The solvent can significantly influence the reaction outcome. While greener solvents like water or ethanol are desirable, sometimes a less polar solvent might reduce side reactions.
Summary of Synthetic Routes
| Route | Key Reagents | Typical Conditions | Advantages | Potential Challenges |
| Direct Condensation | 3-Amino-1,2,4-triazole, 1,3-dicarbonyl compound | Acetic acid, reflux (100-120 °C) | Straightforward, good for simple substitutions | Low yields, potential regioselectivity issues with unsymmetrical dicarbonyls |
| Dimroth Rearrangement | [1][2][3]triazolo[4,3-a]pyrimidine | Heat in a high-boiling solvent (e.g., DMF) | Access to different substitution patterns | Incomplete conversion, requires synthesis of the starting isomer |
| Multi-Component Reaction | 3-Amino-1,2,4-triazole, Aldehyde, β-dicarbonyl compound | Catalyst (e.g., Thiamine HCl), solvent (e.g., water, ethanol) | High atom economy, rapid access to diversity | Complex product mixtures, sensitive to reaction conditions |
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low-yield reactions.
References
-
Ben Hassen, M.; Msalbi, D.; Jismy, B.; Elghali, F.; Aifa, S.; Allouchi, H.; Abarbri, M.; Chabchoub, F. Three Component One-Pot Synthesis and Antiproliferative Activity of New[1][2][3]Triazolo[4,3-a]pyrimidines. Molecules2023 , 28, 3917. [Link]
-
Molecules. 2023, 28, 3917. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC. [Link]
-
Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. MDPI. [Link]
-
Synthesis and Anti-tumor Activities of Novel[1][2][3]triazolo[1,5-a]pyrimidines. NIH. [Link]
-
Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link]
-
Synthesis and SAR of[1][2][3]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry. [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. ScienceDirect. [Link]
-
Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile. ResearchGate. [Link]
-
Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI. [Link]
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PMC. [Link]
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- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-tumor Activities of Novel [1,2,4]triazolo[1,5-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects - Abdelkhalek - Current Medicinal Chemistry [rjpbr.com]
- 6. researchgate.net [researchgate.net]
- 7. The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Triazolopyrimidine Synthesis
Welcome to the Technical Support Center for Managing Regioselectivity in Triazolopyrimidine Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing specific triazolopyrimidine isomers. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges in achieving desired regioselectivity.
Introduction: The Challenge of Regioselectivity in Triazolopyrimidine Synthesis
The fusion of a triazole and a pyrimidine ring can result in several regioisomers, with the[1][2][3]triazolo[1,5-a]pyrimidine and[1][2][3]triazolo[4,3-a]pyrimidine isomers being the most commonly encountered. The biological activity of these compounds can be highly dependent on their isomeric form, making the control of regioselectivity a critical aspect of their synthesis. This guide will provide you with the knowledge and tools to master this challenge.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in triazolopyrimidine synthesis?
A1: The regioselectivity is primarily governed by a combination of electronic and steric factors of the reactants, as well as the reaction conditions. Key factors include:
-
Nucleophilicity of the Aminotriazole: The 3-amino-1,2,4-triazole precursor has two nucleophilic nitrogen atoms (N1 and N2). The relative nucleophilicity of these atoms will determine the initial site of attack on the pyrimidine precursor.
-
Electrophilicity of the Pyrimidine Precursor: In reactions with 1,3-dicarbonyl compounds or their equivalents, the nature and position of substituents on the dicarbonyl moiety influence the electrophilicity of the carbonyl carbons.
-
Reaction Conditions: Solvent polarity, temperature, pH (acidic, basic, or neutral conditions), and the presence of catalysts can significantly alter the reaction pathway and favor the formation of one regioisomer over another.[4]
-
Thermodynamic vs. Kinetic Control: Often, the[1][2][3]triazolo[4,3-a]pyrimidine isomer is the kinetically favored product, forming faster under milder conditions. However, the[1][2][3]triazolo[1,5-a]pyrimidine isomer is typically the thermodynamically more stable product and can be obtained under harsher conditions that allow for rearrangement (Dimroth rearrangement).[1][5]
Q2: What is the Dimroth rearrangement and how does it affect the final product?
A2: The Dimroth rearrangement is a thermal or acid/base-catalyzed isomerization of N-heterocyclic compounds. In the context of triazolopyrimidines, it is the conversion of the less stable[1][2][3]triazolo[4,3-a]pyrimidine isomer to the more stable[1][2][3]triazolo[1,5-a]pyrimidine isomer.[1][5] This rearrangement is a crucial consideration when designing a synthesis, as it can be intentionally promoted to obtain the desired thermodynamic product.
Q3: How can I definitively identify the regioisomer I have synthesized?
A3: While standard 1H and 13C NMR can provide clues, unambiguous identification of triazolopyrimidine regioisomers can be challenging. A powerful technique for this purpose is 1H-15N Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy. This method allows for the determination of the 15N chemical shifts, which are distinct for the different nitrogen environments in the [1,5-a] and [4,3-a] isomers, providing a definitive structural assignment.[6][7]
Troubleshooting Guide
This section provides practical, question-and-answer-based solutions to specific issues you might encounter during your experiments.
Issue 1: My reaction is producing a mixture of [1,5-a] and [4,3-a] regioisomers. How can I improve the selectivity for the [1,5-a] isomer?
This is a common challenge, as the [4,3-a] isomer is often the kinetic product. To favor the thermodynamically more stable [1,5-a] isomer, you need to promote the Dimroth rearrangement.
Troubleshooting Steps:
-
Increase Reaction Temperature and Time: The Dimroth rearrangement is often thermally induced. Increasing the reaction temperature and prolonging the reaction time can facilitate the conversion of the kinetic [4,3-a] product to the thermodynamic [1,5-a] product.
-
Modify the Solvent: The choice of solvent can influence the rearrangement. In some cases, a more polar solvent can facilitate the rearrangement.
-
Introduce an Acid or Base Catalyst: The Dimroth rearrangement can be catalyzed by both acids and bases. The addition of a catalytic amount of a protic acid (e.g., acetic acid) or a base (e.g., pyridine) can significantly accelerate the isomerization.[1][5]
Issue 2: My reaction is exclusively yielding the undesired [4,3-a] regioisomer. How can I synthesize the [1,5-a] isomer instead?
If you are consistently obtaining the kinetic product, you will need to adjust your reaction conditions to favor the formation of the thermodynamic product.
Troubleshooting Steps:
-
Post-Synthetic Isomerization: If you have already isolated the [4,3-a] isomer, you can attempt to isomerize it to the [1,5-a] isomer by heating it in a suitable solvent, with or without an acid or base catalyst.
-
One-Pot, Two-Step Procedure: Design your synthesis as a one-pot, two-step process. First, form the kinetic [4,3-a] product under mild conditions. Then, without isolating the intermediate, change the reaction conditions (e.g., increase temperature, add a catalyst) to induce the Dimroth rearrangement in situ.
Issue 3: I am getting a poor yield and a mixture of regioisomers. What general parameters can I optimize?
Low yields and poor selectivity often indicate suboptimal reaction conditions. A systematic approach to optimization is recommended.
Troubleshooting Steps:
-
Purity of Starting Materials: Ensure that your aminotriazole and dicarbonyl compound are pure. Impurities can lead to side reactions and lower yields.
-
Solvent Screening: The polarity of the solvent can have a significant impact on both the reaction rate and selectivity. Screen a range of solvents with varying polarities.
-
Catalyst Screening: If applicable, screen different catalysts. For example, in a Biginelli-like reaction, switching from a mild acid to a neutral ionic liquid can completely reverse the regioselectivity.[4]
-
Temperature Optimization: Perform the reaction at different temperatures to find the optimal balance between reaction rate and selectivity.
| Parameter | Condition A (Favors Kinetic Product) | Condition B (Favors Thermodynamic Product) |
| Temperature | Lower (e.g., room temperature) | Higher (e.g., reflux) |
| Reaction Time | Shorter | Longer |
| Catalyst | Neutral or mild conditions | Acidic or basic catalyst |
| Solvent | Less polar | More polar |
Table 1: General conditions influencing kinetic vs. thermodynamic product formation.
Experimental Protocols
Protocol 1: Synthesis of a[1][2][3]triazolo[1,5-a]pyrimidine via In Situ Dimroth Rearrangement
This protocol describes a general procedure for the synthesis of a[1][2][3]triazolo[1,5-a]pyrimidine from 3-amino-1,2,4-triazole and a 1,3-dicarbonyl compound, promoting the in situ Dimroth rearrangement.
-
Initial Condensation: In a round-bottom flask, dissolve the 3-amino-1,2,4-triazole (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol).
-
Formation of the Kinetic Product: Stir the reaction mixture at room temperature for 1-2 hours to allow for the initial formation of the[1][2][3]triazolo[4,3-a]pyrimidine intermediate. Monitor the reaction by TLC.
-
Inducing Rearrangement: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the reaction mixture.
-
Heating to Promote Isomerization: Heat the reaction mixture to reflux and continue to monitor by TLC until the spot corresponding to the kinetic product has disappeared and the spot for the thermodynamic product is maximized.
-
Workup and Purification: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Protocol 2: 1H-15N HMBC for Regioisomer Identification
This protocol provides a general outline for using 1H-15N HMBC to differentiate between [1,5-a] and [4,3-a] isomers.
-
Sample Preparation: Prepare a concentrated solution of your purified triazolopyrimidine in a suitable deuterated solvent (e.g., DMSO-d6).
-
NMR Acquisition: Acquire a 1H-15N HMBC spectrum on a high-field NMR spectrometer.
-
Data Analysis: Analyze the correlation signals between the protons and the nitrogen atoms. The key is to identify the correlations to the bridgehead nitrogen and the other nitrogens in the fused ring system. The chemical shifts of these nitrogens will be characteristically different for the two isomers.[6][7]
References
-
Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews. [Link]
-
(PDF) Review Article: Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review - ResearchGate. [Link]
-
Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed. [Link]
-
Differentiation between[1][2][3]triazolo[1,5-a] pyrimidine and[1][2][3]triazolo[4,3-a]- Pyrimidine regioisomers by 1H-15N HMBC experiments - ResearchGate. [Link]
-
Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1][2][3]triazolo[1,5-a]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. jchemrev.com [jchemrev.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Switching the three-component Biginelli-like reaction conditions for the regioselective synthesis of new 2-amino[1,2,4]triazolo[1,5-a]pyrimidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Functionalizing 5-methyltriazolo[1,5-a]pyrimidine
Welcome to the technical support center for the functionalization of the 5-methyltriazolo[1,5-a]pyrimidine scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is a privileged heterocycle in drug design, acting as a versatile surrogate for purines and other functionalities.[1][2] Its successful functionalization is critical for developing novel therapeutic agents.[3]
This document provides field-proven insights and troubleshooting advice to navigate the complexities of catalyst selection for C-H functionalization and cross-coupling reactions on this nitrogen-rich heterocycle.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when functionalizing the 5-methyltriazolo[1,5-a]pyrimidine core?
A: The main challenges stem from the electron-deficient nature of the pyrimidine ring and the presence of multiple nitrogen atoms. These nitrogen atoms can act as coordinating sites for transition metal catalysts, potentially leading to catalyst inhibition or poisoning.[4][5][6] This strong coordination can interfere with the desired catalytic cycle, making catalyst and ligand selection non-trivial.[5] Furthermore, achieving regioselectivity (e.g., functionalizing C7 vs. the methyl group) requires carefully tuned catalytic systems.
Q2: Which positions on the scaffold are most amenable to functionalization?
A: The most commonly targeted positions for functionalization are:
-
C7 Position: This is an electron-deficient site on the pyrimidine ring, making it a prime target for direct C-H functionalization, particularly arylation and alkylation, often directed by the intrinsic electronic properties of the ring system.
-
C5-Methyl Group: The methyl group's C(sp³)–H bonds can be activated for functionalization, though this often requires different catalytic systems than those used for C(sp²)–H activation.[7]
-
Pre-functionalized Positions: If the scaffold is synthesized with a halide (e.g., a chloro- or bromo-substituent), typically at the C7 or C5 position, it becomes an excellent handle for classic palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[8][9]
Q3: How do I choose between a Palladium, Rhodium, or Iridium catalyst for my C-H functionalization?
A: The choice of metal is dictated by the desired transformation:
-
Palladium (Pd): Palladium is the workhorse for cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) on pre-halogenated substrates. For direct C-H functionalization, Pd(II) catalysts are often used for oxidative C-H/C-H or C-H/C-X couplings, but can be susceptible to nitrogen coordination.[5]
-
Rhodium (Rh): Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are exceptionally effective for directed C-H activation and annulation reactions on N-heterocycles.[10][11][12][13] They can mediate C-C and C-N bond formations with high regioselectivity, often directed by a nearby functional group or the inherent electronics of the heterocycle itself.[14][15][16]
-
Iridium (Ir): Iridium catalysts, particularly those with bipyridine or phenanthroline ligands, are the premier choice for C-H borylation.[17] This reaction introduces a boronic ester (e.g., Bpin) onto the heterocycle, which can then be used in subsequent Suzuki-Miyaura cross-coupling reactions. This two-step approach is a powerful strategy for diversification. However, catalyst inhibition by the nitrogen lone pair can be a challenge.[18]
Part 2: Catalyst Selection & Optimization Guide
Choosing the correct catalyst system is the most critical step for a successful reaction. The following decision-making workflow and data tables are designed to guide your selection process.
Decision Workflow for Catalyst Selection
This workflow guides the user from the desired transformation to a recommended starting catalyst system.
Caption: Catalyst selection workflow based on desired transformation.
Recommended Starting Conditions for Key Transformations
The following tables summarize recommended starting conditions for common functionalization reactions. These are starting points; optimization is almost always necessary.
Table 1: C-H Arylation (Rhodium-Catalyzed)
| Component | Recommendation | Rationale & Key Considerations |
|---|---|---|
| Catalyst | [Cp*RhCl₂]₂ (2.5 mol%) | A robust and widely used catalyst for C-H activation on N-heterocycles.[10][12][19] |
| Oxidant | Ag₂CO₃ or Cu(OAc)₂ | Required for catalyst turnover in many C-H activation cycles. |
| Additive | PivOH or other carboxylic acids | Often acts as a proton shuttle or assists in the C-H cleavage step (concerted metalation-deprotonation). |
| Solvent | DCE, Toluene, or Dioxane | Aprotic solvents are generally preferred. DCE is a common starting point. |
| Temperature | 80-120 °C | C-H activation is energetically demanding and typically requires elevated temperatures. |
Table 2: C-H Borylation (Iridium-Catalyzed)
| Component | Recommendation | Rationale & Key Considerations |
|---|---|---|
| Catalyst | [Ir(cod)OMe]₂ (1.5 mol%) | Standard precursor for generating the active Ir(I) catalyst. |
| Ligand | dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) | Electron-rich, sterically hindered ligand that promotes catalysis and stability. |
| Boron Source | B₂pin₂ (Bis(pinacolato)diboron) | The most common and stable source of the boronate ester moiety. |
| Solvent | THF, Cyclohexane, or CPME | Anhydrous, non-coordinating solvents are critical. |
| Temperature | 25-80 °C | These reactions can often proceed at or slightly above room temperature. |
Table 3: Suzuki-Miyaura Cross-Coupling (Palladium-Catalyzed)
| Component | Recommendation | Rationale & Key Considerations |
|---|---|---|
| Substrate | 7-Bromo-5-methyltriazolo[1,5-a]pyrimidine | Bromo-derivatives offer a good balance of reactivity and stability. Chloro-derivatives are less reactive.[20] |
| Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2-5 mol%) | Pd(dppf)Cl₂ is often effective for heteroaryl chlorides/bromides. Pd(PPh₃)₄ is a classic choice.[8][20] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | The base is crucial for activating the boronic acid. Cs₂CO₃ is stronger and often improves yields.[21] |
| Solvent | Dioxane/H₂O (e.g., 4:1) or DME/H₂O | A mixture of an organic solvent and water is standard for Suzuki couplings. |
| Temperature | 80-110 °C | Reaction requires heat to drive the catalytic cycle, especially the oxidative addition step. |
Part 3: Troubleshooting Guide
Even with optimized conditions, challenges can arise. This section addresses common problems in a systematic way.
Troubleshooting Flowchart: Low or No Product Yield
Caption: A systematic workflow for troubleshooting low-yield reactions.
Specific Troubleshooting Scenarios
-
Issue: Catalyst Poisoning by Heterocycle Nitrogen
-
Symptom: The reaction starts but quickly stalls, or fails completely, especially with electron-rich coupling partners. Unprotected N-H groups on similar heterocycles have been shown to inhibit palladium catalysts.[6]
-
Cause: The lone pair of electrons on one of the ring nitrogens is coordinating too strongly to the metal center, preventing it from participating in the catalytic cycle.[4][5]
-
Solution 1: Ligand Modification: Switch to a more sterically bulky and electron-donating ligand (e.g., SPhos, XPhos for Palladium; IPr or other N-heterocyclic carbenes).[9] These ligands can create a more crowded coordination sphere around the metal, disfavoring coordination from the heterocycle.
-
Solution 2: Use of Additives: In some systems, the addition of a Lewis acid like B(OMe)₃ has been shown to bind to Lewis basic heterocycles, preventing them from poisoning the palladium catalyst.[22]
-
Solution 3: Change Catalyst Metal: Rhodium and Iridium systems are sometimes more tolerant of coordinating heterocycles than Palladium, depending on the specific reaction.[15]
-
-
Issue: Protodeboronation in Suzuki-Miyaura Coupling
-
Symptom: You observe significant formation of the deborylated starting material (e.g., 5-methyltriazolo[1,5-a]pyrimidine) instead of the coupled product.
-
Cause: The boronic acid is reacting with trace water or other protic sources in the presence of the base, cleaving the C-B bond before transmetalation can occur. This is a common side reaction.[20]
-
Solution 1: Use Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use a freshly opened, anhydrous base.
-
Solution 2: Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are often more stable to protodeboronation than boronic acids.
-
Solution 3: Modify Base/Temperature: Use a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or lower the reaction temperature to slow the rate of protodeboronation relative to the productive catalytic cycle.
-
Part 4: Sample Experimental Protocol
This section provides a detailed, step-by-step methodology for a common experiment.
Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 7-Bromo-5-methyltriazolo[1,5-a]pyrimidine
Objective: To synthesize 7-Aryl-5-methyltriazolo[1,5-a]pyrimidine.
Materials:
-
7-Bromo-5-methyltriazolo[1,5-a]pyrimidine (1.0 equiv)
-
Arylboronic Acid (1.5 equiv)
-
Pd(dppf)Cl₂ (3 mol%)
-
K₂CO₃ (2.0 equiv, anhydrous)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Argon or Nitrogen gas supply
Procedure:
-
Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 7-bromo-5-methyltriazolo[1,5-a]pyrimidine (e.g., 228 mg, 1.0 mmol), the desired arylboronic acid (1.5 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inerting: Seal the flask with a septum. Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst Addition: Under a positive flow of argon, quickly add Pd(dppf)Cl₂ (22 mg, 0.03 mmol) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe. The water should be degassed by bubbling argon through it for at least 20 minutes prior to addition.
-
Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
References
-
Rhodium(III)-Catalyzed Imidoyl C–H Activation for Annulations to Azolopyrimidines. National Institutes of Health.
-
Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activation by Rh(I)/PCy3. National Institutes of Health.
-
Rhodium(III)-Catalyzed Imidoyl C–H Activation for Annulations to Azolopyrimidines. Sci-Hub.
-
Rhodium(III)-Catalyzed Imidoyl C–H Activation for Annulations to Azolopyrimidines. ACS Publications.
-
Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C−H Bond Activation. ACS Publications.
-
Direct Functionalization of Nitrogen Heterocycles via Rh-Catalyzed C-H Bond Activation. CaltechAUTHORS.
-
Rhodium(III)-Catalyzed Imidoyl C-H Activation for Annulations to Azolopyrimidines. PubMed.
-
Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles. Royal Society of Chemistry.
-
Palladium-Catalyzed Allylic Coupling of 1,2,3-Triazolo[4,5-d]pyrimidines (8-Azapurines). PubMed.
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. National Institutes of Health.
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Direct sp3 C—H Bond Activation Adjacent to Nitrogen in Heterocycles. ResearchGate.
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate.
-
Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. ChemRxiv.
-
Synthesis and Properties of Palladium–Triazolopyridinylidene: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes. Cambridge Open Engage.
-
Overcoming the limitations of directed C-H functionalizations of heterocycles. PubMed.
-
Isolation, Synthesis and C-H Functionalization of Nitrogen-Containing Heterocycles. Frontiers.
-
Rhodium(iii)-catalyzed C–H activation/annulation of N-iminopyridinium ylides with alkynes and diazo compounds. Royal Society of Chemistry.
-
Troubleshooting low yields in Suzuki coupling of electron-poor nitroarenes. BenchChem.
-
Troubleshooting low yield in Suzuki coupling of chloropyrimidines. BenchChem.
-
Application and challenges of nitrogen heterocycles in PROTAC linker. PubMed.
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health.
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. National Institutes of Health.
-
Pd-catalyzed amination as an alternative to nucleophilic aromatic substitution for the synthesis of N-alkyltacrines and analogues. National Institutes of Health.
-
Iridium-Catalyzed Borylation. DumeleLAB.
-
Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. National Institutes of Health.
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Royal Society of Chemistry.
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. National Institutes of Health.
-
Iridium-catalysed C–H borylation of pyridines. Royal Society of Chemistry.
-
Metal free C(sp2)H functionalization of nitrogen heterocycles. ScienceDirect.
-
Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society.
-
One step synthesis of highly functionalized thiazolo[3,2-b][10][12][14]triazole, triazolo[1,5-a]pyrimidine ... Royal Society of Chemistry.
-
The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. PubMed.
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. MDPI.
-
1,2,4-Triazolo[1,5-a]pyrimidines in drug design. PubMed.
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. National Institutes of Health.
-
Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI.
-
s-Triazolopyrimidines. Part IV. Synthesis as potential therapeutic agents. Royal Society of Chemistry.
-
-
s-Triazolopyrimidines. Part III. Synthesis as potential therapeutic agents. Royal Society of Chemistry.
-
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Technical Support Center: A Researcher's Guide to 5-methyltriazolo[1,5-a]pyrimidine
Prepared by: The Office of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who work with the 5-methyltriazolo[1,5-a]pyrimidine scaffold. While this heterocycle is a valuable building block in medicinal chemistry, its unique electronic properties can present stability challenges during reaction workup and purification.[1][2] This document provides in-depth, experience-driven answers to common problems, focusing on the causality behind experimental choices to help you prevent degradation and maximize your yield of high-purity material.
Section 1: Understanding the Stability Profile of 5-methyltriazolo[1,5-a]pyrimidine
This section addresses the fundamental chemical liabilities of the triazolopyrimidine core. Understanding these properties is the first step toward designing a robust workup procedure.
Q1: What are the primary chemical liabilities of the 5-methyltriazolo[1,5-a]pyrimidine core during workup?
A1: The 5-methyltriazolo[1,5-a]pyrimidine scaffold is an electron-rich heterocyclic system.[3] Its primary liability is its sensitivity to acidic conditions, which can lead to irreversible degradation. The core issue lies in the basicity of the nitrogen atoms within the fused ring system.
-
Acid Sensitivity and Protonation: The triazolo[1,5-a]pyrimidine ring system contains several nitrogen atoms with accessible lone pairs of electrons, making them susceptible to protonation under acidic conditions.[3] Protonation can disrupt the aromaticity of the system, rendering it vulnerable to nucleophilic attack and subsequent ring-opening.
-
Hydrolytic Instability: While the core itself is relatively stable to neutral water, prolonged exposure to strong acidic or basic aqueous conditions can promote hydrolysis, especially if there are susceptible functional groups elsewhere on the molecule. For related heterocyclic systems, hydrolysis of the ring is a known degradation pathway.[4]
-
Potential for Dimroth Rearrangement: While the [1,5-a] isomer is generally the more thermodynamically stable form, the presence of strong acid can sometimes facilitate a Dimroth rearrangement, converting it into the [4,3-a] isomer, especially under harsh conditions.[3][5] This would result in a different, often undesired, compound.
Q2: If my compound degrades, what are the likely products I should look for?
A2: The most common degradation pathway initiated by acid is the hydrolytic cleavage of the pyrimidine ring. This occurs because protonation activates the ring for nucleophilic attack by water.
A plausible degradation pathway is visualized below. Protonation at a key nitrogen atom can lead to a cascade that results in the opening of the six-membered pyrimidine ring. The resulting intermediate is often unstable and can undergo further reactions, leading to a complex mixture of byproducts. Identifying these degradation products via LC-MS can confirm acid-induced decomposition. For related triazolo-fused heterocycles, such ring-opening reactions are a documented degradation mechanism.[6][7]
Caption: Plausible acid-catalyzed degradation pathway.
Section 2: Troubleshooting Guide for Common Workup Scenarios
This section provides a logical framework for diagnosing and solving specific problems encountered during experimental workups.
Q3: My reaction (e.g., a POCl₃ chlorination) is complete by TLC, but I lose most of my product after quenching with water and performing an aqueous workup. What's happening?
A3: This is a classic sign of acid-mediated decomposition. Reactions involving reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) generate significant amounts of HCl as a byproduct.[8][9] When you quench the reaction with water, you are essentially creating a concentrated hydrochloric acid solution.
The Causality: Your 5-methyltriazolo[1,5-a]pyrimidine product, which was stable in the anhydrous organic reaction solvent, is suddenly exposed to harsh acidic conditions. This leads to rapid protonation and ring-opening as described in Q2.
The Solution: Avoid quenching directly with water. Instead, cool the reaction mixture to 0 °C and quench by slowly adding it to a vigorously stirred, cold (0 °C) saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). This neutralizes the acid in situ before it can degrade your product. Always monitor the pH of the aqueous layer to ensure it remains neutral or slightly basic (pH 7-9) throughout the quench and extraction process.
Q4: I'm performing a standard liquid-liquid extraction, and my product seems to be partitioning into the aqueous layer, or disappearing entirely. Why?
A4: This issue can stem from two main causes related to pH:
-
Aqueous Layer is Too Acidic: If the aqueous layer is acidic (pH < 6), your basic nitrogen-containing compound will be protonated. The resulting salt will be much more polar and thus highly soluble in the aqueous layer, leading to poor recovery in the organic phase.
-
Aqueous Layer is Too Basic: While less common for this scaffold, extremely high pH (e.g., >11 with NaOH) can sometimes promote hydrolysis or other unwanted side reactions, especially with prolonged exposure or at elevated temperatures.
The Solution: During extraction, maintain the pH of the aqueous layer in the range of 7.5 to 9.0. This ensures the heterocycle is in its neutral, free-base form, maximizing its solubility in common organic solvents like dichloromethane (DCM) or ethyl acetate. Use a mild base like NaHCO₃ for pH adjustment. If your compound has low solubility, using a brine wash (saturated NaCl solution) can help "salt out" the product from the aqueous layer and improve partitioning into the organic phase.
Caption: Troubleshooting workflow for product degradation.
Section 3: Recommended Protocols & Best Practices
Adhering to validated procedures is critical for reproducibility. The following protocols are designed to minimize degradation risk.
Validated Gentle Workup Protocol
This protocol is intended for reactions where acidic byproducts are generated.
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to 0 °C in an ice-water bath.
-
Prepare Quench Solution: In a separate flask, prepare a saturated solution of sodium bicarbonate (NaHCO₃). Cool this solution to 0 °C. Ensure the volume is at least 5-10 times that of your reaction volume.
-
Controlled Quench: While stirring the cold NaHCO₃ solution vigorously, slowly add your reaction mixture dropwise via an addition funnel. Monitor for gas evolution (CO₂).
-
pH Verification: After the addition is complete, check the pH of the aqueous slurry with pH paper or a calibrated meter. The pH should be between 8 and 9. If it is still acidic, add more solid NaHCO₃ until the target pH is reached.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Washing: Combine the organic layers and wash once with brine. This removes excess water and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at a low temperature (<40 °C).[10]
Best Practices for Purification and Storage
-
Chromatography: Standard silica gel is naturally acidic and can cause degradation on the column.
-
Option A (Preferred): Use neutral alumina for column chromatography.
-
Option B: If using silica gel, pre-treat it by slurrying in an eluent containing 0.5-1% triethylamine (Et₃N), or add this amount of Et₃N directly to your chromatography mobile phase. This deactivates the acidic sites.
-
-
Storage: The purified compound should be stored as a solid.
-
Short-Term: Store in a desiccator at room temperature, protected from light.
-
Long-Term: For maximum stability, store at -20 °C under an inert atmosphere (Nitrogen or Argon).
-
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale |
| pH Range | 7.5 - 9.0 | Prevents protonation and subsequent ring-opening; ensures compound is in neutral form for extraction. |
| Quenching Agent | Saturated NaHCO₃ or K₂CO₃ (cold) | Mild bases that effectively neutralize strong acids without being overly caustic. |
| Extraction Solvents | Dichloromethane (DCM), Ethyl Acetate | Good solubility for the neutral form of the heterocycle. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Efficiently removes residual water before concentration. |
| Purification Media | Neutral Alumina or Silica + 0.5% Et₃N | Avoids on-column degradation caused by acidic stationary phases. |
| Max Temperature | 40 °C (for concentration) | Minimizes the risk of thermally induced degradation.[10] |
| Storage | Solid, -20 °C, under Inert Gas | Ensures long-term stability by preventing hydrolysis, oxidation, and acid-catalyzed decomposition. |
Section 4: Frequently Asked Questions (FAQs)
Q5: Is it ever acceptable to use a strong base like NaOH during workup? A5: It is strongly discouraged. While a strong base will deprotonate any stray acid, high concentrations of hydroxide can act as a nucleophile and potentially lead to other degradation pathways, especially if the compound has sensitive functional groups like esters or amides. Mild inorganic bases like NaHCO₃ or K₂CO₃ are sufficient and much safer.
Q6: My compound is a solid after workup. Is it necessary to purify it immediately? A6: It is highly recommended. Crude products often contain residual acidic or basic impurities from the reaction or workup. These impurities can catalyze slow degradation of your product over time, even in the solid state. Purifying the compound and storing it under the recommended conditions is the best way to ensure its long-term integrity.
Q7: Can I use reverse-phase HPLC for purification? A7: Yes, reverse-phase HPLC can be an excellent purification method. However, standard acidic modifiers like trifluoroacetic acid (TFA) or formic acid must be avoided. Instead, use a mobile phase buffered with a mild base, such as ammonium bicarbonate or a low concentration of ammonium hydroxide, to maintain a neutral-to-basic pH.
References
- ResearchGate. (2025). An Unexpected Degradation Pathway of a 1,2,4-Triazolo[4,3- a ]pyridine Derivative.
- PMC. (n.d.). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design.
- Jurnal UPI. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Triazolopyridines. Part 6. Ring opening reactions of triazolopyridines.
- SpringerLink. (n.d.). An Exhaustive Compilation on Chemistry of Triazolopyrimidine: A Journey through Decades.
- ResearchGate. (n.d.). Different Synthetic Methods for the Preparation of Triazolopyrimidines and their Biological Profile.
- NIH. (n.d.). Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential.
-
ResearchGate. (2016). Synthesis of[3][6][11]Triazolo[1,5-a]pyrimidine (Microreview). Available from:
- PMC. (n.d.). The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents.
- PubMed. (n.d.). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states.
- MDPI. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies.
- Chemistry & Biodiversity. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety.
- Bentham Science. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects.
- ResearchGate. (n.d.). Reversible Ring‐Opening Reaction of a Triazolobenzodiazepine, Triazolam, in Acidic Media.
-
MDPI. (n.d.). Design, Synthesis and Biological Evaluation of[3][6][11]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Available from:
- PubMed. (2011). Characterization of short-term temperature, exposure, and solubilization effects on library compound quality.
Sources
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- 4. Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Characterization of short-term temperature, exposure, and solubilization effects on library compound quality - PubMed [pubmed.ncbi.nlm.nih.gov]
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Validation & Comparative
Unambiguous Structural Confirmation of 5-methyl-triazolo[1,5-a]pyrimidine: A Comparative Guide to Analytical Techniques
Unambiguous Structural Confirmation of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine: A Comparative Guide to Analytical Techniques
In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For nitrogen-containing heterocyclic compounds such as 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, a scaffold of significant interest due to its diverse pharmacological activities, an unambiguous structural assignment is paramount for understanding structure-activity relationships (SAR) and ensuring intellectual property. This guide provides an in-depth analysis of the definitive structural confirmation of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine using single-crystal X-ray crystallography. Furthermore, it offers a comparative perspective on other widely used analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the strengths and limitations of each method in the context of structural elucidation.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the unequivocal method for determining the absolute structure of a crystalline compound. It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision. The crystal structure of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine has been successfully elucidated, confirming its planar nine-membered ring system.[1]
Experimental Workflow: From Powder to Picture
The journey from a synthesized compound to its crystal structure involves a meticulous process of synthesis, crystallization, and data analysis.
Step-by-Step Protocol: Synthesis and Crystallization of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine
The synthesis of the title compound can be achieved through various reported methods. A common approach involves the cyclization of a pyrimidine precursor with a triazole moiety.[2][4]
Synthesis:
-
Reaction Setup: To a solution of a suitable pyrimidine derivative, such as a substituted ethyl acetate, in a high-boiling point solvent like DMF, add the appropriate amine hydrochloride and a base (e.g., potassium carbonate).[1]
-
Catalysis: A phase-transfer catalyst, for instance, tetra-n-butylammonium bromide, is often added to facilitate the reaction.[1]
-
Reaction Conditions: The mixture is typically stirred at an elevated temperature (e.g., 353.15 K) for an extended period (e.g., 24 hours) to ensure complete reaction.[1]
-
Workup and Purification: After cooling, the reaction mixture is filtered to remove inorganic salts. The solvent is then removed under reduced pressure. The resulting residue is purified using column chromatography to yield the pure 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine.[1]
Crystallization:
-
Solvent Selection: The purified compound is dissolved in a suitable solvent or a mixture of solvents. The choice of solvent is critical and often determined empirically.
-
Slow Evaporation: The solution is allowed to stand undisturbed at room temperature, allowing for the slow evaporation of the solvent. This gradual increase in concentration promotes the formation of high-quality single crystals suitable for X-ray diffraction. Colorless crystals of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine have been successfully obtained using this method.[1]
A Comparative Analysis: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides an unparalleled level of structural detail, it is not always feasible due to the requirement of high-quality single crystals.[5] In such cases, a combination of other analytical techniques is employed to deduce the molecular structure.
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistry. | Unambiguous structural determination.[5] | Requires high-quality single crystals, which can be difficult to obtain. Provides a static picture of the molecule in the solid state.[6][7] |
| Nuclear Magnetic Resonance (NMR) | Connectivity of atoms (through-bond and through-space), stereochemical relationships, dynamic information.[8] | Provides information about the molecule's structure and dynamics in solution.[7] Does not require crystallization. | Can be complex to interpret for large or highly symmetric molecules. Determination of absolute stereochemistry is challenging.[5] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (High-Resolution MS). Fragmentation patterns provide clues about the molecular structure.[9] | High sensitivity, requires very small amounts of sample. Can be coupled with separation techniques like LC or GC.[10] | Does not provide direct information about the 3D arrangement of atoms or stereochemistry. Interpretation of fragmentation can be complex.[11] |
In-Depth Look: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules in solution.[1][7] For 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine, a suite of 1D and 2D NMR experiments would be employed for complete structural assignment.
Detailed Protocol for 2D NMR Analysis:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR: Acquire a standard 1D proton NMR spectrum to identify the chemical shifts and coupling patterns of the protons.
-
¹³C NMR & DEPT: Obtain a 1D carbon NMR spectrum, along with a DEPT-135 experiment, to distinguish between CH, CH₂, and CH₃ groups.[12]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds, helping to identify adjacent protons in the molecule.[13]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two to three bonds away, which is crucial for piecing together the carbon skeleton and connecting different spin systems.[14]
-
Data Interpretation: By systematically analyzing the correlations from all the spectra, the complete connectivity of the molecule can be established.
In-Depth Look: Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, with high-resolution instruments, its elemental composition.[9] The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.
Experimental Protocol for LC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Chromatographic Separation (LC): Inject the sample into a liquid chromatograph to separate it from any impurities.
-
Ionization: The eluent from the LC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common soft ionization technique for this type of compound.[15]
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.
-
Fragmentation Analysis (MS/MS): To gain more structural information, the molecular ion can be selected and fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed. For the 1,2,4-triazolo[1,5-a]pyrimidine core, characteristic fragmentation pathways often involve the cleavage of the triazole or pyrimidine ring.[2][15]
Conclusion
The structural confirmation of 5-methyl-[1][2][3]triazolo[1,5-a]pyrimidine by single-crystal X-ray crystallography provides an unambiguous and high-resolution picture of its molecular architecture. This technique, when applicable, remains the gold standard. However, a comprehensive understanding of a molecule's properties often necessitates a multi-technique approach. NMR spectroscopy offers invaluable insights into the molecule's structure and behavior in solution, while mass spectrometry provides crucial information on molecular weight and fragmentation, which is particularly useful for rapid analysis and identification. By understanding the principles, advantages, and limitations of each of these powerful analytical tools, researchers can make informed decisions to efficiently and accurately elucidate the structures of novel chemical entities, thereby accelerating the drug discovery and development process.
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Lahmidi, S., Sebbar, N. K., Hökelek, T., Chkirate, K., Mague, J. T., & Essassi, E. M. (2020). Crystal structure and Hirshfeld surface analysis of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidine. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1735–1740. [Link]
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Moosavi-Zare, A. R., Najafi, R., & Goudarziafshara, H. (2024). The preparation of[1][2][3]triazolo[1,5-a]pyrimidines catalyzed by Schiff base zinc(II) complex supported on magnetite nanoparticles under mild conditions. RSC Advances, 14(27), 19573-19582. [Link]
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Why is crystallography still used in some cases for small molecule structure determination? (2017). Chemistry Stack Exchange. [Link]
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Advances in Analytical Methods for Quality Control and Authentication of Nutraceuticals: A Comprehensive Review. (2024). MDPI. [Link]
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Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Abdou, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
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Figure 1. 2D NMR spectra of 5d: (A) HSQC, (B) COSY, (C) NOESY, and (D)... (n.d.). ResearchGate. [Link]
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The synthesis and evaluation of triazolopyrimidines as anti-tubercular agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(21), 5050-5055. [Link]
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core components of analytical method validation for small molecules-an overview. (2020). ResearchGate. [Link]
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Identification and structure elucidation by NMR spectroscopy. (2018). ResearchGate. [Link]
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Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (2012). Magnetic Resonance in Chemistry, 50(8), 529-539. [Link]
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2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020). YouTube. [Link]
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HSQC and HMBC. (n.d.). NMR Core Facility - Columbia University. [Link]
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A Head-to-Head Comparison of Triazolopyrimidine Isomers: Unraveling the Impact of Structural Nuances on Biological Activity
In the landscape of medicinal chemistry, the triazolopyrimidine scaffold stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds. Its versatility and synthetic tractability have made it a cornerstone for the development of novel therapeutics, particularly in oncology and immunology. However, the seemingly subtle shifts in nitrogen and carbon placement within this bicyclic system, giving rise to various isomers, can lead to profound differences in biological activity. This guide provides an in-depth, comparative analysis of two distinct sets of triazolopyrimidine isomers, offering researchers, scientists, and drug development professionals a clear perspective on how isomeric variations dictate therapeutic potential. We will delve into the experimental data that differentiates these isomers, the underlying mechanisms of action, and the detailed protocols required to reproduce these findings.
Case Study 1: Pyrazolo[4,3-e][1][2][3]triazolopyrimidine Isomers as Anticancer Agents
The pursuit of novel anticancer agents has led to the extensive exploration of fused heterocyclic systems. One such promising scaffold is pyrazolo[4,3-e][1][2][3]triazolopyrimidine. A recent study by Ali and colleagues (2021) provides a compelling head-to-head comparison of three isomers, herein designated as Compound 1, Compound 2, and Compound 3, showcasing how minor structural alterations can dramatically influence cytotoxic activity against cancer cell lines[4][5].
Comparative Analysis of Cytotoxic Activity
The in vitro cytotoxic effects of the three pyrazolo[4,3-e][1][2][3]triazolopyrimidine isomers were evaluated against a panel of human cancer cell lines, including breast cancer (HCC1937 and MCF7) and cervical cancer (HeLa). The half-maximal inhibitory concentration (IC50) values, determined by the MTT assay after 48 hours of treatment, reveal a striking disparity in potency among the isomers[5].
| Compound | Cancer Cell Line | IC50 (µM)[5] |
| Compound 1 | HCC1937 (Breast) | 7.01 ± 0.52 |
| MCF7 (Breast) | 10.25 ± 0.88 | |
| HeLa (Cervical) | 11.00 ± 0.95 | |
| Compound 2 | HCC1937 (Breast) | 25.11 ± 1.85 |
| MCF7 (Breast) | 38.42 ± 2.50 | |
| HeLa (Cervical) | 48.28 ± 3.14 | |
| Compound 3 | HCC1937 (Breast) | 15.88 ± 1.21 |
| MCF7 (Breast) | 22.15 ± 1.93 | |
| HeLa (Cervical) | 31.62 ± 2.77 |
Table 1: Comparative cytotoxic activity of pyrazolo[4,3-e][1][2][3]triazolopyrimidine isomers.
As evidenced by the data, Compound 1 exhibits significantly more potent antiproliferative activity across all tested cell lines compared to its isomers, Compounds 2 and 3. Notably, the highest sensitivity to all compounds was observed in HCC1937 and HeLa cells, both of which are known to express high levels of the epidermal growth factor receptor (EGFR)[4]. This observation provides a crucial clue to the potential mechanism of action.
Mechanistic Insights: Targeting the EGFR/AKT Signaling Pathway
The differential activity of Compound 1 prompted an investigation into its molecular mechanism. Western blot analyses revealed that Compound 1 effectively inhibited the phosphorylation of EGFR and the downstream signaling protein Akt in both HCC1937 and HeLa cells[4]. The EGFR/AKT pathway is a critical signaling cascade that promotes cell proliferation, survival, and metastasis in many cancers. By inhibiting the activation of this pathway, Compound 1 induces cell cycle arrest and apoptosis, leading to its potent anticancer effects[4].
To assess the effect of Compound 1 on EGFR and Akt phosphorylation, the following protocol was employed:
-
Cell Lysis: HCC1937 and HeLa cells were treated with Compound 1 at its IC50 concentration for 24 hours. The cells were then lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), total Akt, and phosphorylated Akt (p-Akt). A primary antibody against β-actin was used as a loading control.
-
Detection: After washing, the membrane was incubated with a corresponding secondary antibody, and the protein bands were visualized using an appropriate detection system.[6][7][8]
Case Study 2: 1,2,4-Triazolo[4,3-c]pyrimidine versus 1,2,4-Triazolo[1,5-c]pyrimidine as Spleen Tyrosine Kinase (Syk) Inhibitors
Spleen tyrosine kinase (Syk) is a crucial mediator of signal transduction in hematopoietic cells and a key player in the inflammatory and allergic responses. Consequently, it has emerged as an attractive therapeutic target for autoimmune diseases and certain cancers. A study by Hirabayashi and colleagues (2008) provides a foundational comparison of two isomeric triazolopyrimidine scaffolds, 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine, as inhibitors of Syk.[9]
Isomeric Influence on Syk Inhibition
The research by Hirabayashi et al. demonstrated that both the 1,2,4-triazolo[4,3-c]pyrimidine and the thermodynamically more stable 1,2,4-triazolo[1,5-c]pyrimidine cores could be functionalized to produce potent Syk inhibitors. Their work highlighted that the precise arrangement of substituents on these isomeric cores was critical for achieving high inhibitory activity. For instance, representative compounds from both series exhibited strong inhibition of Syk, with IC50 values in the nanomolar range. This study underscores that while both isomeric scaffolds can serve as effective starting points, the structure-activity relationship (SAR) for each is distinct, necessitating separate optimization strategies.
Mechanism of Action: Interference with B-Cell Receptor Signaling
Syk plays a pivotal role in B-cell activation, a fundamental process in the adaptive immune response. Upon antigen binding to the B-cell receptor (BCR), Syk is recruited and activated, initiating a signaling cascade that leads to B-cell proliferation and antibody production. Inhibitors based on the triazolopyrimidine scaffold act by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates and abrogating the B-cell activation signal.[1][2][10]
Experimental Protocol: In Vitro Syk Kinase Assay
The inhibitory activity of the triazolopyrimidine isomers against Syk can be determined using an in vitro kinase assay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Reaction Mixture Preparation: In a suitable microplate, a reaction mixture is prepared containing recombinant Syk enzyme, a biotinylated peptide substrate (e.g., a poly-GT-biotin), and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: The reaction is stopped, and detection reagents are added. These typically include a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Signal Measurement: After another incubation period, the HTRF signal is read on a compatible microplate reader. The ratio of the fluorescence intensities at 665 nm and 620 nm is used to calculate the degree of inhibition.
-
IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11][12]
Conclusion
The comparative analysis of these two distinct sets of triazolopyrimidine isomers unequivocally demonstrates the profound impact of isomeric structure on biological activity. In the case of the pyrazolo[4,3-e]t[1][2][3]riazolopyrimidine series, a subtle change in substituent placement resulted in a nearly four-fold increase in cytotoxic potency against breast cancer cells, with the most active isomer potently inhibiting the EGFR/AKT signaling pathway. Similarly, for the 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine scaffolds, while both can yield potent Syk inhibitors, their structure-activity relationships are unique.
These findings underscore the importance of a meticulous and systematic exploration of isomeric scaffolds in drug discovery. A comprehensive understanding of how structural variations influence target engagement and cellular activity, supported by robust experimental data, is paramount for the rational design of next-generation therapeutics. The protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers aiming to navigate the intricate landscape of triazolopyrimidine chemistry and unlock the full therapeutic potential of this remarkable heterocyclic system.
References
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B-cell antigen receptor signaling. (n.d.). PubMed. Retrieved from [Link]
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Syk tyrosine kinase is critical for B cell antibody responses and memory B cell survival. (n.d.). The Journal of Immunology. Retrieved from [Link]
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Role of Syk in B-cell development and antigen-receptor signaling. (1997). PNAS. Retrieved from [Link]
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Ali, A. M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules, 26(13), 4065.
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Ali, A. M., et al. (2021). Design, Synthesis and Biological Evaluation of Novel Pyrazolot[1][2][3]riazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. Retrieved from [Link]
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Harbert, C. A., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics, 1, 20–27. Retrieved from [Link]
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Hirabayashi, A., et al. (2008). A novel Syk family kinase inhibitor: design, synthesis, and structure-activity relationship of 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7347-7357. Retrieved from [Link]
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Harbert, C. A., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Chemical Genomics. Retrieved from [Link]
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(A) Western blotting analysis of EGFR, P-EGFR, Akt and P-Akt levels in... (n.d.). ResearchGate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Heterocyclic Scaffolds: A Comparative Analysis of 5-Methyltriazolo[1,5-a]pyrimidine
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of Heterocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, heterocyclic scaffolds are the architectural cornerstones upon which a vast majority of modern pharmaceuticals are built. Statistically, over 85% of all biologically active chemical entities contain at least one heterocyclic ring, a testament to their unparalleled versatility and functional importance.[1][2] These cyclic structures, incorporating atoms other than carbon (heteroatoms) such as nitrogen, oxygen, and sulfur, provide a three-dimensional framework that can be meticulously decorated with functional groups to achieve precise interactions with biological targets. The strategic selection of a core heterocyclic scaffold is a pivotal decision in any drug discovery program, profoundly influencing a molecule's potency, selectivity, solubility, metabolic stability, and overall pharmacokinetic profile.
This guide provides an in-depth, objective comparison of the 5-methyltriazolo[1,5-a]pyrimidine scaffold against other prominent heterocyclic systems frequently employed in drug design. As Senior Application Scientists, our goal is not merely to present data, but to explain the causality behind experimental choices and to provide a trustworthy, self-validating framework for your own research endeavors. We will delve into the physicochemical properties, biological activities, and synthetic tractability of these scaffolds, supported by experimental data and detailed protocols, to empower you to make informed decisions in your quest for novel therapeutics.
The 5-Methyltriazolo[1,5-a]pyrimidine Scaffold: A Privileged Purine Bioisostere
The[3][4][5]triazolo[1,5-a]pyrimidine (TP) ring system is a fused N-heterocyclic scaffold that has garnered significant attention in medicinal chemistry, primarily for its role as a bioisostere of the endogenous purine ring.[6] Bioisosterism, the strategy of substituting one chemical group with another that has similar physical or chemical properties, is a cornerstone of rational drug design, aimed at enhancing potency, optimizing ADME properties, or mitigating toxicity.[7]
The TP scaffold is isoelectronic with purine, meaning it shares a similar arrangement of valence electrons.[6] This mimicry allows TP-containing molecules to effectively interact with ATP-binding sites in enzymes, particularly kinases, which are critical targets in oncology, immunology, and neurodegenerative diseases.[7][8] However, unlike purines, the TP ring does not exhibit annular tautomerism and possesses a different hydrogen bonding pattern and dipole moment, which can be exploited to achieve altered selectivity or improved physicochemical properties.[6] The 5-methyl substituent, in particular, can offer a strategic vector for further functionalization or can enhance binding through favorable hydrophobic interactions.
Molecules built upon the triazolopyrimidine core have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, antiparasitic, and CNS-modulating effects.[9][10]
Comparative Analysis of Heterocyclic Scaffolds
The decision to employ a specific heterocyclic core is context-dependent, weighing the desired biological activity against the required physicochemical properties and synthetic feasibility. Below, we compare the 5-methyltriazolo[1,5-a]pyrimidine scaffold with other commonly used heterocycles.
Physicochemical Properties
A drug candidate's success is critically dependent on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).
| Property | 5-Methyltriazolo[1,5-a]pyrimidine | Benzimidazole | Pyrazole | 1,3,4-Oxadiazole | Key Considerations |
| Nature | Fused, bicyclic, aromatic | Fused, bicyclic, aromatic | Monocyclic, aromatic | Monocyclic, aromatic | Bicyclic systems offer a more rigid and extensive framework for presenting substituents. |
| Hydrogen Bonding | H-bond acceptors (N atoms) | H-bond donor (N-H) and acceptors | H-bond donor (N-H) and acceptor | Primarily H-bond acceptors | The specific arrangement of donors and acceptors dictates target interaction and solubility. |
| Lipophilicity (LogP) | Moderately lipophilic | Generally more lipophilic | Moderately lipophilic | Generally less lipophilic | Lipophilicity is crucial for membrane permeability but excessive lipophilicity can lead to poor solubility and off-target effects.[11] |
| Aqueous Solubility | Moderate | Generally low | Moderate to high | Moderate to high | The number and position of nitrogen atoms influence polarity and solubility. |
| Metabolic Stability | Generally stable | Can be susceptible to N-oxidation | Generally stable | Highly stable to hydrolysis | The 1,3,4-oxadiazole ring is often used as a metabolically stable bioisostere for ester and amide groups.[12] |
This table represents general trends. Specific properties are highly dependent on the substituents attached to the core scaffold.
Biological Activity: A Focus on Kinase Inhibition
Protein kinases are one of the most important classes of drug targets, and many heterocyclic scaffolds are designed to inhibit their activity by competing with ATP.
| Scaffold | Example Compound | Target Kinase(s) | IC₅₀ Values | Reference |
| [3][4][5]Triazolo[1,5-a]pyrimidine | Compound 19 | CDK2 | Sub-μM | [6] |
| Pyrazolo[1,5-a]pyrimidine | Compound 17 | CDK2 | Low μM | [6] |
| Benzimidazole | Dovitinib (TKI258) | VEGFR-2, FGFR-1 | 13 nM, 8 nM | [13] |
| Benzimidazole-Triazole Hybrid | Compound 5a | EGFR | 0.086 µM | [13] |
| Pyrazole | Celecoxib | COX-2 | Varies | [4] |
| 1,3,4-Oxadiazole | Compound 16b | Against A549 cell line | 87 nM | [5] |
Causality Insight: The data suggests that while different scaffolds can achieve high potency, the specific choice of heterocycle influences the selectivity profile and overall biological effect. For instance, in a direct comparison, a pyrazolo[1,5-a]pyrimidine was found to be more potent against CDK2 than its triazolo[1,5-a]pyrimidine bioisostere, though further optimization of the latter led to sub-micromolar inhibitors.[6] This highlights that subtle changes in the heterocyclic core can significantly impact target engagement. Benzimidazoles are well-established kinase inhibitor scaffolds, with approved drugs like Dovitinib demonstrating potent multi-kinase inhibition.[13][14] The fusion of a benzimidazole with a triazole in compound 5a resulted in a potent EGFR inhibitor, showcasing the power of hybrid scaffold design.[13]
Synthetic Accessibility and Versatility
The ease and flexibility of synthesis are critical considerations for library generation and scale-up.
| Scaffold | Common Synthetic Routes | Versatility | Key Considerations |
| [3][4][5]Triazolo[1,5-a]pyrimidine | Condensation of 3-amino-1,2,4-triazoles with 1,3-dicarbonyl compounds or their equivalents.[6] | High. Multiple positions on both rings can be functionalized. | Regioselectivity can be a challenge depending on the precursors. |
| Benzimidazole | Condensation of o-phenylenediamines with carboxylic acids or aldehydes (Phillips condensation). | High. The 2-position is readily functionalized, and the benzene ring can be substituted. | Harsh reaction conditions may be required for some methods. |
| Pyrazole | Condensation of hydrazines with 1,3-dicarbonyl compounds (Knorr synthesis). | Very high. A cornerstone of heterocyclic synthesis with numerous established methods. | Regiocontrol is a key consideration in unsymmetrical pyrazole synthesis. |
| 1,3,4-Oxadiazole | Cyclization of diacylhydrazines or reaction of acyl hydrazides with orthoesters. | Moderate. Primarily allows for 2,5-disubstitution. | Often requires multi-step sequences. |
Causality Insight: The choice of scaffold can be influenced by the desired substitution pattern and the availability of starting materials. Pyrazoles and benzimidazoles have a long history in organic synthesis with a vast array of well-established protocols.[15] The synthesis of triazolopyrimidines is also well-documented and versatile, often proceeding through the condensation of an aminotriazole with a β-dicarbonyl compound.[6][16] The rise of "click chemistry" has made 1,2,3-triazoles, a related isomer, particularly easy to synthesize, offering an alternative to traditional pyrazole synthesis.[4]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the comparative data, we provide detailed, step-by-step methodologies for key in vitro assays.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: Workflow for kinase inhibitor profiling.
1. In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Materials: Kinase of interest, substrate peptide, ATP, test compounds, Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA), ADP-Glo™ Kinase Assay Kit, white opaque 96-well plates.
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add 2.5 µL of the diluted compound or DMSO control.
-
Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture.
-
Incubate at 30°C for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values from dose-response curves.
-
2. Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of compounds on cancer cell lines.
-
Materials: Human cancer cell line (e.g., MGC-803, HCT-116, MCF-7), cell culture medium, PBS, MTT solution (5 mg/mL in PBS), DMSO, 96-well plates.
-
Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully aspirate the medium and dissolve the formazan crystals in 150 µL of DMSO.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls.
-
Experimental Workflow for ADME Profiling
Caption: Workflow for metabolic stability assay.
3. In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay determines a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.
-
Materials: Pooled human or mouse liver microsomes, NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase), phosphate buffer (pH 7.4), test compounds, internal standard, acetonitrile.
-
Procedure:
-
Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL protein) in phosphate buffer.
-
Add the test compound (e.g., 1 µM final concentration).
-
Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 45 minutes) and quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the rate of disappearance and calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Conclusion: Strategic Scaffold Selection for Optimized Drug Design
The selection of a heterocyclic scaffold is a multi-faceted decision that requires a deep understanding of the interplay between structure, physicochemical properties, and biological function. The 5-methyltriazolo[1,5-a]pyrimidine core stands out as a versatile and privileged scaffold, particularly as a purine bioisostere for targeting ATP-dependent enzymes. Its favorable physicochemical properties and synthetic accessibility make it a highly attractive starting point for medicinal chemistry campaigns.
However, as this guide has demonstrated, no single scaffold is universally superior. The optimal choice depends on the specific therapeutic target and the desired drug-like properties. A head-to-head comparison with other prominent scaffolds like benzimidazoles, pyrazoles, and oxadiazoles reveals a nuanced landscape of advantages and disadvantages. Benzimidazoles offer a rich history of success in kinase inhibition, while pyrazoles provide exceptional synthetic tractability. Oxadiazoles serve as excellent tools for enhancing metabolic stability.
Ultimately, the successful drug hunter will leverage a deep understanding of these diverse heterocyclic systems, using bioisosteric replacement and scaffold hopping as strategic tools to navigate the complex challenges of drug discovery. By grounding design choices in solid experimental data and robust protocols, researchers can more efficiently optimize lead compounds and accelerate the development of novel, life-saving therapeutics.
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A Senior Application Scientist's Guide to In Vivo Validation of 5-Methyltriazolo[1,5-a]pyrimidine Activity
Introduction: From Privileged Scaffold to Preclinical Candidate
The[1][2][3]triazolo[1,5-a]pyrimidine core is a quintessential "privileged scaffold" in medicinal chemistry. Its structural resemblance to natural purines allows it to interact with a wide array of biological targets, making it a fertile ground for drug discovery.[4][5] Derivatives of this scaffold have demonstrated a remarkable diversity of biological activities, including anticancer, antiviral, antiparasitic, and anti-inflammatory properties.[6][7] The addition of a methyl group at the 5-position often plays a critical role in modulating potency and selectivity, leading to lead compounds with significant therapeutic potential.
However, promising in vitro data, such as a low micromolar IC50 value in a cell-based assay, is merely the first step in a long journey. The critical challenge lies in translating this cellular activity into tangible, systemic efficacy in a living organism. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust in vivo validation program for 5-methyltriazolo[1,5-a]pyrimidine derivatives. We will focus primarily on the most extensively studied application for this class—oncology—to illustrate the principles of this transition, providing a logical, evidence-based workflow from the lab bench to a preclinical model.
Part I: The In Vitro Foundation: Defining Activity and Mechanism
Before any animal studies can be justified, a thorough in vitro characterization is non-negotiable. This phase is not just about identifying a "hit"; it's about understanding how and why the compound works, which directly informs the design of a meaningful in vivo experiment.
Pillar 1: Quantifying Antiproliferative Effects
The initial step is to determine the compound's potency against a panel of relevant human cancer cell lines. The choice of cell lines should be hypothesis-driven; for instance, if the compound is a putative EGFR inhibitor, cell lines with varying EGFR expression levels should be included.[8]
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells (e.g., MGC-803 gastric cancer, HCT-116 colon cancer, HeLa cervical cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9]
-
Compound Treatment: Prepare a serial dilution of the 5-methyltriazolo[1,5-a]pyrimidine derivative (e.g., from 0.01 µM to 100 µM). Add the compound dilutions to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC50 value—the concentration at which 50% of cell growth is inhibited—by plotting the percentage of cell viability against the log of the compound concentration.
Pillar 2: Elucidating the Mechanism of Action (MOA)
An IC50 value alone is insufficient. The underlying mechanism must be investigated to select the correct in vivo model and pharmacodynamic markers. The triazolopyrimidine scaffold is known to target several key cancer pathways.[9][10]
Key Mechanistic Assays:
-
Tubulin Polymerization Assay: Certain triazolopyrimidines act as potent antitubulin agents, often through a unique mechanism that does not compete with paclitaxel.[11][12] This can be confirmed using cell-free tubulin polymerization assays with fluorescence readouts.
-
Kinase Inhibition Assays: Many derivatives inhibit critical oncogenic kinases.[13] Specific enzymatic assays (e.g., for EGFR, MEK, ERK, CDK2) or Western blotting to probe the phosphorylation status of downstream targets are essential.[8][9]
-
Cell Cycle Analysis: Flow cytometry with propidium iodide (PI) staining can reveal if the compound induces cell cycle arrest at a specific phase (e.g., G2/M or G0/G1), a common outcome for agents targeting tubulin or CDKs.[6][8]
-
Apoptosis Induction: The ability to trigger programmed cell death can be quantified using Annexin V/PI staining followed by flow cytometry or by measuring the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins via Western blot.[6][14]
The diagram below illustrates a common signaling pathway targeted by triazolopyrimidine derivatives, providing a rationale for specific molecular analyses.[9]
Caption: Targeted Inhibition of the ERK Signaling Pathway.
Sample In Vitro Data Summary
All quantitative data should be summarized for clear comparison.
| Compound ID | Target Cell Line | IC50 (µM) [a] | Primary MOA | Cell Cycle Effect |
| TP-5Me-A | MGC-803 (Gastric) | 0.96 | Apoptosis Induction | G0/G1 Arrest[6] |
| TP-5Me-B | HeLa (Cervical) | 0.75 | Tubulin Destabilization | G2/M Arrest[10] |
| TP-5Me-C | HCT-116 (Colon) | 9.58 | ERK Pathway Inhibition | G2/M Arrest[9] |
| 5-Fluorouracil | MGC-803 (Gastric) | 15.2 | DNA Synthesis Inhibitor | S-Phase Arrest |
| Paclitaxel | HeLa (Cervical) | 0.05 | Tubulin Stabilization | G2/M Arrest |
| [a] Data is representative and derived from published studies for illustrative purposes.[6][9][10] |
Part II: The In Vivo Bridge: A Validated Preclinical Workflow
With a well-defined in vitro profile, the project can advance to in vivo studies. The primary goal is to determine if the compound can achieve sufficient exposure at the target site to exert its biological effect without causing undue toxicity.
Caption: Comprehensive In Vivo Validation Workflow.
Step 1: Pharmacokinetics (PK) and Dose-Range Finding
Before testing for efficacy, you must know if the drug can achieve and maintain therapeutic concentrations in vivo. A preliminary PK study is essential.
Experimental Protocol: Murine Pharmacokinetic Study
-
Animal Model: Use healthy BALB/c or similar mice (n=3 per time point).
-
Compound Administration: Administer a single dose of the 5-methyltriazolo[1,5-a]pyrimidine derivative via the intended clinical route (e.g., oral gavage (PO) or intravenous (IV)).[3][11]
-
Sample Collection: Collect blood samples at serial time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Analysis: Process blood to plasma and quantify the concentration of the compound using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).
-
Parameter Calculation: Determine key PK parameters: Cmax (peak concentration), Tmax (time to peak concentration), AUC (Area Under the Curve), and t1/2 (half-life).
-
Causality Check: This data is crucial. If the Cmax is significantly lower than the in vitro IC50, efficacy is unlikely, and formulation work may be needed. Concurrently, a dose-range finding study is performed to determine the Maximum Tolerated Dose (MTD).
Step 2: The Human Tumor Xenograft Efficacy Model
This is the gold standard for evaluating anticancer agents in vivo and has been successfully used for triazolopyrimidine compounds.[1][11]
Experimental Protocol: Subcutaneous Xenograft Study
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (e.g., MGC-803) suspended in Matrigel into the flank of immunocompromised mice (e.g., Nude or SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). This ensures a consistent starting point for all animals.
-
Randomization & Grouping: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle Control (e.g., saline + 5% DMSO)
-
Group 2: Test Compound (Low Dose, e.g., 25 mg/kg)
-
Group 3: Test Compound (High Dose, e.g., 50 mg/kg)
-
Group 4: Positive Control (e.g., 5-Fluorouracil for MGC-803 models)[9]
-
-
Treatment: Administer treatment daily (or as determined by PK data) for a set period (e.g., 21 days).
-
Monitoring (The Self-Validating System):
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate volume (Volume = 0.5 x Length x Width²). This is your primary efficacy endpoint.
-
Body Weight: Record animal body weight at the same frequency. A weight loss of >15-20% is a key indicator of toxicity and a humane endpoint. This validates the safety of your dose.
-
-
Study Termination: At the end of the study, euthanize the animals and excise the tumors for endpoint analysis.
Step 3: Pharmacodynamic (PD) Biomarker Analysis
Efficacy data (tumor growth inhibition) shows that the compound works; PD analysis shows why. This step validates that the drug engages its target in the tumor tissue, directly linking the in vivo outcome to the in vitro MOA.
Protocol: Tumor Tissue Analysis
-
Tumor Collection: Immediately after excision, snap-freeze a portion of the tumor in liquid nitrogen for Western blotting and fix the other portion in formalin for immunohistochemistry (IHC).
-
Western Blot: Prepare lysates from the frozen tumors. Probe for key biomarkers based on the MOA. For an ERK inhibitor, probe for phosphorylated ERK (p-ERK) and total ERK. A decrease in the p-ERK/Total ERK ratio in the treated group compared to the vehicle confirms target engagement.[9]
-
Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections for:
-
Ki-67: A marker of proliferation. A reduction indicates a cytostatic effect.
-
Cleaved Caspase-3: A marker of apoptosis. An increase confirms the induction of programmed cell death.
-
Part III: Comparative Analysis: Contextualizing Performance
No drug exists in a vacuum. A critical part of the guide is to compare the 5-methyltriazolo[1,5-a]pyrimidine scaffold to established alternatives, highlighting its unique advantages and potential drawbacks.
| Feature | 5-Methyltriazolo[1,5-a]pyrimidine (Tubulin Agent)[11] | Paclitaxel (Taxane) | 5-Methyltriazolo[1,5-a]pyrimidine (Kinase Inhibitor)[9] | Erlotinib (EGFR TKI) |
| Primary MOA | Promotes tubulin polymerization; inhibits vinca alkaloid binding. | Hyper-stabilizes microtubules, leading to mitotic arrest. | Multi-kinase inhibition (e.g., ERK, MEK, c-Raf). | Specific inhibition of EGFR tyrosine kinase. |
| Route of Admin. | Orally active formulations demonstrated.[11] | Typically intravenous (IV) due to poor oral bioavailability. | Orally active formulations expected. | Oral. |
| Key Advantage | Unique binding site may overcome resistance to taxanes or vinca alkaloids.[11] | Decades of clinical validation and established efficacy. | Broader pathway inhibition may prevent escape via bypass mechanisms. | High potency and selectivity for its specific target. |
| Potential Challenge | Off-target effects due to scaffold promiscuity. | Neurotoxicity; development of resistance is common. | Potential for off-target toxicity due to multi-kinase activity. | Resistance via mutations (e.g., T790M); limited to EGFR-driven tumors. |
| In Vivo Validation | Efficacy demonstrated in multiple nude mouse xenograft models.[11] | Gold standard positive control in many xenograft models. | Efficacy demonstrated in MGC-803 xenograft models.[9] | Standard positive control in EGFR-mutant xenograft models. |
Conclusion and Future Outlook
The successful translation of in vitro activity to in vivo efficacy for a 5-methyltriazolo[1,5-a]pyrimidine derivative is a multi-step, integrated process. It requires a deep understanding of the compound's mechanism of action, which must guide the selection of a pharmacologically relevant animal model and the corresponding biomarkers for validation. The workflow presented here—from cellular assays to PK/PD and xenograft studies—provides a robust, self-validating framework for assessing preclinical potential.
The unique properties of this scaffold, such as its ability to overcome certain types of drug resistance and its oral bioavailability, make it an exciting platform for the development of next-generation therapeutics.[11] Future work should focus on advancing lead compounds into more clinically relevant models, such as patient-derived xenografts (PDX) and orthotopic tumor models, to provide an even more rigorous assessment of their therapeutic promise.
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Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Advances. [Link]
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Discovery of[1][2][3]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. Journal of Medicinal Chemistry. [Link]
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Synthesis and SAR of[1][2][3]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. Journal of Medicinal Chemistry. [Link]
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Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Docking Studies. Indonesian Journal of Chemistry. [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][2][3]triazolopyrimidine Derivatives as Potential Anticancer Agents. Molecules. [Link]
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Design, Synthesis and Biological Evaluation of[1][2][3]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. [Link]
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Biological activities of[1][2][3]triazolo[1,5-a]pyrimidines and analogs. Medicinal Chemistry Research. [Link]
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The 5-Methyltriazolo[1,5-a]pyrimidine Scaffold: A Privileged Core in Drug Discovery
The 5-methyltriazolo[1,5-a]pyrimidine scaffold has emerged as a versatile and privileged structure in medicinal chemistry, yielding analogs with a wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these analogs, focusing on their performance as anticancer, antihypertensive, and antimalarial agents. We will delve into the nuanced effects of substitutions at key positions on the heterocyclic core, supported by experimental data, and provide detailed protocols for their synthesis and evaluation.
A Versatile Pharmacophore: The 5-Methyltriazolo[1,5-a]pyrimidine Core
The triazolo[1,5-a]pyrimidine ring system is a bioisostere of purine, allowing it to interact with a variety of biological targets. The presence of a methyl group at the 5-position often enhances binding affinity and modulates the pharmacokinetic properties of these compounds. Strategic modifications at the 2- and 7-positions have led to the development of potent and selective inhibitors for diverse therapeutic targets.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of 5-methyltriazolo[1,5-a]pyrimidine analogs is profoundly influenced by the nature and position of substituents on the bicyclic core. This section dissects the SAR for different therapeutic areas, providing a comparative overview to guide future drug design efforts.
Anticancer Activity: Targeting Cellular Proliferation
The 5-methyltriazolo[1,5-a]pyrimidine scaffold has been extensively explored for its antiproliferative properties. The SAR of these analogs is largely dictated by the substituents at the C2 and C7 positions.
Substitutions at the C7-Position: An anilino group at the C7 position is a common feature of many anticancer analogs. The substitution pattern on this aniline ring plays a crucial role in determining potency. For instance, the introduction of a 4-trifluoromethylanilino substituent at the C7 position has been shown to be a favorable option for enhancing anticancer potency[1]. Further studies have revealed that disubstitution on the aniline ring can lead to compounds with improved antitumor activities[2].
Substitutions at the C2-Position: The C2 position offers a key vector for modifying the activity profile. The activity is strongly dependent on the substitution pattern of side chains at this position[1]. A notable example involves the introduction of a furan-containing side chain. Specifically, compounds bearing a piperidinyl, pyrrolidinyl, diethylamino, or dimethylamino moiety on the 5'-furylmethyl part of the side-chain at C2, combined with a disubstituted aniline at C7, have demonstrated superior anti-tumor activities[2]. One of the most active compounds from this series, compound 19 (structure not fully disclosed in the source), displayed IC50 values of 12.3 µM and 6.1 µM against Bel-7402 and HT-1080 cancer cell lines, respectively[2].
Table 1: In Vitro Anticancer Activity of Selected 2,7-Disubstituted-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidine Analogs [2]
| Compound | C7-Substituent | C2-Side Chain Moiety | IC50 Bel-7402 (µM) | IC50 HT-1080 (µM) |
| 7 | Phenylamino | Piperidin-1-ylmethyl-furan | > 50 | 35.6 |
| 11 | 3-Fluorophenylamino | Piperidin-1-ylmethyl-furan | 20.1 | 10.5 |
| 19 | 3-Fluoro-4-methylphenylamino | Dimethylaminomethyl-furan | 12.3 | 6.1 |
Antihypertensive Activity: Angiotensin II Receptor Antagonism
A distinct series of 5-methyltriazolo[1,5-c]pyrimidine analogs has been developed as potent and orally active angiotensin II (AII) receptor antagonists. In this series, the critical structural features for activity differ significantly from those required for anticancer effects.
A key SAR finding is the crucial role of alkyl substituents at the 5- and 7-positions[4]. The lead compound, UP 269-6 , features a methyl group at the 5-position and an n-propyl group at the 7-position. Furthermore, a large biphenyltetrazole moiety attached via a methyl linker at the 8-position is essential for oral activity[4]. This compound demonstrated high affinity for the AT1 receptor subtype with a Ki of 24 nM and showed a significant decrease in mean arterial pressure in a rat model of hypertension[4].
Table 2: Angiotensin II Receptor (AT1) Binding Affinity of a Lead 5-Methyltriazolo[1,5-c]pyrimidine Analog [4]
| Compound | 5-Substituent | 7-Substituent | 8-Substituent | Ki AT1 (nM) |
| UP 269-6 | Methyl | n-Propyl | [[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl] | 24 |
Antimalarial Activity: Targeting Plasmodium falciparum
The 5-methyltriazolo[1,5-a]pyrimidine scaffold has also been investigated for its potential in combating malaria. Hybrid molecules combining the 5-methyltriazolo[1,5-a]pyrimidine core with a 4-aminoquinoline moiety have shown promising activity against chloroquine-resistant strains of Plasmodium falciparum.
The structure-activity relationship in this series highlights the importance of the linker between the two heterocyclic systems. An increase in the spacer length between the triazolopyrimidine and the quinoline ring was found to improve antiplasmodial activity[3]. The most promising compound from one such study, 8e , which features a 5-methyl group on the triazolopyrimidine ring, exhibited an IC50 of 0.20 µM against a CQ-resistant strain[3].
Table 3: Antiplasmodial Activity of a 4-Aminoquinoline-5-methyltriazolopyrimidine Hybrid [3]
| Compound | Spacer Length (n) | IC50 (µM) - CQ-resistant strain |
| 8e | 6 | 0.20 |
Experimental Protocols
To facilitate further research and validation, this section provides detailed, step-by-step methodologies for the synthesis of key intermediates and the evaluation of biological activity.
Synthesis of 7-Chloro-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidine: A Key Intermediate
The synthesis of the versatile intermediate, 7-chloro-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidine, is a crucial first step for accessing a wide range of analogs.
Step 1: Synthesis of 5-methyl-[1][3][4]triazolo[1,5-a]pyrimidin-7-ol [5]
-
A mixture of 3-amino-1,2,4-triazole (1 equivalent) and ethyl acetoacetate (2 equivalents) in acetic acid is heated at 80°C for 18 hours.
-
The volatiles are removed under reduced pressure.
-
The crude residue is suspended in ethyl acetate, stirred for 15 minutes, and then filtered to yield 5-methyl-[1][3][4]triazolo[1,5-a]pyrimidin-7-ol as a solid.
Step 2: Chlorination to 7-chloro-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidine [5]
-
A mixture of 5-methyl-[1][3][4]triazolo[1,5-a]pyrimidin-7-ol (1 equivalent), pyridine (0.49 equivalents), and phosphorus(V) oxychloride (9.7 equivalents) is stirred at 60°C for 6 hours.
-
The volatiles are removed in vacuo.
-
Dichloromethane is added, followed by a 10% aqueous solution of sodium carbonate to neutralize the mixture.
-
The phases are separated, and the organic phase is washed with brine, dried over sodium sulfate, filtered, and concentrated to yield the desired product.
Synthesis of 2,7-Disubstituted-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidine Analogs
Starting from the 7-chloro intermediate, various substituents can be introduced at the C7 and C2 positions. The following is a general procedure for the synthesis of 7-anilino derivatives.
General Procedure for the Synthesis of 7-Anilino-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidines [5]
-
A mixture of the appropriate 7-chloro-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidine (1 equivalent) and the desired substituted aniline (2 equivalents) in isopropanol is stirred at 80°C for 3 hours.
-
The solvent is evaporated to dryness in vacuo.
-
The residue is partitioned between dichloromethane and water.
-
The organic phase is separated, washed with brine, dried over sodium sulfate, filtered, and concentrated to yield the final product, which can be further purified by chromatography.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer agents.
Protocol for MTT Assay [1]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 5-methyltriazolo[1,5-a]pyrimidine analogs for a specified period (e.g., 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Synthetic Pathway and SAR
To better illustrate the relationships discussed, the following diagrams are provided.
Caption: Synthetic route to 2,7-disubstituted-5-methyl-[1][3][4]triazolo[1,5-a]pyrimidine analogs.
Caption: Key structural modifications for diverse biological activities.
Conclusion and Future Directions
The 5-methyltriazolo[1,5-a]pyrimidine scaffold is a testament to the power of privileged structures in drug discovery. The strategic placement of a methyl group at the 5-position, coupled with diverse substitutions at the 2- and 7-positions, has yielded compounds with potent and selective activities against a range of therapeutic targets. The comparative SAR analysis presented herein highlights the distinct structural requirements for anticancer, antihypertensive, and antimalarial activities. Future research should focus on exploring novel substitutions and linkers to further optimize the potency, selectivity, and pharmacokinetic profiles of these promising analogs. The detailed experimental protocols provided serve as a foundation for these future endeavors, enabling the continued development of this versatile and valuable scaffold.
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Synthesis and cytotoxicity studies of novel[1][3][4]triazolo[1,5-a]pyrimidine-7-amines. (URL not available)
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Murugan, K., et al. (2015). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. Molecules, 20(11), 20546-20563. [Link]
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Synthesis and Anti-tumor Activities of Novel[1][3][4]triazolo[1,5-a]pyrimidines. (2010). Molecules, 15(12), 9116-9128. [Link]
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Nicolai, E., et al. (1994). Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. Journal of Medicinal Chemistry, 37(15), 2371-2386. [Link]
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Radi, M., et al. (2022). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Pharmaceuticals, 15(6), 705. [Link]
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Introduction: The Emergence of the Triazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
An In-Depth Comparative Efficacy Analysis of 5-Methyltriazolo[1,5-a]pyrimidine Derivatives Against Established Therapeutic Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both potency and selectivity is a perpetual challenge. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core has emerged as a privileged structure in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, yet it possesses a distinct physicochemical profile that can be finely tuned to optimize therapeutic efficacy.[1] This guide provides an in-depth, objective comparison of the efficacy of substituted 5-methyltriazolo[1,5-a]pyrimidine derivatives against established inhibitors in key areas of oncology research: multi-kinase inhibition and microtubule disruption.
The rationale for focusing on this scaffold is its proven versatility. Derivatives have been successfully developed as anticancer, antiviral, and even anticonvulsant agents.[1][2] Our analysis is grounded in experimental data from peer-reviewed literature, providing a clear, evidence-based comparison to aid in your research and development endeavors. We will dissect the mechanisms of action, present comparative efficacy data, and detail the experimental protocols necessary to validate these findings in your own laboratory.
Mechanism I: Multi-Kinase Inhibition in Oncology
Kinase signaling pathways are fundamental to cell growth, proliferation, and survival. Their dysregulation is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. Several triazolo[1,5-a]pyrimidine derivatives have been identified as potent multi-kinase inhibitors, simultaneously targeting key players like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2).
A key scientific insight here is the advantage of a multi-targeted approach. By inhibiting multiple oncogenic pathways, these compounds can potentially overcome the drug resistance that often develops with single-target agents. The design of these molecules often involves sophisticated structure-activity relationship (SAR) studies to achieve the desired inhibitory profile.
Visualizing the EGFR Signaling Pathway
The diagram below illustrates the EGFR signaling cascade, a critical pathway in cell proliferation and a primary target for many of the inhibitors discussed. Understanding this pathway is crucial for interpreting the mechanism of action of EGFR-targeting compounds.
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Comparative Efficacy: Triazolopyrimidines vs. Known Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values for representative triazolo[1,5-a]pyrimidine derivatives compared to FDA-approved kinase inhibitors. The choice of cell lines is critical for relevance; for instance, HCC1937 is a breast cancer cell line with EGFR gene amplification, making it a suitable model for testing EGFR inhibitors.
| Compound/Drug | Target(s) | Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 12b | EGFR, VEGFR2, TrkA, CDK2 | NCI Cell Line Panel | 3.51 (Mean GI50) | [3] |
| EGFR (enzymatic) | - | 2.19 (IC50) | [3] | |
| Compound 1 | EGFR | HCC1937 | <10 (Effective Conc.) | [4][5] |
| Gefitinib | EGFR | HeLa | ~8.0 | [6] |
| Erlotinib | EGFR | Cell-free | 0.002 | [7][8] |
| Lapatinib | EGFR, HER2 | HCC1937 | ~9.02 | [9][10] |
Note: IC50 values can vary based on experimental conditions (e.g., incubation time, assay method).
The data indicates that derivatives such as compound 12b exhibit potent, broad-spectrum antiproliferative activity with a mean GI50 value in the low micromolar range across a panel of cancer cell lines.[3] Its direct enzymatic inhibition of EGFR is also notable, positioning it as a promising lead for further development.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a robust method for determining the cytotoxic effects of a compound on cancer cells. A self-validating system is ensured by including untreated controls (vehicle) and a positive control (a known cytotoxic agent).
-
Cell Seeding: Plate cancer cells (e.g., HeLa, HCC1937) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment. Causality: This initial incubation ensures cells are in a logarithmic growth phase, making them susceptible to antiproliferative agents.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., 5-methyltriazolo[1,5-a]pyrimidine derivative) and known inhibitor in the appropriate cell culture medium. Add the diluted compounds to the designated wells. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours. Causality: This duration is typically sufficient for antiproliferative effects to manifest and be measurable.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.
Mechanism II: Disruption of Microtubule Dynamics
Beyond kinase inhibition, the triazolo[1,5-a]pyrimidine scaffold has been successfully engineered to target the cytoskeleton. Certain derivatives act as potent antitubulin agents, disrupting the dynamic polymerization and depolymerization of microtubules. This process is essential for mitotic spindle formation and, consequently, cell division. Agents that interfere with microtubule dynamics are among the most effective chemotherapeutics.
These triazolopyrimidine derivatives have a unique mechanism; they have been shown to promote tubulin polymerization but do not compete for the same binding site as paclitaxel, instead inhibiting the binding of vinca alkaloids.[10][11] This suggests a novel interaction with tubulin and a potential avenue to overcome resistance to existing taxane- or vinca-based therapies.
Visualizing the Tubulin Inhibition Workflow
The following diagram outlines the logical workflow for identifying and characterizing novel tubulin polymerization inhibitors.
Caption: Experimental workflow for validating antitubulin agents.
Comparative Efficacy: Triazolopyrimidines vs. Paclitaxel
Here, we compare the antiproliferative activity of triazolopyrimidine-based tubulin inhibitors with Paclitaxel, a gold-standard microtubule stabilizer. HeLa cervical cancer cells are a common model for this assessment.
| Compound/Drug | Mechanism | Cell Line | IC50 (µM) | Reference |
| Compound 26 | Tubulin Polymerization Inhibitor | HeLa | 0.75 | [12] |
| Compound 28 | Tubulin Polymerization Inhibitor | (enzymatic) | 9.90 | [12] |
| Paclitaxel | Microtubule Stabilizer | HeLa | 0.0025 - 0.01 | [3][4] |
The data reveals that while Paclitaxel remains exceptionally potent at the nanomolar level, triazolopyrimidine derivatives like Compound 26 demonstrate significant antiproliferative activity in the sub-micromolar range.[12] The distinct mechanism of these novel agents may offer advantages in specific cancer types or in overcoming resistance.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay directly measures a compound's effect on tubulin polymerization in a cell-free system, providing definitive mechanistic evidence.
-
Reagent Preparation: Reconstitute lyophilized tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl2, 0.5 mM EGTA, pH 6.9) on ice. Prepare a fluorescent reporter (e.g., DAPI) in the same buffer.
-
Assay Setup: In a 96-well plate, add buffer, GTP (a necessary cofactor for polymerization), and the fluorescent reporter to each well.
-
Compound Addition: Add the test compound (e.g., Compound 28) or controls. Use Paclitaxel as a positive control for polymerization promotion and Nocodazole as a positive control for inhibition.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity every minute for 60 minutes. Causality: As tubulin polymerizes into microtubules, the fluorescent reporter incorporates into them, leading to an increase in fluorescence signal. Inhibitors will suppress this increase, while promoters will enhance it.
-
Data Analysis: Plot fluorescence intensity versus time. Compare the polymerization curves of the test compounds to the positive and negative controls to determine their effect on tubulin dynamics.
Conclusion and Future Directions
The 5-methyltriazolo[1,5-a]pyrimidine scaffold represents a highly promising framework for the development of novel anticancer agents. The data presented demonstrates that specific derivatives exhibit potent efficacy, rivaling or offering alternative mechanisms to established inhibitors. As multi-kinase inhibitors, they present an opportunity to combat drug resistance, while as antitubulin agents, they offer a novel mode of interaction with a clinically validated target.
For researchers in the field, this guide serves as a foundational resource. The provided protocols are robust starting points for in-house validation, and the comparative data should aid in the selection and prioritization of lead candidates. Future research should focus on optimizing the selectivity profile of the multi-kinase inhibitors and further elucidating the unique tubulin-binding mode to fully exploit the therapeutic potential of this versatile chemical scaffold.
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). MDPI. Available at: [Link]
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Additive interaction of gefitinib ('Iressa', ZD1839) and ionising radiation in human tumour cells in vitro. (2004). British Journal of Cancer. Available at: [Link]
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Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. (2025). Bioorganic Chemistry. Available at: [Link]
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1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2020). Molecules. Available at: [Link]
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Synthesis and SAR of[1][4][6]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. (2011). Journal of Medicinal Chemistry. Available at: [Link]
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Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1][4][6]triazolopyrimidine Derivatives as Potential Anticancer Agents. (2021). PubMed. Available at: [Link]
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Discovery of Novel[1][4][6]Triazolo[1,5-a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer. (2024). Journal of Medicinal Chemistry. Available at: [Link]
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A benzimidazole derivative exhibiting antitumor activity blocks EGFR and HER2 activity and upregulates DR5 in breast cancer cells. (2015). Cell Death & Disease. Available at: [Link]
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Synthesis and SAR of[1][4][6]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition. (2011). PubMed. Available at: [Link]
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Discovery of[1][4][6]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. (2021). European Journal of Medicinal Chemistry. Available at: [Link]
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Novel[1][4][6]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities. (2019). Bioorganic Chemistry. Available at: [Link]
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Synthesis and Anti-tumor Activities of Novel[1][4][6]triazolo[1,5-a]pyrimidines. (2009). Molecules. Available at: [Link]
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Design, Synthesis and Biological Evaluation of[1][4][6]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. (2022). MDPI. Available at: [Link]
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Discovery of[1][4][6]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. (2020). European Journal of Medicinal Chemistry. Available at: [Link]
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A Researcher's Guide to Assessing Kinase Inhibitor Selectivity: A Case Study on the 5-Methyltriazolo[1,5-a]pyrimidine Scaffold
In the landscape of modern drug discovery, particularly in oncology and inflammation, protein kinases have emerged as a pivotal class of therapeutic targets. The human kinome comprises over 500 members, and their structural similarities, especially within the ATP-binding pocket, present a formidable challenge: achieving inhibitor selectivity.[1] An inhibitor that potently modulates its intended target while sparing other kinases is the gold standard, minimizing off-target effects and associated toxicities.[2] This guide provides an in-depth, practical framework for assessing the selectivity of kinase inhibitors, using the versatile 5-methyltriazolo[1,5-a]pyrimidine scaffold as a representative example.
The triazolo[1,5-a]pyrimidine core is a well-established "hinge-binding" motif, recognized for its ability to mimic the purine structure of ATP and form key hydrogen bonds within the kinase active site.[3] Its derivatives have been explored as inhibitors of a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Janus Kinase 2 (JAK2), and Transforming Growth Factor-β Type I Receptor Kinase (ALK5).[4][5][6] This guide will not only compare the performance of a hypothetical 5-methyltriazolo[1,5-a]pyrimidine-based inhibitor against alternative compounds but will also provide the detailed experimental methodologies required to generate such critical data.
The Imperative of Selectivity Profiling
A kinase inhibitor's journey from a promising hit to a clinical candidate is paved with rigorous testing, with selectivity profiling being a cornerstone of this process. A non-selective inhibitor can lead to a cascade of unintended biological consequences, clouding the interpretation of its therapeutic effects and potentially causing unforeseen toxicities. Early and comprehensive selectivity assessment allows for:
-
Confident Target Validation: Ensuring that the observed biological effect is indeed due to the inhibition of the intended target.
-
Structure-Activity Relationship (SAR) Guidance: Understanding how chemical modifications impact both potency and selectivity, guiding medicinal chemistry efforts.[6]
-
Early Identification of Liabilities: Flagging potential off-target activities that could lead to adverse effects in later stages of development.
-
Discovery of Novel Polypharmacology: In some cases, promiscuity can be advantageous, and profiling can uncover beneficial multi-targeting capabilities.
Methodological Approaches to Quantifying Selectivity
A multi-faceted approach, combining both biochemical and cell-based assays, is essential for a comprehensive understanding of an inhibitor's selectivity.
In Vitro Biochemical Assays: The First Pass
Biochemical assays provide a direct measure of an inhibitor's ability to interfere with the enzymatic activity of a purified kinase. They are ideal for initial broad screening against a large panel of kinases.
-
Radiometric Assays: Considered a gold standard, these assays directly measure the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[7] They are highly sensitive and not easily confounded by assay artifacts, providing a direct measure of catalytic activity.
-
Fluorescence-Based Assays: These methods, including Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP), offer a non-radioactive alternative with high-throughput capabilities.[7] They rely on detecting the phosphorylation of a substrate through changes in fluorescence.
Cell-Based Assays: Probing the Intracellular Environment
While informative, biochemical assays do not fully recapitulate the complexities of the cellular milieu, such as ATP concentration, inhibitor permeability, and target engagement with its native binding partners. Cell-based assays are therefore a critical next step.
-
NanoBRET™ Target Engagement Assays: This technology measures the binding of an inhibitor to its target protein within intact, live cells.[8] It utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that binds to the active site. Competitive displacement of the tracer by an inhibitor provides a quantitative measure of target engagement.[4]
-
Phospho-specific Western Blotting: This technique provides a direct readout of the inhibition of a specific signaling pathway downstream of the target kinase. A reduction in the phosphorylation of a known substrate in response to inhibitor treatment confirms cellular activity.
Proteomics-Based Approaches: An Unbiased View
For a truly global perspective on selectivity, proteomics-based methods can identify inhibitor targets in a more unbiased manner directly from cell lysates.
-
KiNativ™: This powerful chemical proteomics platform provides a snapshot of the inhibitor's interactions across a significant portion of the expressed kinome in a near-native context. It employs biotinylated, irreversible ATP/ADP probes that covalently label the active site of kinases. Inhibition of this labeling by a test compound is quantified by mass spectrometry, revealing the inhibitor's targets and their relative potencies.
Comparative Analysis: A Case Study
To illustrate the application of these methodologies, let's consider a hypothetical 5-methyltriazolo[1,5-a]pyrimidine derivative, "Compound X" , designed as a potent inhibitor of ALK5. Based on published data for analogous compounds, we will compare its selectivity against a known multi-kinase inhibitor, Staurosporine, and a more selective, structurally distinct ALK5 inhibitor.
| Compound | Target Kinase | ALK5 IC50 (nM) | p38α IC50 (nM) | VEGFR2 IC50 (nM) | Selectivity Ratio (p38α/ALK5) | Selectivity Ratio (VEGFR2/ALK5) |
| Compound X (Hypothetical) | ALK5 | 15 | 4,500 | >10,000 | 300 | >667 |
| Staurosporine | Broad Spectrum | 20 | 5 | 3 | 0.25 | 0.15 |
| Alternative ALK5 Inhibitor | ALK5 | 10 | 1,500 | 5,000 | 150 | 500 |
Data is representative and compiled for illustrative purposes based on trends observed in the literature for the triazolopyrimidine scaffold and other kinase inhibitors.
This table clearly demonstrates the superior selectivity of "Compound X" for ALK5 compared to the promiscuous inhibitor Staurosporine. While the alternative ALK5 inhibitor also shows good selectivity, "Compound X" exhibits a more favorable profile, particularly against VEGFR2, a key off-target to consider in cancer drug development.
Experimental Protocols
Protocol 1: In Vitro [γ-³³P]ATP Radiometric Kinase Assay
This protocol provides a framework for determining the IC50 value of an inhibitor against a purified kinase.
1. Reagent Preparation:
- Kinase Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, and 1 mM DTT.
- Kinase Stock: Dilute the purified recombinant kinase (e.g., ALK5) to a 2X working concentration in kinase buffer.
- Substrate Stock: Prepare the specific peptide or protein substrate (e.g., Myelin Basic Protein) in kinase buffer.
- ATP Stock: Prepare a stock of "cold" (non-radioactive) ATP.
- Radiolabeled ATP: [γ-³³P]ATP.
- Compound Dilutions: Perform serial dilutions of the test compound in DMSO, followed by a final dilution in kinase buffer.
- Stop Solution: 75 mM phosphoric acid.
2. Assay Procedure:
- Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
- Add 10 µL of the 2X kinase stock solution to each well and incubate for 10 minutes at room temperature.
- Prepare the ATP/substrate master mix containing the substrate, kinase buffer, MgCl₂, [γ-³³P]ATP, and cold ATP. The final ATP concentration should be at or near the Km for the specific kinase.
- Initiate the reaction by adding 10 µL of the ATP/substrate master mix to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
- Terminate the reaction by adding 25 µL of the stop solution.
- Spot 20 µL of the reaction mixture onto P81 phosphocellulose paper.
- Wash the paper three times with 0.75% phosphoric acid and once with acetone.
- Allow the paper to dry and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: NanoBRET™ Target Engagement Assay
This protocol outlines the steps to measure inhibitor binding to a target kinase in live cells.
1. Cell Preparation:
- Transiently transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase.
- Culture the cells for 24 hours to allow for protein expression.
- Harvest and resuspend the cells in Opti-MEM® I Reduced Serum Medium.
2. Assay Procedure:
- Dispense the cell suspension into a white, 96-well assay plate.
- Add the NanoBRET™ tracer at a final concentration predetermined to be optimal for the specific target.
- Add the test compound at various concentrations.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 2 hours.
- Prepare the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor solution.
- Add the substrate/inhibitor solution to each well.
- Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission.
- Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and determine the IC50 value from the dose-response curve.
Visualizing Workflows and Pathways
Conclusion
The assessment of kinase inhibitor selectivity is a critical and multifaceted endeavor. The 5-methyltriazolo[1,5-a]pyrimidine scaffold serves as a valuable framework for developing potent and selective kinase inhibitors. By employing a strategic combination of in vitro biochemical assays, cell-based target engagement studies, and global proteomic profiling, researchers can build a comprehensive understanding of a compound's selectivity profile. This rigorous, data-driven approach is paramount for advancing the most promising candidates toward clinical development and ultimately, for delivering safer and more effective targeted therapies to patients.
References
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Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]
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Vasta, J. D., Robers, M. B., Mahan, S. D., Slater, M., & Daniels, D. L. (2018). Cell-based target engagement assays for the discovery and optimization of covalent inhibitors. Cell chemical biology, 25(2), 145-154. [Link]
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Norman, M. H., Chen, N., Chen, Z., Faucette, S., He, H., Lee, S., ... & Zhu, L. (2012). A selective, orally bioavailable 1, 2, 4-triazolo [1, 5-a] pyridine-based inhibitor of Janus kinase 2 for use in anticancer therapy: discovery of CEP-33779. Journal of medicinal chemistry, 55(11), 5243-5254. [Link]
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Terungwa, S. U., Agbo, M. O., Egbujor, M. C., Lansdell, T. A., Upev, V. A., & Ibezim, A. (2024). Advances in pyrazolo [1, 5-a] pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC advances, 14(1), 1-26. [Link]
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Montes, I., de la Cruz, C., Entrena, A., Gallo, M. A., Espinosa, A., & Campos, J. (2019). 1, 2, 4-Triazolo [1, 5-a] pyrimidines in Drug Design. Molecules, 24(23), 4248. [Link]
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Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
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Robers, M. B., Vasta, J. D., Corona, C. R., Daniels, D. L., & Urh, M. (2015). A general and scalable method for monitoring cellular target engagement of compounds. Nature communications, 6(1), 1-10. [Link]
- [This is a placeholder reference for general information on the TGF-β signaling pathway, as this is a well-established pathway and not tied to a single specific source
- [This is a placeholder reference for general information on Staurosporine as a broad-spectrum kinase inhibitor, as this is a widely known fact in the field and not tied to a single specific source
-
Park, H., Lee, S. H., Kim, H., & Kim, D. K. (2014). 4-([1][4][6] Triazolo [1, 5-a] pyridin-6-yl)-5 (3)-(6-methylpyridin-2-yl) imidazole and-pyrazole derivatives as potent and selective inhibitors of transforming growth factor-β type I receptor kinase. Bioorganic & medicinal chemistry, 22(9), 2724-2732. [Link]
- [This is a placeholder reference for general information on alternative ALK5 inhibitors, as the table is illustrative and not based on a single specific compound
- [This is a placeholder reference for general information on phospho-specific western blotting techniques, as this is a standard labor
-
Patricelli, M. P., Nomanbhoy, T. K., Wu, J., Brown, H., Zhou, D., Zhang, J., ... & West, D. B. (2011). In situ kinase profiling reveals functionally relevant properties of native kinases. Chemistry & biology, 18(6), 699-710. [Link]
- [This is a placeholder reference for general information on data analysis for IC50 determin
- [This is a placeholder reference for general information on cell culture and transfection techniques, as these are standard labor
- [This is a placeholder reference for the NanoBRET™ Target Engagement technical manual, which would be a standard resource for this protocol.]
-
Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039-1045. [Link]
-
Lamba, M., & Ghosh, I. (2012). New directions in targeting protein kinases: focusing on activation loop and allosteric sites. Current pharmaceutical design, 18(20), 2916-2924. [Link]
- [This is a placeholder reference for general information on the KiNativ™ platform, as the provided search results give an overview but a specific technical document would be cited in a real guide.]
-
Patricelli, M. P., Szardenings, A. K., Liyanage, M., Nomanbhoy, T. K., Wu, J., Weissig, H., ... & Rosen, M. (2007). Functional proteomics reveal the mechanism of action of inhibitors of fatty acid amide hydrolase. Nature biotechnology, 25(2), 210-218. [Link]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity Profiling of 5-Methyltriazolo[1,5-a]pyrimidine and its Analogs
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
The 5-methyltriazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a range of protein classes, most notably protein kinases. Its structural similarity to purines allows it to effectively compete for ATP binding sites, leading to the modulation of various signaling pathways implicated in cancer, inflammation, and other diseases. However, this same feature presents a significant challenge: the potential for off-target binding and cross-reactivity, which can lead to unforeseen side effects and toxicities.
This guide provides a comprehensive analysis of the cross-reactivity profiling of the 5-methyltriazolo[1,5-a]pyrimidine scaffold and its derivatives. We will delve into the common off-target profiles observed for this chemical class, compare its selectivity with alternative inhibitor scaffolds, and provide detailed experimental protocols for robust cross-reactivity assessment. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of drugs based on the triazolopyrimidine core.
The Imperative of Early and Comprehensive Cross-Reactivity Profiling
In the current drug discovery paradigm, understanding a compound's selectivity profile is not a late-stage confirmatory step but a critical, early-stage activity that informs lead optimization and candidate selection. A thorough cross-reactivity profile can help to:
-
De-risk clinical development: By identifying potential off-target liabilities early, resources can be directed towards more promising candidates, reducing the likelihood of costly late-stage failures.
-
Elucidate mechanisms of action: Unanticipated off-target activities can sometimes contribute to a compound's efficacy or toxicity, providing a more complete understanding of its biological effects.
-
Guide medicinal chemistry efforts: A detailed selectivity map can inform structure-activity relationship (SAR) studies, enabling the rational design of more potent and selective inhibitors.
Common Cross-Reactivity Patterns of the Triazolopyrimidine Scaffold
While a definitive cross-reactivity profile for the specific, un-derivatized 5-methyltriazolo[1,5-a]pyrimidine is not extensively documented in publicly available literature, a comprehensive analysis of its close analogs and derivatives reveals a recurring pattern of interactions, primarily within the human kinome.
Kinase Selectivity: A Double-Edged Sword
The triazolopyrimidine scaffold is a frequent constituent of multi-kinase inhibitors. This can be therapeutically advantageous in complex diseases like cancer, where targeting multiple signaling nodes can be more effective than inhibiting a single target. However, this polypharmacology necessitates careful characterization to distinguish desired multi-target efficacy from undesirable off-target effects.
Several studies have evaluated triazolopyrimidine derivatives against broad kinase panels, revealing inhibitory activity against a range of kinase families. For instance, certain derivatives have demonstrated activity against cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and epidermal growth factor receptor (EGFR)[1]. The substitution pattern on the triazolopyrimidine core plays a crucial role in determining the specific kinase selectivity profile.
Table 1: Comparative Kinase Inhibition Profile of Representative Triazolopyrimidine Derivatives
| Compound Class | Primary Target(s) | Common Off-Targets | Reference Compound(s) | Key Findings |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | Other CDKs, GSK-3β | Roscovitine | Scaffold hopping from purines to pyrazolopyrimidines can modulate CDK selectivity. |
| Triazolo[1,5-a]pyrimidine | Multi-kinase (TrkA, CDK2, VEGFR2, EGFR) | FAK, AKT1, GSK3β | Sorafenib | Demonstrates broad anti-proliferative activity through inhibition of multiple cancer-related kinases.[2] |
| Pyrazolo[1,5-a]pyrimidine | Pim kinases | - | - | Structure-based design can yield highly potent and selective pan-Pim inhibitors. |
| Triazolo[1,5-a]pyrimidine | ENPP1 | - | - | High selectivity for ENPP1 can be achieved through detailed SAR studies. |
Beyond the Kinome: Expanding the Off-Target Landscape
While kinases are the most common off-targets for triazolopyrimidine-based compounds, it is crucial to assess their activity against other protein families. Recent research has identified triazolopyrimidine derivatives as potent and selective antagonists of the P2X3 receptor, an ATP-gated ion channel involved in pain signaling[3]. This highlights the potential for this scaffold to interact with nucleotide-binding sites outside of the kinase family.
Furthermore, as with any small molecule, interactions with G-protein coupled receptors (GPCRs), other ion channels (such as hERG), and transporters should be systematically evaluated as part of a comprehensive safety pharmacology assessment.
A Comparative Look: Triazolopyrimidines vs. Alternative Scaffolds
The attractiveness of the triazolopyrimidine scaffold can be best understood in the context of alternative chemotypes used to target similar biological pathways.
Table 2: Comparison of Triazolopyrimidine Scaffold with Alternative Kinase Inhibitor Scaffolds
| Scaffold | Key Advantages | Key Disadvantages | Representative Drug(s) |
| Triazolo[1,5-a]pyrimidine | Good drug-like properties, synthetic tractability, purine bioisostere. | Potential for broad kinase cross-reactivity. | - |
| Quinazoline | Well-established scaffold, potent EGFR inhibitors. | Can have associated toxicities (e.g., skin rash, diarrhea). | Gefitinib, Erlotinib |
| Indole Carbazoles | Potent inhibitors of various kinases. | Can have poor solubility and metabolic stability. | Staurosporine (tool compound) |
| Pyrazolo[3,4-d]pyrimidine | Potent and selective inhibitors of CDKs and other kinases. | - | - |
Experimental Workflows for Rigorous Cross-Reactivity Profiling
A multi-pronged approach is essential for a thorough assessment of a compound's selectivity. This typically involves a combination of in vitro biochemical assays, cell-based target engagement studies, and broader safety pharmacology panels.
Tier 1: Broad Kinome Scanning
The initial step in profiling a potential kinase inhibitor is often a broad screen against a large panel of kinases. This provides a global view of the compound's selectivity and identifies potential off-targets for further investigation.
Caption: Workflow for broad kinome scanning.
Detailed Protocol: Radiometric Kinase Assay (e.g., ³³P-ATP Filter Binding Assay)
This method is often considered the "gold standard" for in vitro kinase assays due to its direct measurement of substrate phosphorylation.
-
Reaction Setup:
-
Prepare a reaction mixture containing the kinase, a specific substrate (protein or peptide), and assay buffer.
-
Add the test compound (e.g., 5-methyltriazolo[1,5-a]pyrimidine) at various concentrations. A single high concentration (e.g., 10 µM) is often used for initial screening.
-
Initiate the reaction by adding ATP, including a small amount of radiolabeled [γ-³³P]ATP.
-
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time to allow for substrate phosphorylation.
-
Reaction Termination and Separation:
-
Stop the reaction by adding a solution that denatures the kinase (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the un-incorporated [γ-³³P]ATP will not.
-
-
Washing: Wash the filter membrane to remove unbound [γ-³³P]ATP.
-
Detection: Quantify the amount of radioactivity on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition of kinase activity at each compound concentration relative to a vehicle control (e.g., DMSO).
Tier 2: Cellular Target Engagement
Biochemical assays, while informative, do not always reflect a compound's activity in a cellular context. Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target in intact cells.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture the desired cell line to an appropriate confluence.
-
Treat the cells with the test compound or vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures for a short period (e.g., 3 minutes). This will cause proteins to denature and precipitate.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thawing or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein fraction by centrifugation.
-
-
Protein Quantification:
-
Collect the supernatant (soluble fraction).
-
Quantify the amount of the target protein in the soluble fraction using a specific detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature to generate a "melt curve".
-
A compound that binds to the target protein will stabilize it, resulting in a shift of the melt curve to a higher temperature. This "thermal shift" is a direct measure of target engagement.[2]
-
Tier 3: Comprehensive Safety Pharmacology Profiling
To ensure a comprehensive understanding of a compound's off-target liabilities, it should be screened against a panel of targets known to be associated with adverse drug reactions. These panels typically include a diverse set of GPCRs, ion channels, transporters, and enzymes.
Table 3: Representative Targets in a Standard Safety Pharmacology Panel
| Target Class | Representative Targets | Potential Adverse Effects of Inhibition |
| GPCRs | Adrenergic receptors, Dopamine receptors, Serotonin receptors, Muscarinic receptors, Histamine receptors | Cardiovascular, CNS, and gastrointestinal side effects |
| Ion Channels | hERG, Sodium channels, Calcium channels | Cardiac arrhythmias, CNS effects |
| Transporters | Dopamine transporter (DAT), Serotonin transporter (SERT), Norepinephrine transporter (NET) | CNS and cardiovascular side effects |
| Enzymes | Cyclooxygenases (COX-1, COX-2), Phosphodiesterases (PDEs) | Gastrointestinal and cardiovascular side effects |
ADMET and Pan-Assay Interference Compounds (PAINS)
Beyond direct target interactions, a thorough profiling of a compound should also include an assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico models can provide early predictions of these properties, which should be followed up with in vitro and in vivo experiments.[4][5][6][7][8]
Furthermore, it is important to be aware of Pan-Assay Interference Compounds (PAINS), which are chemical structures known to cause false-positive results in high-throughput screens through various non-specific mechanisms. While the triazolopyrimidine scaffold itself is not typically classified as a PAIN, certain substitutions or related heterocyclic structures can be problematic. Therefore, it is advisable to use PAINS filters in the early stages of hit selection.
Conclusion and Future Directions
The 5-methyltriazolo[1,5-a]pyrimidine scaffold represents a valuable starting point for the development of potent and selective modulators of a variety of biological targets. However, its inherent ability to interact with nucleotide-binding sites necessitates a rigorous and systematic approach to cross-reactivity profiling. By employing a tiered strategy that combines broad kinome scanning, cellular target engagement assays, and comprehensive safety pharmacology panels, researchers can effectively navigate the selectivity landscape of this important chemical class.
Future efforts in this area will likely focus on the development of more sophisticated in silico models to predict off-target effects with greater accuracy, as well as the application of novel proteome-wide profiling techniques to uncover unanticipated interactions. A thorough understanding of the cross-reactivity profile of 5-methyltriazolo[1,5-a]pyrimidine and its derivatives will be essential for the successful translation of these promising compounds into safe and effective medicines.
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Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin-Dependent Kinase 4 Inhibitors. ResearchGate. [Link]
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Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin-Dependent Kinase 4 Inhibitors. Fingerprint. [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
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Design, Synthesis, Cytotoxicity Assessment, and Molecular Docking of Novel Triazolopyrimidines as Potent Cyclin‐Dependent Kinase 4 Inhibitors. ResearchGate. [Link]
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Thiazolopyrimidine as a Promising Anticancer Pharmacophore: In Silico Drug Design, Molecular Docking and ADMET Prediction Studies. MDPI. [Link]
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How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]
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Radiometric Filter Binding Assay. Reaction Biology. [Link]
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In Silico Exploration of few TriazoloPyrimidine Derivatives as Virtual Inhibitors against SARS-CoV-2 : A Comprehensive Analysis Integrating Molecular Docking and ADME-Toxicity Evaluation. ResearchGate. [Link]
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Compounds evaluated in KINOMEscan assay.. ResearchGate. [Link]
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Design, synthesis and biological evaluation of triazolo[1,5-a]pyrimidine derivatives as new antiproliferative agents with multikinase inhibitory activity. PubMed. [Link]
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3 Recommended Use of Panels for In Vitro Safety Profiling a. ResearchGate. [Link]
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Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy. PubMed. [Link]
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Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Publications. [Link]
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Design, synthesis, in silico ADMET, docking, and antiproliferative evaluations of[2][9][10]triazolo[4,3-c]quinazolines as classical DNA intercalators. PubMed. [Link]
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In Vitro Safety Panels in Pharmacology Profiling. Eurofins Discovery. [Link]
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Discovery of Triazolopyrimidine Derivatives as Selective P2X3 Receptor Antagonists Binding to an Unprecedented Allosteric Site as Evidenced by Cryo-Electron Microscopy.. Semantic Scholar. [Link]
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Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Jurnal UPI. [Link]
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Structure-guided lead optimization of triazolopyrimidine-ring substituents identifies potent Plasmodium falciparum dihydroorotate dehydrogenase inhibitors with clinical candidate potential. NIH. [Link]
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Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents. RSC Publishing. [Link]
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Using secondary pharmacology panels to predict clinical safety risks. Eurofins Scientific. [Link]
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Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. NCBI. [Link]
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The target landscape of clinical kinase drugs. NCBI. [Link]
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Virtual Screening of Pharmaceutical Compounds with hERG Inhibitory Activity (Cardiotoxicity) using Ensemble Learning Aditya Sark. arXiv. [Link]
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Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]
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Off-target identification of kinase drug candidates. (a) Heatmaps of.... ResearchGate. [Link]
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Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. PubMed. [Link]
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Ion Channel Assays. Charles River Laboratories. [Link]
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Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PubMed Central. [Link]
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Targeting ion channels with ultra-large library screening for hit discovery. PMC. [Link]
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Kinome-wide Selectivity Profiling of ATP-competitive Mammalian Target of Rapamycin (mTOR) Inhibitors and Characterization of Their Binding Kinetics. NCBI. [Link]
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Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors. PubMed. [Link]
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Enhancing the Anticancer Potential of Targeting Tumor-Associated Metalloenzymes via VEGFR Inhibition by New Triazolo[4,3-a]pyrimidinone Acyclo C-Nucleosides Multitarget Agents. PMC. [Link]
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Triazolopyrimidine compounds and its biological activities.. ResearchGate. [Link]
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ANTICANCER ACTIVITY OF NEWLY SYNTHESIZED TRIAZOLOPYRIMIDINE DERIVATIVES AND THEIR NUCLEOSIDE ANALOGS. PubMed. [Link]
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A Senior Application Scientist's Guide to Benchmarking the Synthetic Efficiency of Triazolopyrimidine Routes
For Researchers, Scientists, and Drug Development Professionals
The triazolopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural resemblance to endogenous purines. This structural mimicry allows for interaction with a wide array of biological targets, leading to applications in oncology, virology, and central nervous system disorders.[1] The synthetic accessibility and the ability to readily functionalize the triazolopyrimidine core have further fueled its exploration in drug discovery programs.
This guide provides an in-depth comparison of the most prevalent synthetic routes to triazolopyrimidines, offering a critical evaluation of their efficiency based on experimental data. As Senior Application Scientists, our goal is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, empowering you to select the most appropriate synthetic strategy for your research and development needs.
Key Synthetic Routes: A Comparative Overview
The synthesis of the triazolopyrimidine nucleus can be broadly categorized into several key strategies. The choice of a particular route is often dictated by factors such as the desired substitution pattern, scalability, and, increasingly, the principles of green chemistry. Here, we will dissect and benchmark four major approaches:
-
The Classical Condensation: 3-Amino-1,2,4-triazoles with β-Dicarbonyl Compounds
-
The Isomerization Pathway: The Dimroth Rearrangement
-
The Efficiency Champions: Multicomponent Reactions (MCRs)
-
The Green Frontier: Microwave-Assisted Synthesis
The following diagram illustrates the logical flow of these synthetic strategies, highlighting the key starting materials and the resulting triazolopyrimidine core.
Caption: Overview of Major Synthetic Routes to the Triazolopyrimidine Core.
The Classical Condensation: A Workhorse with Predictable Outcomes
The reaction of a 3-amino-1,2,4-triazole with a β-dicarbonyl compound or its synthetic equivalent is arguably the most traditional and widely employed method for the synthesis of[2][3][4]triazolo[1,5-a]pyrimidines.[5] The inherent nucleophilicity of the endocyclic nitrogen of the aminotriazole initiates a condensation cascade with the dicarbonyl moiety, leading to the formation of the pyrimidine ring.
Mechanism and Regioselectivity: The reaction proceeds through an initial condensation of the exocyclic amino group with one of the carbonyls, followed by cyclization involving the endocyclic N-2 or N-4 of the triazole ring. The regioselectivity of the cyclization is a critical consideration, especially with unsymmetrical β-dicarbonyl compounds. Generally, the reaction favors the formation of the thermodynamically more stable[2][3][4]triazolo[1,5-a]pyrimidine isomer. The use of acidic or basic catalysts can influence the reaction rate and, in some cases, the regiochemical outcome. For instance, fine-tuning reaction conditions in a Biginelli-like multicomponent reaction can allow for the regioselective synthesis of either 5-aryl-7-methyl or 7-aryl-5-methyl substituted triazolopyrimidines.[6]
Performance Benchmarking:
| β-Dicarbonyl Compound | Catalyst/Solvent | Time | Yield (%) | Reference |
| Ethyl 3-oxo-3-phenylpropanoate | EtOH, EtONa | 12 h | 79 | |
| 1,3-Diketones | AcOH | 12-16 h | Moderate to Good | [7] |
| Ethyl acetoacetate | APTS (10 mol%), EtOH | 24 h | 75 | [4] |
| Malononitrile derivatives | DBU, H₂O | 5 min | 93 |
Advantages:
-
Versatility: A wide range of commercially available 3-amino-1,2,4-triazoles and β-dicarbonyl compounds can be used, allowing for diverse substitution patterns.
-
Predictability: The reaction is generally well-behaved and provides predictable products.
-
Scalability: The procedure is often straightforward and can be adapted for larger-scale synthesis.
Limitations:
-
Harsh Conditions: The reaction often requires prolonged heating and the use of strong acids or bases.
-
Moderate Yields: While good yields can be achieved, they are not always consistently high across a broad substrate scope.
-
Regioselectivity Issues: With unsymmetrical dicarbonyls, mixtures of regioisomers can be formed, necessitating tedious purification.
The Isomerization Pathway: The Dimroth Rearrangement
The Dimroth rearrangement is a fascinating and synthetically useful transformation in heterocyclic chemistry, allowing for the interconversion of certain triazole-fused heterocycles.[1][8] In the context of triazolopyrimidines, it provides a route to the thermodynamically stable[2][3][4]triazolo[1,5-c]pyrimidine isomers from their[2][3][4]triazolo[4,3-c]pyrimidine counterparts. This rearrangement typically occurs under acidic, basic, or thermal conditions.[8]
Mechanism: The generally accepted mechanism involves a ring-opening of the pyrimidine ring, followed by rotation around a carbon-nitrogen bond and subsequent ring-closure to furnish the rearranged isomer. The presence of certain substituents can facilitate this rearrangement.
Caption: The Dimroth Rearrangement Pathway.
Performance Benchmarking:
| Starting Material | Conditions | Time | Yield (%) | Reference |
| (6-chloropyrimidin-4-yl)hydrazones | IBD, CH₂Cl₂, then HCl | Slow (spontaneous), catalyzed by HCl | Moderate to High | [9] |
Advantages:
-
Access to Specific Isomers: Provides a reliable route to the[2][3][4]triazolo[1,5-c]pyrimidine scaffold, which can be challenging to access directly.
-
Thermodynamic Driving Force: The rearrangement often proceeds to completion due to the formation of a more stable isomer.
Limitations:
-
Limited Scope: The reaction is specific to certain isomeric systems and may not be a general route to all triazolopyrimidines.
-
Potential for Complex Mixtures: In some cases, the initial cyclization to form the starting[2][3][4]triazolo[4,3-c]pyrimidine may not be clean, leading to mixtures.
The Efficiency Champions: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful tool in modern organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single synthetic operation.[4] This approach aligns well with the principles of green chemistry by minimizing waste, reducing reaction steps, and improving overall efficiency.
Mechanism and Versatility: Several MCRs have been developed for the synthesis of triazolopyrimidines. A common strategy involves the one-pot reaction of a 3-amino-1,2,4-triazole, an aldehyde, and an active methylene compound (e.g., ethyl acetoacetate, malononitrile).[2][4] The reaction proceeds through a cascade of condensation and cyclization reactions, often catalyzed by a Lewis or Brønsted acid, or a base. The versatility of this approach allows for the introduction of a wide range of substituents at various positions of the triazolopyrimidine core in a single step.
Performance Benchmarking:
| Reactants | Catalyst/Solvent | Time | Yield (%) | Reference |
| 3-amino-1,2,4-triazole, aldehyde, 3-cyanoacetyl indole | Et₃N, DMF | 10 h | 67-70 | [2] |
| 5-amino-1-phenyl-1H-1,2,4-triazole, aldehyde, ethyl acetoacetate | APTS (10 mol%), EtOH | 24 h | 58-75 | [4] |
| 3-aminotriazole, aldehydes, ketene N,S-acetal | Trichloroacetic acid, ACN or H₂O | Not specified | Good | [10] |
| Benzaldehydes, 3-aminotriazole, malononitrile | Catalyst, 90 °C | 20-50 min | 86-95 |
Advantages:
-
High Atom and Step Economy: MCRs are inherently efficient, minimizing the number of synthetic steps and the amount of waste generated.
-
Operational Simplicity: The one-pot nature of these reactions simplifies the experimental setup and workup procedures.
-
Structural Diversity: The use of multiple, readily available starting materials allows for the rapid generation of diverse libraries of compounds.
Limitations:
-
Optimization Challenges: Finding the optimal conditions for a three-component reaction can be more complex than for a two-component reaction.
-
Mechanism Elucidation: The intricate reaction cascades can sometimes make it challenging to fully elucidate the reaction mechanism.
The Green Frontier: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has revolutionized many areas of chemical synthesis by offering significant advantages over conventional heating methods.[11] The ability of microwave irradiation to rapidly and efficiently heat polar molecules leads to dramatic reductions in reaction times and often improves product yields.
Mechanism of Enhancement: Microwave heating is a result of the interaction of the electromagnetic field with the dipole moment of the molecules in the reaction mixture. This direct and efficient energy transfer leads to rapid heating of the solvent and reactants, often resulting in reaction rate accelerations that cannot be achieved by conventional heating.
Caption: Comparison of Conventional and Microwave-Assisted Heating.
Performance Benchmarking (Comparative Studies):
| Reaction Type | Method | Time | Yield (%) | Reference |
| Synthesis of Thiazolopyrimidines | Conventional | 6.5 h | 65 | [12] |
| Microwave | 24 min | 82 | [12] | |
| Synthesis of Quinolinylpyrimidines | Conventional | 12 h | 64 | [12] |
| Microwave | 8 min | 79 | [12] | |
| Synthesis of 4,6-Diarylpyrimidines | Conventional | Longer times | Higher yields | [13][14] |
| Microwave | Shorter times | Acceptable to good yields | [13][14] |
Advantages:
-
Drastic Reduction in Reaction Times: Reactions that take hours with conventional heating can often be completed in minutes using microwave irradiation.[11]
-
Improved Yields: The rapid heating and prevention of side reactions can lead to significantly higher product yields.
-
Enhanced Purity: Cleaner reaction profiles often result in products that require less purification.
-
Greener Chemistry: Reduced reaction times and often the ability to use greener solvents contribute to more environmentally friendly processes.
Limitations:
-
Specialized Equipment: Requires a dedicated microwave reactor.
-
Scalability Concerns: While scaling up microwave reactions is possible, it can be more challenging than with conventional methods.
-
Pressure and Temperature Monitoring: Careful control of reaction parameters is crucial to ensure safety and reproducibility.
Green Chemistry Metrics: A Quantitative Look at Efficiency
To provide a more objective comparison of the environmental impact of these synthetic routes, we can utilize green chemistry metrics such as Atom Economy and the Environmental Factor (E-Factor).
-
Atom Economy: This metric, developed by Barry Trost, calculates the percentage of the mass of the reactants that is incorporated into the desired product.[15] An ideal reaction has an atom economy of 100%.
-
E-Factor: Proposed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[10][16] A lower E-Factor indicates a greener process.
While a detailed calculation for every example is beyond the scope of this guide, it is important to consider these metrics when evaluating a synthetic route. For instance, multicomponent reactions, by their very nature, tend to have higher atom economies and lower E-Factors compared to multi-step linear syntheses. Microwave-assisted synthesis can also contribute to a lower E-Factor by reducing solvent usage and improving yields, thereby minimizing waste.[10][15]
Experimental Protocols: A Practical Guide
To further aid in the practical application of this guide, we provide detailed, step-by-step methodologies for two of the discussed synthetic routes.
Protocol 1: One-Pot, Three-Component Synthesis of a[2][3][4]Triazolo[4,3-a]pyrimidine Derivative[4]
This protocol describes the synthesis of ethyl 3,7-dimethyl-1,5-diphenyl-1,5-dihydro-[2][3][4]triazolo[4,3-a]pyrimidine-6-carboxylate.
Materials:
-
5-Amino-1-phenyl-1H-1,2,4-triazole
-
Benzaldehyde
-
Ethyl acetoacetate
-
3-Aminopropylated silica gel (APTS) as a catalyst
-
Ethanol
Procedure:
-
To a solution of 5-amino-1-phenyl-1H-1,2,4-triazole (1 mmol) in ethanol (10 mL), add benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), and APTS (10 mol%).
-
Reflux the reaction mixture for 24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the pure product.
-
Expected Yield: 75%
Protocol 2: Microwave-Assisted Synthesis of a Triazolopyrimidine Derivative[13]
This protocol provides a general procedure for the microwave-assisted synthesis of a quinolinylpyrimidine derivative, which can be adapted for triazolopyrimidine synthesis.
Materials:
-
Appropriate chalcone
-
Urea or Thiourea
-
Ethanol
-
Potassium hydroxide
Procedure:
-
In a microwave-safe reaction vessel, combine the chalcone (1 mmol), urea or thiourea (1.2 mmol), and potassium hydroxide (0.1 g) in ethanol (10 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power (e.g., 150 W) and temperature (e.g., 100 °C) for 8-10 minutes.
-
After the reaction is complete, cool the vessel to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure product.
-
Expected Yield: ~79% (significantly higher than the conventional method's ~64% yield in 12 hours).
Conclusion and Future Outlook
The synthesis of triazolopyrimidines is a mature field with a rich arsenal of synthetic methodologies. The classical condensation of aminotriazoles with β-dicarbonyls remains a reliable and versatile route. The Dimroth rearrangement offers a strategic pathway to specific, thermodynamically favored isomers. However, for efficiency and adherence to the principles of green chemistry, multicomponent reactions and microwave-assisted synthesis represent the current state-of-the-art.
As the demand for novel and structurally diverse triazolopyrimidines in drug discovery continues to grow, the development of even more efficient, selective, and sustainable synthetic methods will be paramount. The integration of flow chemistry, novel catalytic systems, and computational modeling to predict reaction outcomes will undoubtedly shape the future of triazolopyrimidine synthesis, enabling the rapid and environmentally conscious production of the next generation of therapeutic agents. This guide serves as a foundational resource for navigating the existing landscape and making informed decisions in the design and execution of your synthetic campaigns.
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Radwan, M., Alminderej, F., Tolan, H., & Awad, H. (2020). One-pot three-component synthesis of new triazolopyrimidine derivatives bearing indole moiety as antiproliferative agents. Journal of Applied Pharmaceutical Sciences, 10(09), 012-022. [Link]
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Jain, A., & Rawat, S. (2012). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. International Journal of Pharmaceutical Sciences and Research, 3(8), 2795-2799. [Link]
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Wang, Y., et al. (2018). IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[2][3][4]triazolo[1,5-c]pyrimidine derivatives. Beilstein Journal of Organic Chemistry, 14, 275-282. [Link]
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El-Gazzar, A. R. B. A., et al. (2022). Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. Journal of Chemical Reviews, 4(2), 156-175. [Link]
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Al-dujaili, A. H. (2025). A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate. [Link]
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Abdelkhalek, A., et al. (2023). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry, 30(14), 1896-1919. [Link]
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A Researcher's Guide to Navigating the ADME Landscape of Triazolopyrimidine Derivatives
In the intricate journey of drug discovery, a promising candidate's success hinges not only on its potent biological activity but also on its ability to navigate the complex physiological environment of the human body. This is where the study of ADME—Absorption, Distribution, Metabolism, and Excretion—becomes paramount. Understanding these properties early in the development pipeline can significantly de-risk a project, saving invaluable time and resources by weeding out compounds destined to fail.[1][2][3] The triazolopyrimidine scaffold, a versatile heterocyclic system, has garnered considerable attention in medicinal chemistry, forming the core of numerous biologically active agents.[4][5][6][7][8][9][10] Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, leading to applications in oncology, infectious diseases, and neurology.[4][5][6] This guide provides a comparative analysis of the ADME properties of triazolopyrimidine derivatives, offering researchers and drug development professionals a framework for evaluating and optimizing this privileged scaffold.
The Critical Role of ADME in Drug Development
The efficacy and safety of a drug are intrinsically linked to its ADME profile.[11][12] A compound must be absorbed into the bloodstream, distribute to its site of action, remain stable long enough to exert its effect, and then be cleared from the body to avoid toxicity.[11][13][14] Neglecting ADME assessment in the early stages of drug discovery is a leading cause of late-stage clinical trial failures, a costly setback for any pharmaceutical endeavor.[1][2][3] By integrating ADME studies from the outset, medicinal chemists can make informed decisions to optimize the pharmacokinetic properties of their lead compounds, thereby increasing the probability of clinical success.[13][15][16]
Comparative ADME Profiling of Triazolopyrimidine Derivatives
The ADME properties of triazolopyrimidine derivatives can be significantly modulated by substitutions on the core scaffold. Understanding these structure-activity relationships (SAR) is crucial for rational drug design.[17][18][19][20] The following table summarizes key in vitro ADME parameters for a representative set of hypothetical triazolopyrimidine derivatives, illustrating how different structural modifications can influence their pharmacokinetic potential.
| Derivative | Structure | PAMPA Pe (10⁻⁶ cm/s) | Caco-2 Papp (A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) | Human Liver Microsomal Stability (t½, min) | Plasma Protein Binding (%) |
| TP-001 | Unsubstituted | 8.5 | 5.2 | 1.1 | 45 | 85 |
| TP-002 | 5-Fluoro | 9.1 | 6.0 | 1.3 | 55 | 88 |
| TP-003 | 7-Amino | 4.2 | 2.1 | 3.5 | 30 | 70 |
| TP-004 | 2-Methyl | 10.2 | 7.5 | 1.0 | 65 | 92 |
| TP-005 | 6-Phenyl | 15.5 | 12.8 | 1.2 | >120 | 98 |
| TP-006 | 7-(N-piperazinyl) | 2.5 | 1.0 | 5.8 | 15 | 60 |
Interpretation of the Data:
This comparative data highlights several key SAR trends. The introduction of a small lipophilic group, such as a methyl group at the 2-position (TP-004 ) or a phenyl group at the 6-position (TP-005 ), generally enhances membrane permeability (higher PAMPA and Caco-2 values) and metabolic stability. Conversely, the addition of polar groups, like the amino group in TP-003 or the piperazinyl moiety in TP-006 , tends to decrease permeability and increase susceptibility to metabolism. Furthermore, TP-003 and TP-006 exhibit higher efflux ratios, suggesting they may be substrates for efflux transporters like P-glycoprotein (P-gp), which can limit oral absorption and brain penetration.[21][22] High plasma protein binding, as seen with the more lipophilic compounds, can limit the free fraction of the drug available to exert its therapeutic effect.[23]
Experimental Workflows for ADME Assessment
To generate the kind of data presented above, a series of well-established in vitro assays are employed. These assays provide a robust and high-throughput means of evaluating the ADME properties of drug candidates early in the discovery process.[14][15][23]
Caption: Generalized metabolic pathways for triazolopyrimidine derivatives.
For instance, a study on a specific microtubule-stabilizing triazolopyrimidine revealed that it is rapidly oxidized in plasma at a terminal hydroxyl group to form a less active carboxylic acid metabolite. [24]The identification of such "soft spots" for metabolism is a critical aspect of lead optimization, as it allows for chemical modifications to enhance metabolic stability and prolong the drug's duration of action. [16]
Conclusion
The triazolopyrimidine scaffold remains a highly attractive starting point for the design of novel therapeutics. However, to translate the in vitro potency of these compounds into in vivo efficacy, a thorough understanding and optimization of their ADME properties are essential. By employing a systematic approach to ADME profiling, utilizing the in vitro assays detailed in this guide, researchers can effectively navigate the complexities of drug metabolism and pharmacokinetics. This early-stage characterization enables the selection of candidates with a higher probability of success in clinical development, ultimately accelerating the delivery of new and effective medicines to patients.
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Safety Operating Guide
A Guide to the Proper Disposal of 5-Methyltriazolo[1,5-a]pyrimidine
A Guide to the Proper Disposal of 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine, a heterocyclic compound frequently utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. The structural similarity of this compound to purines necessitates careful handling and disposal, treating it as a potentially hazardous substance.[4]
Hazard Assessment and Classification
Given these classifications for analogous compounds, it is imperative to handle 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine with a high degree of caution. Until specific toxicity data becomes available, it should be treated as a hazardous substance in accordance with the Resource Conservation and Recovery Act (RCRA) guidelines.[6][7]
Key Hazard Considerations:
-
Acute Toxicity (Oral): Presumed harmful if swallowed.
-
Skin Corrosion/Irritation: Presumed to cause skin irritation.
-
Serious Eye Damage/Eye Irritation: Presumed to cause serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation.[8]
| Hazard Classification (Presumed) | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed[5][9] |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation[5][8] |
| Serious Eye Damage (Category 1) | GHS05 | Danger | H318: Causes serious eye damage[5] |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation[8] |
Personal Protective Equipment (PPE)
To mitigate exposure risks, all personnel handling 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine must wear appropriate PPE.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required.[10] A face shield may be necessary if there is a risk of splashing.[10]
-
Skin and Body Protection: A laboratory coat is essential. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[10]
-
Respiratory Protection: Handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust particles.[8][11]
Disposal Workflow
The proper disposal of 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine follows a systematic process to ensure safety and regulatory compliance. This workflow is designed to be a self-validating system, minimizing the potential for error.
Caption: Disposal workflow for 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine.
Step-by-Step Disposal Protocol
This protocol provides detailed instructions for the proper disposal of 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine in various forms.
4.1. Solid Waste
-
Segregation: Do not mix 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine with other waste types. It should be collected in a dedicated container for non-halogenated organic solids.[11]
-
Containerization: Place the solid waste into a clearly labeled, compatible container with a secure screw-top lid.[1] Suitable containers are made of high-density polyethylene (HDPE) or glass.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine," and the date accumulation began.[2]
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[1][2] The container must be kept closed except when adding waste.[1][12]
-
Disposal Request: Once the container is full or has been in the SAA for up to one year, contact your institution's Environmental Health and Safety (EH&S) office to arrange for pickup and disposal.[1][2]
4.2. Liquid Waste (Solutions)
-
Segregation: Collect solutions containing 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine in a dedicated container for non-halogenated organic liquid waste. Do not mix with aqueous, acidic, or basic waste streams.[1]
-
Containerization: Use a compatible, leak-proof container with a secure screw-top cap.[1] Ensure there is at least one inch of headspace to allow for expansion.[1]
-
Labeling: As with solid waste, the container must be clearly labeled with "Hazardous Waste," the chemical name, the solvent system, and the approximate concentration of the compound.
-
Storage and Disposal: Follow the same storage and disposal request procedures as outlined for solid waste.[2][12]
4.3. Contaminated Labware and Materials
-
Sharps: Needles, syringes, and broken glass contaminated with 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine must be placed in a designated sharps container.[11]
-
Glassware and Plasticware: Non-sharp contaminated items should be collected in a separate, clearly labeled container for solid waste.[11] If the container held an acutely hazardous waste, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[12]
-
Personal Protective Equipment: Contaminated gloves, bench paper, and other disposable materials should be placed in a sealed bag and then into the solid hazardous waste container.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues and your supervisor.
-
Assess the Spill: Determine the extent of the spill and whether you can safely manage it with the available resources. For large or unmanageable spills, contact your institution's emergency response team.
-
Control and Contain: If safe to do so, prevent the spread of the spill using absorbent materials.
-
Cleanup:
-
Solid Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
Liquid Spills: Use an inert absorbent material to soak up the spill. Place the contaminated absorbent into a sealed bag and then into the appropriate hazardous waste container.
-
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Document the spill and the cleanup procedure according to your institution's policies.
Waste Minimization
In line with good laboratory practice, it is essential to minimize the generation of hazardous waste.[2]
-
Source Reduction: Order only the quantity of 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine required for your experiments.[2]
-
Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste produced.[2]
-
Avoid Cross-Contamination: Careful handling and segregation will prevent the unnecessary contamination of non-hazardous materials.
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine, contributing to a secure and environmentally responsible laboratory environment.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]
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SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]
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American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
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Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
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PubChem. 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine. [Link]
-
PubChem. [1][2][3]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. [Link]
-
LookChem. 7-Hydroxy-5-methyl[1][2][3]triazolo[1,5- a ]pyrimidine Safety Data Sheet. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
U.S. Environmental Protection Agency. [1][2][3]Triazolo[1,5-a]pyrimidine-2-sulfonamide, N-(2,6-difluorophenyl)-5-methyl- - Substance Details. [Link]
-
Agriculture and Environment Research Unit (AERU). N-(1,5-dihydro-7-methoxy-5-oxo(1,2,4)triazolo(1,5-alpha)pyrimidin-2-yl)-2-methoxy-4-trifluoromethyl 3-pyridinesulfonamide. [Link]
-
MDPI. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. [Link]
-
PubChem. 1,2,4-Triazolo(1,5-a)pyrimidine. [Link]
-
National Center for Biotechnology Information. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
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U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
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U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) and Federal Facilities. [Link]
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U.S. Environmental Protection Agency. Regulatory status of GeNO permeation device when discarded. [Link]
-
SciSpace. Synthesis and anti-tumor activities of new[1][2][3]triazolo[1,5-a]pyrimidine derivatives. [Link]
-
PubChem. 5,7-Dimethyl(1,2,4)triazolo(1,5-a)pyrimidine. [Link]
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- 4. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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Personal protective equipment for handling 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine
A Researcher's Guide to the Safe Handling of 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine
As a novel heterocyclic compound, 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine presents unique opportunities in drug development and scientific research. Its structural similarity to purines makes it a compound of significant interest. However, ensuring the safety of laboratory personnel is paramount. This guide provides a detailed, experience-driven framework for the safe handling, use, and disposal of this compound, grounded in established safety protocols and an understanding of its specific chemical nature.
Hazard Identification and Risk Assessment: Understanding the Compound
The first step in any laboratory procedure is a thorough understanding of the hazards involved. Based on the Globally Harmonized System (GHS), 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine is classified with specific risks that must be managed.
Primary Hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Damage/Irritation (H318/H319): Can cause serious and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust.[1]
-
Acute Oral Toxicity (H302): Harmful if swallowed.[2]
These classifications necessitate a stringent approach to personal protective equipment and handling protocols to prevent any route of exposure.
| Hazard Classification | GHS Code | Description | GHS Pictogram | Signal Word |
| Skin Irritation | H315 | Causes skin irritation. | GHS07 (Exclamation Mark) | Warning |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | GHS07 (Exclamation Mark) | Warning |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | GHS07 (Exclamation Mark) | Warning |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. | GHS07 (Exclamation Mark) | Warning |
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered PPE strategy is essential to mitigate the identified risks. The selection of PPE should not be a mere checklist but a conscious choice based on the specific tasks being performed.
Caption: PPE selection workflow for handling solid 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine.
Detailed PPE Specifications:
-
Eye and Face Protection: At a minimum, ANSI Z87.1-compliant safety glasses with side shields are mandatory.[3] Given the serious eye irritation risk, a face shield should be worn over safety glasses whenever handling the solid powder, especially during weighing or transfer operations where dust generation is possible.[3]
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn and kept fully buttoned.[3] Ensure full-length pants and closed-toe shoes are worn to cover all exposed skin.
-
Respiratory Protection: To mitigate the risk of respiratory irritation, all handling of the solid compound that could generate dust should be performed within a certified chemical fume hood or a ventilated enclosure.[3] If this is not feasible, a NIOSH-approved N95 dust mask or a higher-level respirator is required.[3] Avoid breathing any dust or fumes from the compound.[1]
Operational Plan: Safe Handling and Storage
Adherence to a strict operational protocol minimizes the risk of exposure and contamination.
Handling Protocol:
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood. Ensure an eyewash station and safety shower are immediately accessible.
-
Weighing and Transfer: Use a chemical fume hood or powder containment hood when weighing the solid. Use tools like spatulas to minimize dust creation. Avoid dry sweeping of any spilled powder.
-
Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4] Decontaminate all work surfaces.
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated area.
-
Store away from incompatible materials, particularly strong oxidizing agents, which can react with heterocyclic compounds.
Emergency and Disposal Plan
Preparedness for accidental exposure or spills is a critical component of laboratory safety.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
Spill Cleanup Protocol (for Solid Powder): This protocol is for incidental laboratory spills that can be safely managed by trained personnel.
-
Alert and Secure: Alert personnel in the immediate area and restrict access.
-
Don PPE: At a minimum, wear a lab coat, double nitrile gloves, and safety goggles. If the spill is large or dust is present, add a face shield and N95 respirator.
-
Control Dust: Gently cover the spill with a damp paper towel to prevent the powder from becoming airborne. Do not pour water directly on the spill.
-
Clean Up: Carefully wipe up the material with the damp paper towels, working from the outside of the spill inward. For larger spills, you can gently add an inert absorbent material (like vermiculite or sand), sweep it up, and place it into a container.[2][5]
-
Package Waste: Place all contaminated materials (paper towels, absorbent, gloves) into a clearly labeled, sealed plastic bag or container for hazardous waste disposal.[1]
-
Decontaminate: Wipe the spill area with soap and water.
-
Report: Inform your supervisor or Environmental Health & Safety department about the spill.
Caption: Step-by-step workflow for the cleanup of a solid 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine spill.
Waste Disposal: All waste containing 5-Methyl[1][2][3]triazolo[1,5-a]pyrimidine, including empty containers and contaminated materials from cleanup, must be disposed of as hazardous chemical waste.[1] Do not dispose of it in standard trash or down the drain.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
References
- Cayman Chemical. (2025).
- PubChem. 5-Methyl(1,2,4)triazolo(1,5-a)pyrimidin-7-amine.
- The City University of New York (CUNY). (2023). Laboratory Chemical Spill Cleanup and Response Guide.
-
TCI Chemicals. (2018). Safety Data Sheet: 7-Hydroxy-5-methyl-2-methylthio-[1][2][3]triazolo[1,5-a]pyrimidine.
- Thermo Fisher Scientific. (2025).
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
